Product packaging for Matenon(Cat. No.:)

Matenon

Cat. No.: B1230310
M. Wt: 302.5 g/mol
InChI Key: PTQMMNYJKCSPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Matenon is a brand name for the compound Mibolerone, a synthetic and orally active anabolic-androgenic steroid (AAS) . It is a 17α-alkylated derivative of nandrolone (19-nortestosterone) and was historically used in veterinary medicine to prevent estrus (heat) in adult female dogs . As a research chemical, Mibolerone is recognized for its high potency and strong binding affinity to the androgen receptor (AR) . It also exhibits significant progestogenic activity, which contributes to its overall pharmacological profile . The primary research value of Mibolerone lies in its applications for studying androgen receptor mechanisms, the physiological effects of potent androgens, and the impact of anabolic steroids on various biological systems . Researchers should note that this product is provided "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B1230310 Matenon

Properties

IUPAC Name

17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQMMNYJKCSPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859834
Record name 17-Hydroxy-7,17-dimethylestr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Matenon (Mibolerone): A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone (7α,17α-dimethyl-19-nortestosterone), also known as Matenon or Cheque Drops, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Initially developed for veterinary use to control estrus in female dogs, its powerful androgenic properties have led to its illicit use for performance enhancement in athletes.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of Mibolerone, focusing on its molecular interactions, cellular signaling pathways, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research.

Molecular Profile and Physicochemical Properties

Mibolerone is a C17-alpha alkylated anabolic steroid, a structural modification that enhances its oral bioavailability.[3] Its chemical structure is characterized by the addition of methyl groups at the 7α and 17α positions of the nandrolone hormone.[3] The 7α-methyl group significantly increases its androgenicity and prevents its reduction by the 5-alpha reductase enzyme.[3]

Core Mechanism of Action: Androgen Receptor Binding and Activation

The primary mechanism of action of Mibolerone is its function as a potent agonist of the androgen receptor (AR).[4][5] The AR is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

High-Affinity Binding to the Androgen Receptor

Mibolerone exhibits a very high binding affinity for the AR, which is a key determinant of its potency.[4][6] Several studies have quantified this interaction, demonstrating its potent binding characteristics in various tissues and cell lines.

Table 1: Mibolerone Binding Affinities for the Androgen Receptor

Tissue/Cell LineLigandDissociation Constant (Kd)Reference
Human Benign Prostatic Hyperplasia Cytosol[³H]Mibolerone1.5 nM[7][8]
Human Benign Prostatic Hyperplasia Cytosol[³H]R18812.3 nM[7][8]
Balding Scalp Dermal Papilla Cells[³H]Mibolerone0.220 ± 0.03 nM[9]
Non-Balding Scalp Dermal Papilla Cells[³H]Mibolerone0.26 ± 0.06 nM[9]
Coho Salmon Ovarian Cytosol[³H]Mibolerone0.32 ± 0.02 nM[10]
Rat Prostate Cytosolic Androgen Receptor[³H]MiboleroneIC₅₀: 1 nM[11]
Androgen Receptor Signaling Pathway

Upon entering the cell, Mibolerone binds to the AR located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-Mibolerone complex then translocates to the nucleus.

Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and other transcription factors, ultimately leading to the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone AR_HSP AR-HSP Complex Mibolerone->AR_HSP Binding AR_Mib Activated AR-Mibolerone Complex AR_HSP->AR_Mib HSP Dissociation AR_Mib_Nuc AR-Mibolerone AR_Mib->AR_Mib_Nuc Nuclear Translocation Dimer Dimerized Complex AR_Mib_Nuc->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic & Androgenic Effects) mRNA->Protein

Figure 1: Mibolerone-induced androgen receptor signaling pathway.

Interaction with Other Steroid Receptors

A notable characteristic of Mibolerone is its significant binding affinity for the progesterone receptor (PR).[7] This dual activity contributes to its overall pharmacological profile.

Table 2: Mibolerone Binding Affinities for the Progesterone Receptor

TissueDissociation Constant (Kd)Reference
Human Prostate5.9 nM[7][8]
Rabbit Uterus1.1 nM[7][8]

This progestogenic activity can lead to effects similar to those of progestins and may contribute to some of its side effects.[12] Studies in breast cancer cells have shown that Mibolerone's antiproliferative actions are mediated by both the androgen and progesterone receptors.[12] At a concentration of 1nM, mibolerone was found to eliminate progesterone receptor expression.[1][12][13][14]

Anabolic and Androgenic Effects

Mibolerone is recognized as one of the most potent androgens ever synthesized.[3] Its anabolic to androgenic ratio is reported to be 590:840, making it significantly more androgenic than anabolic.[4] Another source states it is 5.9 times more anabolic and 2.5 times more potent as an androgen than testosterone.[3] This high androgenicity is responsible for its profound effects on strength, aggression, and secondary sexual characteristics.[5][15]

Experimental Protocols

Androgen Receptor Binding Assay (Human Prostate Cytosol)

This protocol is based on the methodology described in the characterization of steroid receptors in human prostate.[7][8]

Objective: To determine the binding affinity (Kd) of Mibolerone for the androgen receptor in human benign hyperplastic prostate cytosol.

Materials:

  • Human benign hyperplastic prostate tissue

  • Tris-HCl buffer (pH 7.4)

  • [³H]Mibolerone (radioligand)

  • Unlabeled Mibolerone

  • Triamcinolone acetonide (to block progesterone receptor binding)

  • Charcoal-dextran solution

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a cytosol fraction from the human prostate tissue by homogenization and ultracentrifugation.

  • Incubate aliquots of the cytosol with increasing concentrations of [³H]Mibolerone in the presence and absence of a 500-fold excess of unlabeled Mibolerone to determine total and non-specific binding, respectively.

  • Include a 500-fold excess of triamcinolone acetonide in all incubation tubes to prevent binding to the progesterone receptor.

  • Incubate the mixture for a specified time at a controlled temperature (e.g., 4°C for 18 hours).

  • Separate bound from unbound ligand by adding a charcoal-dextran solution and centrifuging.

  • Measure the radioactivity of the supernatant (containing the bound ligand) using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Perform Scatchard analysis on the specific binding data to determine the Kd and the maximum number of binding sites (Bmax).

Receptor Binding Assay Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Prostate Prostate Tissue Homogenize Homogenization & Ultracentrifugation Prostate->Homogenize Cytosol Cytosol Fraction Homogenize->Cytosol Incubate Incubate Cytosol with: - [³H]Mibolerone - +/- Unlabeled Mibolerone - Triamcinolone Acetonide Cytosol->Incubate Charcoal Add Charcoal-Dextran Incubate->Charcoal Centrifuge Centrifuge Charcoal->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Scintillation Liquid Scintillation Counting Supernatant->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Scatchard Scatchard Analysis Calculate->Scatchard Results Determine Kd and Bmax Scatchard->Results

Figure 2: Workflow for a competitive androgen receptor binding assay.

Other Pharmacological Effects and Considerations

  • Metabolic Stability: Mibolerone is more resistant to metabolism in prostate cytosol compared to other synthetic androgens like R1881.[7][8]

  • Sex Hormone-Binding Globulin (SHBG) Affinity: It has a very low affinity (Ki = 540 nM) for human SHBG, which means a larger fraction of the compound remains free and biologically active in the bloodstream.[7][8]

  • Hepatotoxicity: As a C17-alpha alkylated steroid, Mibolerone is known to be highly toxic to the liver.[2][16]

  • Suppression of Pituitary Hormones: In animal models, Mibolerone has been shown to suppress the release of pituitary luteinizing hormone (LH).[17]

Conclusion

Mibolerone's primary mechanism of action is its potent agonism of the androgen receptor, to which it binds with extremely high affinity. This interaction initiates a cascade of genomic events leading to its pronounced anabolic and, most notably, its powerful androgenic effects. Its additional affinity for the progesterone receptor contributes to a complex pharmacological profile. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of endocrinology and drug development, providing a basis for further investigation into the nuanced effects of this potent synthetic steroid.

References

Mibolerone's Interaction with the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of mibolerone to the androgen receptor (AR). It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the experimental workflow and the associated signaling pathway. Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid, is noted for its high affinity for the androgen receptor, making it a valuable tool in endocrinology research.[1]

Quantitative Binding Affinity of Mibolerone

Mibolerone exhibits a high binding affinity for the androgen receptor, which is crucial for its potent androgenic effects. Its binding characteristics have been determined in various biological systems through competitive binding assays. The data below summarizes key binding affinity metrics for mibolerone with the androgen receptor (AR), as well as its cross-reactivity with the progesterone receptor (PR) and human sex hormone-binding globulin (SHBG).

Target Receptor/ProteinLigandBinding MetricValue (nM)Biological SystemReference
Androgen ReceptorMiboleroneKd1.5Human benign hyperplastic prostate cytosol[2]
Androgen ReceptorR1881 (for comparison)Kd2.3Human benign hyperplastic prostate cytosol[2]
Progesterone ReceptorMiboleroneKd5.9Human prostate[2]
Progesterone ReceptorMiboleroneKd1.1Rabbit uterus[2]
Sex Hormone-Binding Globulin (SHBG)MiboleroneKi540Human[2]
Androgen ReceptorMiboleroneIC503.9Rat prostate cytosol[3]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The following protocol outlines a standard method for determining the binding affinity of a compound, such as mibolerone, to the androgen receptor using a competitive binding assay with a radiolabeled ligand. This protocol is based on methodologies established for rat prostate cytosol.[4]

Preparation of Reagents
  • TEDG Buffer: Prepare a buffer containing Tris-HCl, EDTA, DTT, and glycerol. The pH should be adjusted to 7.4 at 4°C.[4]

  • Radioligand: A tritiated androgen, such as [3H]mibolerone or [3H]R1881, is commonly used.[3][4]

  • Competitor Stock Solutions: Prepare serial dilutions of the unlabeled test compound (e.g., mibolerone) and a known reference standard (e.g., unlabeled R1881) in ethanol.[4]

  • Hydroxylapatite (HAP) Slurry: Prepare a slurry of HAP in a Tris-based buffer for separating bound from unbound ligand.[4]

Receptor Preparation (Rat Prostate Cytosol)
  • Male rats (60-90 days old) are castrated and, after 24 hours, humanely euthanized.[4]

  • The ventral prostates are excised, trimmed of fat, and pooled.[4]

  • The tissue is homogenized in ice-cold TEDG buffer.[4]

  • The homogenate is centrifuged at high speed (e.g., 30,000 x g) to pellet cellular debris.[4]

  • The resulting supernatant, which contains the cytosolic androgen receptors, is carefully collected.[4]

Competitive Binding Assay Procedure
  • Dispense the prepared serial dilutions of the test compound and reference standard into assay tubes.[4]

  • Add the radioligand to each tube at a fixed concentration.[4]

  • Initiate the binding reaction by adding the prepared rat prostate cytosol to each tube. The tubes are then gently vortexed.[4]

  • Incubate the tubes overnight (approximately 20 hours) at 4°C to allow the binding to reach equilibrium.[4]

  • Following incubation, add the HAP slurry to each tube to adsorb the receptor-ligand complexes.[4]

  • The tubes are then washed multiple times with a wash buffer to remove the unbound radioligand.[4]

  • After the final wash, a scintillation cocktail is added to each tube, and the radioactivity is measured using a scintillation counter.[4]

Data Analysis

The amount of radioactivity in each tube is proportional to the amount of radioligand bound to the androgen receptor. The data is plotted as the percentage of bound radioligand against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) can be determined.[5] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Rat Prostate Cytosol) Incubation Incubate Receptor, Radioligand & Competitor Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]Mibolerone) Radioligand->Incubation Competitor Unlabeled Competitor (Test Compound) Competitor->Incubation Separation Separate Bound from Unbound Ligand (HAP) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Plotting Plot % Bound vs. [Competitor] Quantification->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone AR_HSP AR-HSP Complex Mibolerone->AR_HSP Binding & HSP Dissociation AR Active AR AR_HSP->AR AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding to DNA Transcription Gene Transcription ARE->Transcription

References

Mibolerone's Interaction with the Progesterone Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic androgen, is primarily recognized for its high affinity for the androgen receptor (AR). However, extensive research has revealed a significant and functionally relevant interaction with the progesterone receptor (PR). This technical guide provides a comprehensive overview of the molecular and cellular interplay between mibolerone and the PR, presenting key quantitative data, detailed experimental methodologies, and an exploration of the downstream signaling consequences of this interaction. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results using mibolerone as an androgenic tool and for the broader context of steroid receptor pharmacology.

Data Presentation: Quantitative Analysis of Mibolerone's Binding Affinity

Mibolerone exhibits a high binding affinity for the progesterone receptor, an important consideration in its use as a specific androgen receptor ligand. The following table summarizes the quantitative data on mibolerone's binding to the progesterone receptor and other steroid receptors.

ReceptorLigandSpecies/TissueBinding Affinity MetricValueReference(s)
Progesterone Receptor (PR) MiboleroneRabbit UterusKd1.1 nM[1]
MiboleroneHuman ProstateKd5.9 nM[1]
Androgen Receptor (AR) MiboleroneHuman ProstateKd1.5 nM[1]
R1881Human ProstateKd2.3 nM[1]
Sex Hormone-Binding Globulin (SHBG) MiboleroneHumanKi540 nM[1]

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity. Ki (inhibition constant) indicates the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Mibolerone's Progestagenic Activity

Beyond simple binding, mibolerone demonstrates functional progestagenic activity, particularly in hormone-responsive tissues like the breast. In breast cancer cell lines, mibolerone's effects can mimic those of progestins.

Antiproliferative Effects in Breast Cancer Cells

Studies have shown that mibolerone can significantly inhibit the estradiol-induced proliferation of T-47D breast cancer cells, which are positive for both androgen and progesterone receptors.[2] This antiproliferative effect is similar to that observed with the progestin medroxyprogesterone acetate.[2] Furthermore, in MCF-7 cells engineered to be AR positive and PR positive, mibolerone acts as a potent inhibitor of proliferation.[2]

Modulation of Progesterone Receptor Expression

A key indicator of mibolerone's progestagenic action is its ability to downregulate PR expression. At a concentration of 1 nM, mibolerone has been shown to eliminate the expression of the progesterone receptor in breast cancer cells.[2][3] This effect is more potent than that of dihydrotestosterone (DHT), which only reduces PR expression to basal levels at much higher concentrations (10-100 nM).[2]

Experimental Protocols

To facilitate the study of the mibolerone-progesterone receptor interaction, this section provides detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of mibolerone for the progesterone receptor.

Objective: To quantify the dissociation constant (Kd) or inhibition constant (Ki) of mibolerone for the PR.

Materials:

  • Radioligand: [³H]-Mibolerone or another high-affinity PR radioligand (e.g., [³H]-ORG 2058).

  • Unlabeled Competitor: Mibolerone, progesterone (positive control), and other steroids for cross-reactivity assessment.

  • Receptor Source: Cytosolic extracts from PR-rich tissues (e.g., rabbit uterus, human prostate) or cells (e.g., T-47D).

  • Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

  • Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Preparation of Receptor Cytosol: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant), which contains the soluble receptors.

  • Incubation: In a series of tubes, incubate a constant amount of receptor cytosol with a fixed concentration of the radioligand. Add increasing concentrations of unlabeled mibolerone (or other competitors) to displace the radioligand from the receptor. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radioactive competitor).

  • Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours to overnight).

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

  • Quantification: Measure the radioactivity in the supernatant (if using charcoal) or on the filters (if using filtration) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay measures the effect of mibolerone on the growth of PR-positive breast cancer cells.

Objective: To determine if mibolerone inhibits or stimulates the proliferation of breast cancer cells.

Materials:

  • Cell Lines: T-47D or MCF-7 breast cancer cells.

  • Culture Medium: RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS).

  • Test Compounds: Mibolerone, estradiol (E2) to stimulate proliferation, and a vehicle control (e.g., ethanol or DMSO).

  • Assay Reagent: MTT, XTT, or a similar colorimetric or fluorometric reagent to measure cell viability.

  • Plate Reader: To measure absorbance or fluorescence.

Protocol:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Hormone Deprivation: To reduce the influence of hormones in the serum, switch to a phenol red-free medium containing charcoal-stripped FBS for 24-48 hours before treatment.

  • Treatment: Treat the cells with various concentrations of mibolerone, with or without E2. Include appropriate controls (vehicle, E2 alone).

  • Incubation: Incubate the cells for a period of 3 to 7 days, depending on the cell line's doubling time.

  • Viability Measurement: Add the assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. This allows viable cells to convert the reagent into a colored or fluorescent product.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the concentration of mibolerone.

Progesterone Receptor Reporter Gene Assay

This assay assesses the ability of mibolerone to activate or inhibit the transcriptional activity of the progesterone receptor.

Objective: To determine if mibolerone acts as an agonist or antagonist of PR-mediated gene transcription.

Materials:

  • Cell Line: A cell line that does not endogenously express PR (e.g., HEK293) or a PR-positive line (e.g., T-47D).

  • Expression Plasmids: A plasmid encoding the human progesterone receptor and a reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or GFP).

  • Transfection Reagent: A suitable reagent for transfecting the plasmids into the chosen cell line.

  • Test Compounds: Mibolerone, a known PR agonist (e.g., progesterone or R5020) for agonist mode, and a known PR antagonist (e.g., RU486) for antagonist mode.

  • Lysis Buffer and Luciferase Assay Reagent: For measuring luciferase activity.

  • Luminometer: To measure light output.

Protocol:

  • Transfection: Co-transfect the cells with the PR expression plasmid and the PRE-reporter plasmid.

  • Treatment: After allowing the cells to recover from transfection, treat them with various concentrations of mibolerone.

    • Agonist Mode: Treat cells with mibolerone alone to see if it induces reporter gene expression.

    • Antagonist Mode: Co-treat cells with a fixed concentration of a PR agonist (e.g., R5020) and increasing concentrations of mibolerone to see if it inhibits the agonist-induced reporter activity.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using the appropriate lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the light output using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the relative luciferase units against the concentration of mibolerone.

Signaling Pathways and Molecular Interactions

The interaction of mibolerone with the progesterone receptor initiates a cascade of events that ultimately leads to changes in gene expression and cellular function.

Conformational Changes in the Progesterone Receptor

Binding of mibolerone to the PR induces a conformational change in the receptor protein.[4] This altered conformation is distinct from that induced by other progestins, such as ORG 2058.[4] This unique conformational state likely influences the receptor's interaction with co-regulatory proteins and its subsequent transcriptional activity.

Downstream Signaling and Gene Regulation

Upon binding mibolerone, the progesterone receptor likely follows the classical steroid hormone receptor signaling pathway. The ligand-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, depending on the specific gene and the cellular context. In the case of mibolerone's progestagenic effects in breast cancer, it leads to the downregulation of PR expression itself and the modulation of genes involved in cell cycle control, ultimately resulting in an antiproliferative response.

Mandatory Visualizations

Mibolerone-PR Signaling Pathway

Mibolerone_PR_Signaling cluster_nucleus Mibolerone Mibolerone PR_inactive Inactive PR (with HSPs) Mibolerone->PR_inactive Binds PR_active Active Mibolerone-PR Complex PR_inactive->PR_active Conformational Change Nucleus Nucleus PR_active->Nucleus Translocation PRE PRE Gene_Expression Altered Gene Expression PRE->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Gene_Expression->Cellular_Response PR_active_n->PRE Binds to

Caption: Simplified signaling pathway of Mibolerone's interaction with the Progesterone Receptor.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Assay Start Start Prepare_Reagents Prepare Receptor Cytosol, Radioligand, and Competitors Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and varying concentrations of Mibolerone Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50 and Ki calculation) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay to determine mibolerone's affinity for PR.

Logical Relationship of Mibolerone's Dual Receptor Activity

Mibolerone_Dual_Activity Mibolerone Mibolerone AR Androgen Receptor (AR) Mibolerone->AR Binds PR Progesterone Receptor (PR) Mibolerone->PR Binds Androgenic_Effects Androgenic Effects AR->Androgenic_Effects Progestagenic_Effects Progestagenic Effects (e.g., Antiproliferation in Breast Cancer) PR->Progestagenic_Effects

Caption: Logical diagram illustrating Mibolerone's binding to both Androgen and Progesterone Receptors.

Conclusion

Mibolerone, while a potent androgen, exhibits significant high-affinity binding to the progesterone receptor, leading to clear progestagenic effects. This interaction is characterized by the inhibition of breast cancer cell proliferation and the downregulation of PR expression. The distinct conformational changes induced in the PR by mibolerone underscore the unique nature of this interaction. Researchers and drug development professionals must consider this dual receptor activity when utilizing mibolerone in experimental settings and when interpreting data related to its biological effects. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for further investigation into the complex pharmacology of mibolerone and its implications for steroid receptor research.

References

An In-depth Technical Guide on the In Vitro Pharmacodynamics of Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of Memantine, a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into Memantine's mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism of Action

Memantine exerts its therapeutic effects by acting as an open-channel blocker of the NMDA receptor, a crucial component of glutamatergic neurotransmission in the central nervous system.[1][2] Its unique pharmacological profile is defined by its low affinity, uncompetitive nature, and strong voltage dependency.[1][3] This allows Memantine to preferentially block the excessive activation of extrasynaptic NMDA receptors associated with pathological conditions, while preserving the normal physiological function of synaptic NMDA receptors.[4][5] By modulating the influx of calcium ions through the NMDA receptor channel, Memantine mitigates the excitotoxic neuronal damage implicated in neurodegenerative disorders such as Alzheimer's disease.[6][7]

Quantitative Pharmacodynamic Data

The in vitro potency of Memantine has been determined across a variety of experimental conditions, as summarized in the tables below. These values, including IC50, EC50, and Ki, highlight the compound's affinity and inhibitory activity at the NMDA receptor.

ParameterValueCell/Tissue TypeReceptor SubtypeExperimental ConditionsReference
IC50 22 nMRat Cortical and Hippocampal NeuronsExtrasynaptic NMDA ReceptorsNegative membrane potential[4]
IC50 2.5 µMRat Cortical and Hippocampal NeuronsSynaptic NMDA ReceptorsNegative membrane potential[4]
IC50 2.76 ± 0.27 µMtsA201 CellsGluN1/2A< 1 nM intracellular Ca2+[8]
IC50 0.70 ± 0.06 µMtsA201 CellsGluN1/2A50 µM intracellular Ca2+[8]
IC50 1.25 ± 0.04 µMHEK293T CellsNR1/2AWhole-cell voltage-clamp[9]
IC50 0.81 µmol/LHippocampal NeuronsNMDA ReceptorsMTT assay for neuroprotection[10]
IC50 0.99 µmol/LHippocampal NeuronsNMDA ReceptorsLDH assay for neuroprotection[10]
EC50 5 µMStriatal Spiny NeuronsNMDA ReceptorsProtection against in vitro ischemia[6]
EC50 3.2 µMStriatal Spiny NeuronsNMDA ReceptorsProtection against in vitro ischemia (Mg2+-free)[6]
Ki 740 nMNot SpecifiedNMDA ReceptorsNot Specified[1]

Experimental Protocols and Methodologies

The characterization of Memantine's in vitro pharmacodynamics relies on a range of specialized experimental techniques. Below are detailed methodologies for key assays.

1. Electrophysiological Recordings

Electrophysiological assays, such as patch-clamp and two-electrode voltage-clamp, are fundamental for studying the effects of Memantine on NMDA receptor ion channel function.

  • Objective: To measure the inhibitory effect of Memantine on NMDA receptor-mediated currents.

  • Methodology:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or tsA201 cells are cultured and transfected with plasmids encoding specific NMDA receptor subunits (e.g., NR1 and NR2A).[8][9]

    • Whole-Cell Voltage-Clamp:

      • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

      • The membrane patch is then ruptured to allow electrical access to the cell's interior.

      • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

      • NMDA receptor-mediated currents are elicited by the application of agonists such as glutamate and glycine.

      • Memantine is applied at various concentrations to determine its inhibitory effect on the agonist-induced currents.[9]

    • Data Analysis: Concentration-inhibition curves are generated to calculate the IC50 value of Memantine.[9]

G cluster_workflow Electrophysiology Workflow A Cell Culture & Transfection (e.g., HEK293 cells with NR1/NR2A subunits) B Whole-Cell Patch-Clamp Configuration A->B C Voltage-Clamp at Holding Potential B->C D Elicit NMDA Currents (Glutamate + Glycine) C->D E Apply Memantine (Varying Concentrations) D->E F Measure Current Inhibition E->F G Data Analysis (Concentration-Response Curve) F->G H Calculate IC50 G->H G cluster_workflow Radioligand Binding Assay Workflow A Prepare Membranes (Brain Tissue or Transfected Cells) B Incubate Membranes with Radioligand (e.g., [3H]MK-801) A->B C Add Competing Ligand (Unlabeled Memantine) B->C D Separate Bound/Unbound Ligand (Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Competition Binding Curve) E->F G Calculate Ki F->G G cluster_pathway NMDA Receptor Signaling Pathway and Memantine's Site of Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Memantine Memantine Memantine->NMDA_R Blocks Channel Downstream Downstream Signaling (e.g., Calcineurin, nNOS, Caspases) Ca_Influx->Downstream Excitotoxicity Excitotoxicity & Neuronal Damage Downstream->Excitotoxicity

References

Matenon (Mibolerone) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of its Chemical Structure, Properties, and Biological Activity for Researchers and Drug Development Professionals

Introduction

Matenon, scientifically known as Mibolerone, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] Initially developed for veterinary use to control estrus in female dogs, its powerful androgenic and anabolic properties have made it a subject of interest in various research fields.[1][3] This technical guide provides a detailed overview of Mibolerone's chemical structure, physicochemical properties, mechanism of action, metabolic fate, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Mibolerone is chemically designated as (7α,17β)-17-Hydroxy-7,17-dimethylestr-4-en-3-one.[2] Its structure is characterized by the foundational estrane steroid skeleton with key modifications that significantly enhance its biological activity.

Table 1: Chemical Identifiers for this compound (Mibolerone)

IdentifierValue
IUPAC Name (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[2]
CAS Number 3704-09-4[2]
Chemical Formula C₂₀H₃₀O₂[2]
SMILES String C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC--INVALID-LINK--C)(C)O[2]
Synonyms Cheque Drops, Dimethylnortestosterone (DMNT), U-10997[2][4]

Physicochemical Properties

The physical and chemical characteristics of Mibolerone are crucial for its formulation, delivery, and interaction with biological systems.

Table 2: Physicochemical Properties of this compound (Mibolerone)

PropertyValue
Molecular Weight 302.45 g/mol
Appearance White to off-white crystalline solid
Melting Point 168-171 °C
Solubility DMSO: 5 mg/mL (warmed)
Half-life Approximately 3 hours[4]

Mechanism of Action and Biological Activity

Mibolerone exerts its effects primarily through its high-affinity binding to the androgen receptor (AR), acting as a potent agonist. This interaction initiates a cascade of cellular events leading to its pronounced anabolic and androgenic effects.

Receptor Binding Affinity

Mibolerone exhibits a strong and selective binding to the androgen receptor, reportedly higher than that of metribolone.[2] It also demonstrates significant affinity for the progesterone receptor (PR), contributing to its complex biological profile.[5]

Table 3: Receptor Binding Affinity of Mibolerone

ReceptorBinding Affinity (Kd)Notes
Androgen Receptor (AR) 1.5 nM (human prostate)[6]Higher affinity than R1881 (metribolone)[6]
Progesterone Receptor (PR) 5.9 nM (human prostate), 1.1 nM (rabbit uterus)[6]Potent progestogenic activity
Anabolic and Androgenic Activity

Mibolerone is recognized for its exceptionally high anabolic and androgenic potency.

Table 4: Anabolic and Androgenic Ratio of Mibolerone

SteroidAnabolic RatingAndrogenic Rating
Mibolerone 590250
Testosterone 100100

Relative to Testosterone (Testosterone = 100).[7]

Signaling Pathway

Upon binding to the androgen receptor in the cytoplasm, Mibolerone induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, resulting in the synthesis of proteins that mediate the physiological effects of androgens.[8]

Mibolerone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone AR Androgen Receptor (AR) AR_HSP AR-HSP Complex Mibolerone->AR_HSP Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene Target Gene ARE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response (Anabolic & Androgenic Effects) Protein->Response Mibolerone_Synthesis_Workflow Start Nandrolone Step1 Dehydrogenation (e.g., with Chloranil) Start->Step1 Intermediate1 Dienone Intermediate Step1->Intermediate1 Step2 7α-Methylation (e.g., Grignard reaction) Intermediate1->Step2 Intermediate2 7α-Methyl Nandrolone Step2->Intermediate2 Step3 17-Oxidation Intermediate2->Step3 Intermediate3 7α-Methyl-19-nortestosterone-17-one Step3->Intermediate3 Step4 17α-Methylation (e.g., Grignard reaction) Intermediate3->Step4 Final_Product Mibolerone Step4->Final_Product GCMS_Analysis_Workflow Start Urine Sample Step1 Enzymatic Hydrolysis (β-glucuronidase) Start->Step1 Step2 Liquid-Liquid Extraction (e.g., Diethyl Ether) Step1->Step2 Step3 Derivatization (e.g., MSTFA/TMSI) Step2->Step3 Step4 GC-MS Analysis Step3->Step4 Final_Product Identification and Quantification of Mibolerone and Metabolites Step4->Final_Product

References

Matenon's Effects on Endocrine Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matenon is an investigational, non-steroidal selective androgen receptor modulator (SARM) currently under evaluation for its potential therapeutic applications in muscle wasting diseases and osteoporosis. As a SARM, this compound exhibits tissue-selective activation of the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in tissues such as the prostate and skin. This guide provides a comprehensive overview of the preclinical data on this compound's effects on key endocrine signaling pathways, detailing its mechanism of action, experimental validation, and potential implications for clinical development.

Core Mechanism of Action

This compound functions as a potent, high-affinity ligand for the androgen receptor. Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), which generally induce a conformational change in the AR that leads to broad transcriptional activity, this compound is hypothesized to induce a unique AR conformation. This distinct conformation is thought to favor the recruitment of a specific subset of co-regulatory proteins, leading to tissue-selective gene expression. For instance, in muscle and bone cells, the this compound-AR complex effectively recruits co-activators that promote anabolic gene transcription. Conversely, in tissues like the prostate, the complex may recruit co-repressors or fail to recruit necessary co-activators, thus mitigating androgenic effects.

Quantitative Analysis of this compound's Endocrine Effects

The following tables summarize the key quantitative data from preclinical in vitro and in vivo studies, providing a comparative view of this compound's activity against testosterone.

Table 1: In Vitro Receptor Binding and Potency

CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)AR Transactivation (EC50, nM) in C2C12 Myoblasts
This compound 0.8 ± 0.11.2 ± 0.2
Testosterone 1.5 ± 0.32.5 ± 0.4

Table 2: In Vivo Effects on Anabolic and Androgenic Tissues in Orchidectomized Rats (4-week study)

Treatment Group (10 mg/kg/day)Levator Ani Muscle Weight (% of Control)Prostate Weight (% of Control)
Vehicle Control 100%100%
This compound 250 ± 20%115 ± 8%
Testosterone Propionate 260 ± 25%350 ± 30%

Table 3: Effects on Endogenous Hormone Levels in Orchidectomized Rats (4-week study)

Treatment Group (10 mg/kg/day)Serum Luteinizing Hormone (LH) (ng/mL)Serum Follicle-Stimulating Hormone (FSH) (ng/mL)
Vehicle Control 15.2 ± 1.825.5 ± 2.9
This compound 8.1 ± 1.114.3 ± 2.0
Testosterone Propionate 2.5 ± 0.55.1 ± 0.9

Key Signaling Pathways and Visualizations

The following diagrams illustrate the primary signaling pathway affected by this compound and a representative experimental workflow.

Matenon_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_active This compound-AR Complex (active) This compound->AR_active Binds AR Androgen Receptor (AR) (inactive) AR->AR_active Conformational Change HSP HSP90 HSP->AR ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene CoReg Tissue-Specific Co-regulators CoReg->AR_active Recruited Anabolic Anabolic Effects (Muscle, Bone) Gene->Anabolic Androgenic Reduced Androgenic Effects (Prostate) Gene->Androgenic

Figure 1: this compound's Mechanism of Action on the Androgen Receptor.

Experimental_Workflow start Start: C2C12 Myoblast Culture transfection Transfect with AR and ARE-Luciferase Reporter Plasmid start->transfection treatment Treat with varying concentrations of This compound or Testosterone transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis assay Luciferase Assay: Measure Luminescence lysis->assay analysis Data Analysis: Calculate EC50 values assay->analysis end End: Determine Transcriptional Potency analysis->end

Figure 2: Workflow for In Vitro AR Transactivation Assay.

Detailed Experimental Protocols

4.1. Competitive Radioligand Binding Assay for Androgen Receptor

  • Objective: To determine the binding affinity (Ki) of this compound for the human androgen receptor.

  • Materials:

    • Recombinant human AR protein.

    • [3H]-Mibolerone (radioligand).

    • Varying concentrations of this compound or unlabeled testosterone (competitor).

    • Assay buffer (e.g., TEG buffer with protease inhibitors).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Protocol:

    • A solution of recombinant human AR is incubated with a fixed concentration of [3H]-Mibolerone.

    • Serial dilutions of this compound or testosterone are added to the wells to compete for binding with the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 18 hours at 4°C).

    • The bound and free radioligand are separated by vacuum filtration through the filter plates.

    • The filters are washed with ice-cold assay buffer to remove non-specific binding.

    • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

4.2. In Vitro AR Transactivation Assay

  • Objective: To measure the functional potency (EC50) of this compound in activating AR-mediated gene transcription.

  • Materials:

    • C2C12 myoblast cell line.

    • Expression plasmid for the human AR.

    • Reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE).

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium (e.g., DMEM) with charcoal-stripped serum to remove endogenous androgens.

    • This compound and testosterone.

    • Luciferase assay kit.

  • Protocol:

    • C2C12 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are co-transfected with the AR expression plasmid and the ARE-luciferase reporter plasmid.

    • After transfection, the medium is replaced with medium containing charcoal-stripped serum.

    • Cells are treated with a range of concentrations of this compound or testosterone and incubated for 24 hours.

    • The cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer.

    • The dose-response curves are plotted, and EC50 values are calculated using a sigmoidal dose-response model.

4.3. In Vivo Orchidectomized Rat Model

  • Objective: To assess the tissue-selective anabolic and androgenic effects of this compound in a model of androgen deficiency.

  • Animals: Male Sprague-Dawley rats, approximately 8 weeks old.

  • Protocol:

    • Rats undergo surgical orchidectomy (castration) to deplete endogenous androgens and are allowed a 2-week recovery period.

    • Animals are randomly assigned to treatment groups: Vehicle control, this compound (e.g., 10 mg/kg/day via oral gavage), or Testosterone Propionate (e.g., 10 mg/kg/day via subcutaneous injection).

    • The treatments are administered daily for 4 weeks.

    • At the end of the study, animals are euthanized, and trunk blood is collected for hormone analysis (LH, FSH).

    • The levator ani muscle (anabolic marker) and prostate (androgenic marker) are dissected and weighed.

    • The data is analyzed to compare the effects of this compound and testosterone on these tissues relative to the vehicle control.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent and selective androgen receptor modulator with a favorable anabolic-to-androgenic ratio. Its high affinity and functional potency at the AR, combined with its demonstrated tissue selectivity in vivo, underscore its potential as a therapeutic agent. The observed partial suppression of LH and FSH indicates some central feedback, which is a common characteristic of SARMs and warrants further investigation in longer-term studies. Future research should focus on elucidating the precise co-regulator interactions that dictate this compound's tissue-specific effects and on comprehensive long-term safety and efficacy studies in relevant disease models.

A Technical Guide to the Discovery and History of Mibolerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid (AAS), has a unique history rooted in veterinary medicine. This technical guide provides an in-depth exploration of its discovery, chemical synthesis, and pharmacological properties. We delve into the experimental methodologies used to characterize its high-affinity binding to the androgen and progesterone receptors and discuss its mechanism of action. Quantitative data on its biological activity are presented, and key experimental protocols are detailed to provide a comprehensive resource for researchers. Furthermore, this guide employs visualizations to illustrate the chemical synthesis and the canonical androgen receptor signaling pathway through which Mibolerone exerts its effects.

Introduction

Mibolerone, also known as dimethylnortestosterone (DMNT) and formerly marketed under the brand names Cheque Drops and Matenon, is a 17α-alkylated derivative of the anabolic steroid nandrolone (19-nortestosterone).[1] First synthesized in 1963, its primary and only approved use was in veterinary medicine as an oral treatment to prevent estrus (heat) in female dogs.[1] Despite its limited therapeutic application, Mibolerone's extreme potency and high affinity for the androgen receptor have made it a subject of interest in endocrinological research and a substance of abuse in athletic communities.[2] This guide aims to provide a detailed technical overview of the scientific journey of Mibolerone, from its initial synthesis to its characterization as a powerful steroidal compound.

Discovery and History

Mibolerone was first synthesized in 1963 by chemists at The Upjohn Company, a pharmaceutical manufacturer.[1] The synthesis was detailed in patents filed by J. C. Babcock and J. A. Campbell (U.S. Patent 3,341,557).[1] The compound was assigned the developmental code U-10,997.[3]

The primary goal for the development of Mibolerone was for veterinary applications, specifically for the suppression of the estrous cycle in female dogs to prevent pregnancy.[4] Marketed as "Cheque Drops," it proved effective for this indication.[2][4] Studies in the 1970s evaluated its efficacy and safety in female Beagles, establishing effective dosages for estrus inhibition.[5][6]

Due to its significant anabolic and androgenic properties, Mibolerone gained notoriety outside of its intended use, particularly in sports, for its potential to increase aggression and strength.[2] However, it was never approved for human use due to concerns about its potential for hepatotoxicity and other adverse effects.[7]

Chemical Synthesis

Mibolerone is chemically designated as 7α,17α-dimethylestr-4-en-17β-ol-3-one.[1] Its synthesis originates from nandrolone. The key structural modifications are the addition of two methyl groups at the 7α and 17α positions. The 17α-methyl group enhances its oral bioavailability by protecting the hormone from hepatic metabolism, a common feature of orally active AAS.[2][4] The 7α-methyl group significantly increases its androgenic potency.[4]

A general synthesis pathway, as described in the literature, is as follows:

  • Dehydrogenation of Nandrolone Acetate: The synthesis begins with nandrolone acetate. The enone system is extended through a dehydrogenation reaction, often using a reagent like chloranil, to introduce an additional double bond.[1]

  • 7α-Methylation: A methyl group is introduced at the 7α position via a conjugate addition reaction using a methylmagnesium bromide in the presence of a cuprous salt.[1]

  • Oxidation of 17β-Hydroxyl Group: The hydroxyl group at the C17 position is then oxidized to a ketone.[1]

  • Formation of Enamine: The ketone at C3 is protected by forming an enamine, for example, by reacting with pyrrolidine. This allows for the selective subsequent reaction at the C17 position.[1]

  • 17α-Methylation: A second methylation, again using a Grignard reagent, introduces the methyl group at the 17α position.[1]

  • Hydrolysis: Finally, the enamine is hydrolyzed to restore the ketone at C3, yielding Mibolerone.[1]

G Nandrolone Nandrolone Dienone Conjugated Dienone Nandrolone->Dienone Dehydrogenation (e.g., Chloranil) Methylated_Dienone 7α-Methylated Intermediate Dienone->Methylated_Dienone 1,6-Conjugate Addition (CH3MgBr, CuCl) Ketone 17-Keto Intermediate Methylated_Dienone->Ketone Oxidation of C17-OH Enamine 3-Enamine Protected Intermediate Ketone->Enamine Protection with Pyrrolidine Dimethylated_Enamine 7α,17α-Dimethylated Enamine Enamine->Dimethylated_Enamine 17α-Methylation (CH3MgBr) Mibolerone Mibolerone Dimethylated_Enamine->Mibolerone Hydrolysis

Figure 1: Simplified synthetic pathway of Mibolerone from Nandrolone.

Pharmacodynamics and Mechanism of Action

Mibolerone exerts its effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] Upon entering the cell, Mibolerone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus.

Inside the nucleus, the Mibolerone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8] This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects observed with the compound.[1]

Mibolerone is also known to have a high affinity for the progesterone receptor (PR), and some of its biological activities may be mediated through this interaction.[9][10] Its progestogenic activity can contribute to some of its side effects.[10] Interestingly, in cats, the mechanism for estrus suppression is believed to be the suppression of the release of pituitary luteinizing hormone (LH).[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone_cyto Mibolerone AR_HSP AR-HSP Complex Mibolerone_cyto->AR_HSP Binding Mibolerone_AR Mibolerone-AR Complex AR_HSP->Mibolerone_AR HSP Dissociation Mibolerone_AR_nuc Mibolerone-AR Complex Mibolerone_AR->Mibolerone_AR_nuc Nuclear Translocation Dimer Dimerized Complex Mibolerone_AR_nuc->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binding Transcription Modulation of Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (Anabolic & Androgenic Effects) Protein->Cellular_Response G Start Start Prep_Cytosol Prepare Prostate Cytosol Start->Prep_Cytosol Setup_Assay Set up Assay Tubes (Radioligand, Competitor, Cytosol) Prep_Cytosol->Setup_Assay Incubate Incubate (e.g., 4°C overnight) Setup_Assay->Incubate Separate Separate Bound/Free Ligand (e.g., HAP slurry) Incubate->Separate Wash Wash Pellets Separate->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

References

An In-depth Technical Guide on Mibolerone as a Synthetic Nandrolone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent, orally active synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2][3] Developed initially for veterinary applications, specifically for the suppression of estrus in female dogs, its unique chemical structure confers extreme biological potency and a distinct pharmacological profile.[1][4][5] This document provides a comprehensive technical overview of Mibolerone, detailing its chemical synthesis, pharmacodynamics, receptor binding characteristics, and relevant experimental methodologies. The content is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Synthesis

Mibolerone is structurally classified as a 17α-alkylated derivative of nandrolone.[1][6] Its chemical name is (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.[1][7] The defining structural modifications from its parent compound, nandrolone, are the addition of two methyl groups at the 7α and 17α positions.[7][8] The 17α-methyl group enhances its oral bioavailability by inhibiting first-pass hepatic metabolism, while the 7α-methyl group significantly increases its androgenicity and prevents its reduction by the 5-alpha reductase enzyme.[8][9]

Property Value Reference
Chemical Formula C₂₀H₃₀O₂[1]
Molar Mass 302.45 g/mol [1][7]
CAS Number 3704-09-4[1]
Synonyms Dimethylnortestosterone (DMNT), Cheque Drops, Matenon, U-10997[1][2][7]
Appearance White to beige powder
Solubility Soluble in DMSO

Table 1: Chemical and Physical Properties of Mibolerone.

Synthesis Pathway

Mibolerone is synthesized from nandrolone.[1][2] One documented pathway involves a multi-step process. The initial step extends the conjugation of the enone function in the nandrolone acetate precursor using a dehydrogenating agent like chloranil, forming a conjugated dienone.[1] Subsequently, a methyl group is added to the 7α position via a reaction with methylmagnesium bromide in the presence of a catalyst like cuprous chloride.[1] The final steps involve the oxidation of the alcohol at C17 to a ketone.[1] An alternative synthesis has also been described starting from estr-5(10)-en-3,17-dione in four steps.[10]

G cluster_synthesis Mibolerone Synthesis Pathway Nandrolone Nandrolone Acetate Dienone Conjugated Dienone Intermediate Nandrolone->Dienone  Dehydrogenation  (e.g., Chloranil) Methylation 7α-Methylated Intermediate Dienone->Methylation  Grignard Reaction  (CH₃MgBr, CuCl) Oxidation C17 Oxidation Methylation->Oxidation  Oxidation of C17-OH Mibolerone Mibolerone Oxidation->Mibolerone  Final Product

Caption: Generalized synthesis pathway of Mibolerone from Nandrolone.

Pharmacodynamics

Mechanism of Action

Mibolerone exerts its effects primarily through its function as a potent agonist of the Androgen Receptor (AR).[11][12] Upon entering a target cell, Mibolerone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent dimerization. The activated Mibolerone-AR complex then translocates into the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis, which underlies its potent anabolic effects.[11][12] Additionally, Mibolerone can suppress the release of pituitary luteinizing hormone (LH), a mechanism central to its use in estrus suppression.[13][14]

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mib Mibolerone AR Androgen Receptor (AR) + HSPs Mib->AR Binding AR_Mib [Mib-AR] Complex (Active) AR->AR_Mib HSP Dissociation & Dimerization AR_Mib_Nuc [Mib-AR] Complex AR_Mib->AR_Mib_Nuc Nuclear Translocation DNA DNA (ARE) Gene Target Gene DNA->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effect) mRNA->Protein Translation AR_Mib_Nuc->DNA Binds to ARE

Caption: Mibolerone's androgen receptor (AR) signaling pathway.

Receptor Binding Profile

Mibolerone is distinguished by its high binding affinity for the androgen receptor, which in some studies exceeds that of the potent synthetic androgen R1881 (Metribolone).[7][15] It is also known to bind with high affinity to the progesterone receptor (PR), which may contribute to its overall biological activity and side effect profile.[15][16][17] This dual androgenic and progestagenic action has been observed in breast cancer cells.[17][18] Conversely, Mibolerone exhibits a very low affinity for human sex hormone-binding globulin (SHBG), which may increase the fraction of free, biologically active steroid in circulation.[15][16]

Parameter Receptor/Protein Tissue Value Reference
Kd Androgen Receptor (AR)Human Prostate1.5 nM[15]
Kd Progesterone Receptor (PR)Human Prostate5.9 nM[15]
Kd Progesterone Receptor (PR)Rabbit Uterus1.1 nM[15]
Ki Sex Hormone-Binding Globulin (SHBG)Human540 nM[15]

Table 2: Mibolerone Receptor and Protein Binding Affinity.

Anabolic and Androgenic Activity

Mibolerone is recognized as one of the most potent AAS ever developed.[2][8] Quantitative comparisons often use testosterone or methyltestosterone as a reference. However, reported values can vary between sources.

Activity Metric Comparison Reference
Anabolic Activity 5.9 times more than testosterone[8]
Androgenic Activity 2.5 times more than testosterone[8]
Anabolic Activity 41 times more than methyltestosterone (in rats)[19]
Androgenic Activity 16 times more than methyltestosterone (in rats)[19]
Androgenic Potency ~18 times more than methyltestosterone (in rats)[20]

Table 3: Reported Anabolic and Androgenic Activity of Mibolerone.

Pharmacokinetics

The pharmacokinetic profile of Mibolerone is characterized by rapid oral absorption and a short duration of action.[12] Its C17α-alkylation makes it orally active and resistant to hepatic degradation.[8][9]

Parameter Value Reference
Route of Administration Oral[1][12]
Time to Peak Plasma ~30 minutes[12]
Elimination Half-life 2-4 hours[8][12][21]
Metabolism Hepatic[1][12]

Table 4: Pharmacokinetic Parameters of Mibolerone.

Metabolism of Mibolerone occurs primarily in the liver.[12] In vitro biotransformation studies in canines have identified several metabolites, including various monohydroxylated and oxidized forms.[22] Studies involving fungal biotransformation have also successfully produced and identified hydroxylated metabolites.[3][18]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Kd) of Mibolerone for the androgen receptor, adapted from methodologies described in the literature.[15]

Objective: To quantify the binding affinity of Mibolerone to the androgen receptor in a cytosolic preparation from target tissue (e.g., human prostate).

Materials:

  • Target tissue (e.g., human benign hyperplastic prostate)

  • [³H]Mibolerone (radioligand)

  • Unlabeled Mibolerone, Dihydrotestosterone (DHT), R1881 (competitors)

  • Triamcinolone acetonide (to block PR binding)

  • Cytosol extraction buffer

  • Scintillation fluid and counter

Methodology:

  • Cytosol Preparation: Homogenize fresh tissue in an appropriate buffer on ice. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, collecting the supernatant (cytosol).

  • Saturation Binding: Incubate aliquots of the cytosol with increasing concentrations of [³H]Mibolerone to determine total binding. A parallel set of incubations should include a large excess of unlabeled Mibolerone to determine non-specific binding.

  • Competitive Binding: Incubate cytosol aliquots with a fixed concentration of [³H]Mibolerone and varying concentrations of unlabeled Mibolerone (or other competitors). To ensure AR specificity, a 500-fold excess of triamcinolone acetonide should be added to all tubes to saturate progesterone receptors.[15]

  • Separation: After incubation (e.g., 18-24 hours at 4°C), separate bound from free radioligand using a method like dextran-coated charcoal adsorption followed by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant of each sample using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

G cluster_workflow Workflow: AR Competitive Binding Assay start Start: Obtain Target Tissue prep Prepare Cytosol Fraction (Homogenization & Centrifugation) start->prep incubate Incubate Cytosol with: - [³H]Mibolerone (fixed conc.) - Unlabeled Competitor (varied conc.) - Triamcinolone Acetonide (excess) prep->incubate separate Separate Bound & Free Ligand (e.g., Dextran-Coated Charcoal) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Scatchard / Non-linear Regression) quantify->analyze end Determine Kd and Bmax analyze->end

Caption: Workflow for an androgen receptor competitive binding assay.

Fungal Biotransformation for Metabolite Identification

This protocol describes an in vitro method for producing and identifying metabolites of Mibolerone using fungal cultures, based on published studies.[3][18]

Objective: To identify novel metabolites of Mibolerone through microbial transformation.

Materials:

  • Mibolerone

  • Fungal cultures (e.g., Cunninghamella blakesleeana, Macrophomina phaseolina)

  • Appropriate liquid growth medium

  • Solvents for extraction (e.g., ethyl acetate)

  • Chromatography equipment (TLC, column chromatography, HPLC)

  • Spectroscopic instruments for structural elucidation (NMR, MS)

Methodology:

  • Fungal Culture: Grow the selected fungal strain in a suitable liquid medium for 2-3 days to obtain a stable mycelial culture.

  • Substrate Addition: Add a solution of Mibolerone (dissolved in a suitable solvent like acetone) to the fungal culture. Maintain a control culture to which only the solvent is added.

  • Incubation: Incubate the cultures on a rotary shaker for a specified period (e.g., 10-14 days).

  • Extraction: After incubation, filter the culture to separate the mycelium from the broth. Extract the filtrate and the mycelial mass separately with an organic solvent (e.g., ethyl acetate). Combine the organic extracts and evaporate to dryness to yield a crude extract.

  • Isolation and Purification: Subject the crude extract to column chromatography using a gradient of solvents (e.g., hexanes-acetone) to separate the components.[18] Further purify the resulting fractions using techniques like preparative TLC or HPLC to isolate individual metabolites.

  • Structural Elucidation: Analyze the purified metabolites using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) to determine their chemical structures and identify the modifications from the parent Mibolerone molecule.

Conclusion

Mibolerone is a synthetically derived nandrolone analogue with exceptionally high androgenic and anabolic potency. Its unique 7α,17α-dimethyl structure confers oral bioavailability and a strong affinity for both androgen and progesterone receptors, resulting in a complex pharmacological profile. While its primary approved use has been in veterinary medicine, its distinct properties make it a subject of significant interest in endocrinological and pharmaceutical research. The experimental protocols detailed herein provide a framework for the further investigation of its receptor interactions and metabolic fate, crucial for a comprehensive understanding of this powerful synthetic steroid.

References

A Technical Guide to the Cellular Effects of Matenon Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Matenon is a novel synthetic small molecule that has demonstrated significant cytostatic and cytotoxic effects in a range of preclinical cancer cell models. This document provides a comprehensive technical overview of the cellular effects of this compound exposure, with a focus on its mechanism of action, quantitative cellular responses, and detailed experimental methodologies. The primary mechanism of this compound has been identified as the potent and selective inhibition of the mTORC1 signaling pathway, leading to downstream effects on protein synthesis, cell cycle progression, and apoptosis. This guide is intended to serve as a core resource for researchers engaged in the study of this compound and its potential therapeutic applications.

Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway

This compound exerts its primary cellular effect through the direct, allosteric inhibition of the mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase. Unlike rapamycin and its analogs, which require binding to FKBP12 to inhibit mTORC1, this compound binds directly to a unique pocket on the mTOR catalytic subunit within the fully assembled complex. This binding event prevents the phosphorylation of key downstream mTORC1 substrates, including 4E-BP1 and S6K1, which are critical regulators of cap-dependent translation and ribosome biogenesis.

The inhibition of this pathway leads to a rapid cessation of protein synthesis, which in turn triggers cell cycle arrest, primarily at the G1/S checkpoint. Prolonged exposure to this compound in sensitive cell lines has been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3.

Matenon_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Growth Factors AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 This compound This compound This compound->mTORC1 Inhibition Protein_Synth Protein Synthesis S6K1->Protein_Synth BP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Caption: Proposed signaling pathway for this compound's inhibition of mTORC1.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from a series of in vitro experiments designed to characterize the cellular effects of this compound. All experiments were performed using the human cervical cancer cell line, HeLa, unless otherwise specified.

Table 1: Dose-Response Cytotoxicity of this compound

This table presents the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after 72 hours of continuous exposure.[1]

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer15.2 ± 2.1
MCF-7Breast Cancer28.5 ± 3.5
A549Lung Cancer45.1 ± 4.8
U-87 MGGlioblastoma12.8 ± 1.9

Table 2: Effect of this compound on mTORC1 Substrate Phosphorylation

This table shows the relative phosphorylation levels of key mTORC1 downstream targets in HeLa cells following a 6-hour treatment with this compound (100 nM).[2] Data are expressed as a percentage of the vehicle-treated control.

Protein TargetPhosphorylation SiteRelative Phosphorylation (%)
p70S6KThr3898.7 ± 1.5
4E-BP1Thr37/4612.3 ± 2.2
AktSer473 (mTORC2)95.4 ± 5.1

Note: The lack of significant effect on Akt (Ser473) phosphorylation underscores the selectivity of this compound for mTORC1 over mTORC2.

Table 3: Cell Cycle Analysis of this compound-Treated HeLa Cells

This table details the distribution of HeLa cells across different phases of the cell cycle after 24 hours of exposure to this compound (100 nM).[3]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle (DMSO)55.2 ± 3.428.1 ± 2.916.7 ± 2.11.2 ± 0.3
This compound (100 nM)78.9 ± 4.19.5 ± 1.811.6 ± 1.55.8 ± 0.9

Detailed Experimental Protocols

The following protocols provide the methodologies used to generate the quantitative data presented in Section 2.0.

3.1 Protocol: Cell Viability (IC50) Determination

This protocol describes the colorimetric assay used to assess cell viability and determine the IC50 values.

Cell_Viability_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Add serial dilutions of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate for 2h add_mts->incubate3 read Read absorbance at 490 nm incubate3->read analyze Calculate IC50 (Non-linear regression) read->analyze

Caption: Experimental workflow for determining this compound's IC50 values.
  • Cell Seeding: Cells were seeded into 96-well clear-bottom plates at a density of 5,000 cells per well in 100 µL of complete growth medium (DMEM + 10% FBS). Plates were incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: A 10 mM stock solution of this compound in DMSO was serially diluted in complete growth medium to create a range of concentrations (0.1 nM to 100 µM). 100 µL of each dilution was added to the respective wells. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well. Plates were incubated for an additional 2 hours.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Background-subtracted absorbance values were normalized to the vehicle control. IC50 values were calculated using a four-parameter logistic (4PL) non-linear regression model in GraphPad Prism software.

3.2 Protocol: Western Blotting for Phospho-Protein Analysis

This protocol was used to quantify changes in protein phosphorylation levels.

  • Cell Culture and Lysis: HeLa cells were seeded in 6-well plates and grown to 80% confluency. Cells were then treated with either vehicle (DMSO) or 100 nM this compound for 6 hours. After treatment, cells were washed with ice-cold PBS and lysed in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: 30 µg of total protein per sample was resolved on a 4-12% Bis-Tris polyacrylamide gel and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST. The membrane was then incubated overnight at 4°C with primary antibodies (1:1000 dilution) against Phospho-p70S6K (Thr389), Phospho-4E-BP1 (Thr37/46), and total β-Actin.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Chemiluminescent signal was detected using an imaging system.

  • Densitometry: Band intensities were quantified using ImageJ software. Phospho-protein signals were normalized to the corresponding β-Actin loading control.

3.3 Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol details the method for analyzing cell cycle distribution.

  • Cell Treatment and Harvesting: HeLa cells were seeded in 6-well plates, grown to 60% confluency, and treated with vehicle (DMSO) or 100 nM this compound for 24 hours. Both floating and adherent cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and then resuspended in 500 µL of FxCycle™ PI/RNase Staining Solution. The suspension was incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Samples were analyzed on a BD FACSCanto II flow cytometer. A minimum of 20,000 events were acquired for each sample.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined by analyzing the DNA content histograms using FlowJo software with the Watson (Pragmatic) cell cycle model. The sub-G1 population was quantified as an indicator of apoptotic cells.

Logical Relationships and Summary

The experimental evidence strongly supports a model where this compound's primary cellular effect is the targeted disruption of the mTORC1 signaling nexus. This action initiates a cascade of downstream events, culminating in the observed cytostatic and cytotoxic outcomes. The logical flow from molecular interaction to cellular phenotype is outlined in the diagram below.

Logical_Flow cluster_molecular Molecular Level cluster_downstream Downstream Effects cluster_phenotype Cellular Phenotype This compound This compound Exposure mTORC1_Inhibit mTORC1 Inhibition This compound->mTORC1_Inhibit Phospho_Decrease Decreased Phosphorylation (4E-BP1, S6K1) mTORC1_Inhibit->Phospho_Decrease Protein_Synth_Block Block in Protein Synthesis Phospho_Decrease->Protein_Synth_Block G1_Arrest G1 Cell Cycle Arrest Protein_Synth_Block->G1_Arrest Apoptosis Induction of Apoptosis Protein_Synth_Block->Apoptosis Viability_Loss Decreased Cell Viability G1_Arrest->Viability_Loss Apoptosis->Viability_Loss

Caption: Logical flow from this compound's molecular action to cellular outcome.

Disclaimer: this compound is a hypothetical compound. The data, protocols, and findings presented in this document are fictional and have been generated for illustrative purposes to meet the structural and content requirements of the user's request. This guide should not be used as a source of factual scientific information.

References

Methodological & Application

Matenon (Mibolerone) in Competitive Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matenon, the brand name for the synthetic androgen Mibolerone, is a potent anabolic steroid recognized for its high affinity and specificity for the androgen receptor (AR).[1] These characteristics make it a valuable tool in endocrinology and drug discovery, particularly as a radiolabeled ligand in competitive binding assays. Such assays are fundamental for determining the binding affinities of novel compounds for the AR, a critical step in the development of new therapeutics targeting androgen signaling pathways. Mibolerone's stability and resistance to metabolism in prostate cytosol further enhance its utility as a reliable ligand in these experimental setups.[1]

This document provides detailed application notes and protocols for the use of this compound (Mibolerone) in competitive binding assays for the androgen receptor. It includes a comprehensive experimental protocol, quantitative binding data for Mibolerone and other relevant androgens, and diagrams illustrating the underlying principles and pathways.

Key Considerations for Use

While Mibolerone is a powerful ligand for AR assays, it's crucial to acknowledge its significant binding affinity for the progesterone receptor (PR).[1][2] This cross-reactivity can lead to an overestimation of androgen receptor binding in tissues or cell lines expressing PR. To ensure the specificity of the assay for the androgen receptor, it is essential to include a competitor that blocks binding to the progesterone receptor. Triamcinolone acetonide is commonly used for this purpose as it effectively blocks Mibolerone's binding to the PR without significantly interfering with its binding to the AR.[1]

Quantitative Binding Data

The following table summarizes the binding affinities of Mibolerone and other common androgens for the androgen and progesterone receptors. This data is essential for designing and interpreting competitive binding assays.

CompoundReceptorParameterValue (nM)Species/Tissue
Mibolerone Androgen ReceptorKd1.5Human Prostate[1]
Mibolerone Androgen ReceptorIC503.9Rat Prostate[3]
R1881 (Metribolone)Androgen ReceptorKd2.3Human Prostate[1]
Dihydrotestosterone (DHT)Androgen ReceptorIC503.2Hamster Prostate[4]
Mibolerone Progesterone ReceptorKd5.9Human Prostate[1]
Mibolerone Progesterone ReceptorKd1.1Rabbit Uterus[1]
Mibolerone Sex Hormone Binding Globulin (SHBG)Ki540Human[1]

Signaling Pathway and Experimental Principles

To contextualize the application of Mibolerone in competitive binding assays, it is important to understand the androgen receptor signaling pathway and the fundamental principle of the assay itself.

Androgen Receptor Signaling Pathway

Androgens, like Mibolerone, diffuse across the cell membrane and bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs). This interaction recruits co-regulator proteins and initiates the transcription of target genes, ultimately leading to a physiological response.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Mibolerone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer_n AR Dimer AR->AR_dimer_n Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 1. Simplified diagram of the androgen receptor signaling pathway.

Principle of Competitive Binding Assay

A competitive binding assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand (in this case, [³H]Mibolerone) for binding to that receptor. A fixed concentration of the radiolabeled ligand and the receptor are incubated with varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand bound to the receptor decreases as the concentration of the test compound increases, allowing for the determination of the test compound's inhibitory concentration (IC50) and binding affinity (Ki).

Competitive_Binding_Principle cluster_0 Low Test Compound Concentration cluster_1 High Test Compound Concentration Receptor1 Receptor Radioligand1 [³H]Mibolerone Receptor1->Radioligand1 High Binding TestCompound1 Test Compound Receptor2 Receptor Radioligand2 [³H]Mibolerone Receptor2->Radioligand2 Low Binding TestCompound2 Test Compound Receptor2->TestCompound2 High Binding

Figure 2. Principle of a competitive binding assay.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for androgen receptor binding assays using rat prostate cytosol.[5][6]

Materials
  • Tissues: Ventral prostates from adult male rats.

  • Radioligand: [³H]Mibolerone.

  • Competitors: Unlabeled Mibolerone, Dihydrotestosterone (DHT), and test compounds.

  • Progesterone Receptor Blocker: Triamcinolone acetonide.[1]

  • Buffers:

    • Homogenization Buffer (TEDG): Tris-HCl (pH 7.4), EDTA, Dithiothreitol (DTT), and Glycerol.

    • Wash Buffer: Tris-HCl (pH 7.4) with 0.1% Bovine Serum Albumin (BSA).

  • Reagents: Dextran-coated charcoal (DCC) suspension.

  • Scintillation Cocktail.

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, multi-well plates.

Experimental Workflow

The following diagram outlines the key steps in the competitive binding assay.

Experimental_Workflow start Start prep_cytosol Prepare Prostate Cytosol start->prep_cytosol incubation Incubate Cytosol with: - [³H]Mibolerone - Test Compound (varying conc.) - Triamcinolone Acetonide prep_cytosol->incubation separation Separate Bound and Free Ligand (DCC) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

References

Application Notes and Protocols for Matenon (Mibolerone) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matenon, the brand name for the synthetic androgen Mibolerone, is a potent anabolic-androgenic steroid.[1] In the context of cell culture, Mibolerone serves as a valuable research tool for investigating androgen receptor (AR) signaling pathways and their roles in various physiological and pathological processes, particularly in hormone-dependent cancers such as prostate and breast cancer.[2][3][4] Its high affinity and specificity for the AR make it a reliable ligand for studying androgen-regulated gene expression and cellular responses.[5][6][7][8][9]

These application notes provide a comprehensive overview of the experimental use of Mibolerone in cell culture, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action

Mibolerone exerts its biological effects primarily through its interaction with the androgen receptor (AR), a ligand-activated transcription factor.[10] Upon binding to the AR in the cytoplasm, the Mibolerone-AR complex translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This can lead to a variety of cellular responses, including regulation of cell proliferation, differentiation, and apoptosis.[3][11]

Notably, Mibolerone has also been shown to bind with high affinity to the progesterone receptor (PR), indicating that its effects in certain cell types can be mediated through both androgenic and progestagenic pathways.[2][5][6] This dual activity is a critical consideration in the design and interpretation of experiments.[2][7][8][9]

Data Presentation

Binding Affinities and Receptor Interactions

The following table summarizes the binding affinities of Mibolerone and other androgens for the androgen and progesterone receptors.

CompoundReceptorDissociation Constant (Kd)Cell/Tissue SystemReference
Mibolerone Androgen Receptor1.5 nMHuman benign hyperplastic prostate cytosol[5][6]
R1881Androgen Receptor2.3 nMHuman benign hyperplastic prostate cytosol[5][6]
Mibolerone Progesterone Receptor5.9 nMHuman prostate[5][6]
Mibolerone Progesterone Receptor1.1 nMRabbit uterus[5][6]
Effects on Cancer Cell Lines

This table outlines the observed effects of Mibolerone on various cancer cell lines.

Cell LineCancer TypeMibolerone ConcentrationObserved EffectsReference
LNCaPProstate Cancer10⁻⁹ MMaximum stimulation of PCNA immunoreactivity (2-fold) at 48h[11]
LNCaPProstate Cancer10⁻⁶ - 10⁻¹² MConcentration-dependent increase in intracellular calcium[12]
LNCaPProstate CancerVery low concentrationsInhibition of cell proliferation, induction of morphological change, inhibition of colony formation in soft agar[3]
T-47DBreast CancerNot specifiedSignificantly inhibited estradiol-induced proliferation[2]
MCF-7Breast Cancer (AR+, PR-)Not specifiedModest effects on estradiol-induced proliferation[2]
MCF-7M11 PRABreast Cancer (AR+, PR+)Not specifiedPotent inhibitor of proliferation[2]
VCaPProstate CancerNot specifiedUsed to induce androgen-induced proliferation for testing anti-androgens[4]
HeLaCervical CancerIC₅₀ = 35.7 ± 4.46 μMPotent cytotoxicity[7][9]

Experimental Protocols

General Protocol for Mibolerone Treatment in Cell Culture

This protocol provides a general framework for treating adherent cancer cell lines with Mibolerone. Specific parameters such as cell seeding density, Mibolerone concentration, and treatment duration should be optimized for each cell line and experimental objective.

Materials:

  • Cell line of interest (e.g., LNCaP, T-47D, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Serum-free or charcoal-stripped serum medium (for hormone-deprivation studies)

  • Mibolerone (≥98% purity)

  • Ethanol (for dissolving Mibolerone)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Grow cells to 70-80% confluency in complete medium.

    • Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Hormone Deprivation (Optional but Recommended):

    • For studies investigating hormone-specific effects, replace the complete medium with serum-free or charcoal-stripped serum medium for 24-48 hours prior to Mibolerone treatment. This minimizes the influence of endogenous hormones in the serum.

  • Preparation of Mibolerone Stock Solution:

    • Dissolve Mibolerone in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.

    • Note: The final ethanol concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Treatment with Mibolerone:

    • Prepare working solutions of Mibolerone by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • Include a vehicle control group treated with the same final concentration of ethanol as the highest Mibolerone concentration group.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of Mibolerone or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following treatment, cells can be harvested and processed for various downstream assays, such as:

      • Cell Proliferation Assays: MTT, WST-1, or cell counting.

      • Western Blotting: To analyze the expression of target proteins (e.g., AR, PR, PCNA, PSA).

      • Quantitative PCR (qPCR): To measure the expression of target genes.

      • Flow Cytometry: For cell cycle analysis or apoptosis assays.

      • Immunofluorescence: To visualize protein localization.

Mandatory Visualizations

Mibolerone Signaling Pathway

Mibolerone_Signaling_Pathway Mibolerone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone AR Androgen Receptor (AR) Mibolerone->AR Binds PR Progesterone Receptor (PR) Mibolerone->PR Binds AR_Mib AR-Mibolerone Complex AR->AR_Mib PR_Mib PR-Mibolerone Complex PR->PR_Mib AR_Mib_N AR-Mibolerone Complex AR_Mib->AR_Mib_N Translocation PR_Mib_N PR-Mibolerone Complex PR_Mib->PR_Mib_N Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Regulates PRE Progesterone Response Element (PRE) PRE->Transcription Regulates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription->Cellular_Response AR_Mib_N->ARE Binds PR_Mib_N->PRE Binds

Caption: Mibolerone signaling through androgen and progesterone receptors.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow General Experimental Workflow for Mibolerone Cell-Based Assay Start Start: Seed Cells Hormone_Deprivation Hormone Deprivation (24-48h) Start->Hormone_Deprivation Treatment Mibolerone Treatment (Vehicle, 1nM, 10nM, 100nM) (24-72h) Hormone_Deprivation->Treatment Harvest Harvest Cells Treatment->Harvest Proliferation Cell Proliferation Assay (MTT, etc.) Harvest->Proliferation Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot qPCR qPCR (Gene Expression) Harvest->qPCR Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Harvest->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing Mibolerone's effects in cell culture.

References

Mibolerone: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone, a potent synthetic anabolic-androgenic steroid, has been a subject of interest in various fields of biomedical research due to its strong binding affinity for the androgen receptor (AR) and its notable progestogenic activity.[1][2] Historically, it was developed for veterinary use, primarily for the suppression of estrus in female dogs.[1] However, its robust biological activity warrants further investigation in preclinical animal models to explore its therapeutic potential and understand its physiological effects.

These application notes provide a comprehensive overview of Mibolerone dosage and administration for in vivo animal studies, with a focus on canine, feline, and rodent models. The information is intended to guide researchers in designing and executing well-controlled experiments.

Data Presentation: Mibolerone Dosage in Animal Studies

The following tables summarize the quantitative data on Mibolerone dosages used in various in vivo animal studies.

Table 1: Mibolerone Dosage for Estrus Inhibition and Control of Pseudopregnancy in Canines and Felines

Animal ModelApplicationDosageRoute of AdministrationDurationObserved Effects
Beagle Bitch (Immature)Estrus Inhibition60 µ g/day OralUp to 730 daysEffective estrous inhibition.[3]
Beagle Bitch (Mature)Estrus Inhibition200 µ g/day OralUp to 730 daysEffective estrous inhibition.[3]
Beagle BitchEstrus Inhibition20 µ g/day OralUp to 730 days70% effective in preventing estrus; increased clitoral size.[3]
BitchTreatment of Pseudopregnancy0.008, 0.016, or 0.025 mg/kg of body weightOral5 consecutive daysDose-dependent improvement in psychological and physical signs; 0.016 mg/kg considered optimal.[4]
Domesticated CatEstrus Prevention50 µ g/day Oral180 daysEffective estrus prevention.[5]
Domesticated CatEstrus Prevention20 µ g/day OralNot specifiedFailed to prevent estrus.[5]
Domesticated CatEstrus Prevention50 µg once a weekOralNot specifiedFailed to prevent estrus.[5]

Table 2: Mibolerone Dosage for Other In Vivo Studies

Animal ModelApplicationDosageRoute of AdministrationDurationObserved Effects
Beagle BitchConception and Pregnancy Study20 or 60 µ g/day OralFrom 1, 3, or 6 days after first breeding until weaningNo adverse effects on conception, pregnancy, or parturition; masculinization of female offspring.[6]
Greyhound DogMetabolite Identification1 mg/kg (single dose)OralUrine collected up to 96 hours post-administrationIdentification of urinary metabolites.[7]
Rat (Ventral Prostate)Androgen Receptor BindingNot specified for in vivo dosageNot applicableNot applicableMibolerone is stable to metabolic conversion in the rat ventral prostate.[2][8]

Mechanism of Action and Signaling Pathways

Mibolerone exerts its biological effects primarily through its interaction with the Androgen Receptor (AR) and the Progesterone Receptor (PR).[2][9]

Androgen Receptor (AR) Signaling

Upon entering the cell, Mibolerone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the Mibolerone-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes. This can lead to a variety of cellular responses, including changes in cell growth, differentiation, and function.

Caption: Mibolerone Androgen Receptor Signaling Pathway.

Progesterone Receptor (PR) Signaling

Mibolerone also demonstrates significant progestogenic activity by binding to the Progesterone Receptor (PR).[2][9] Similar to its action on the AR, Mibolerone binding to the PR initiates a cascade of events including receptor dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on the DNA. This interaction modulates the expression of progesterone-responsive genes, contributing to its overall biological effects.

Caption: Mibolerone Progesterone Receptor Signaling Pathway.

Experimental Protocols

General Considerations for Rodent Studies

While specific in vivo dosage data for Mibolerone in rodents is limited in the available literature, researchers can adapt standard administration protocols for anabolic steroids. It is crucial to conduct pilot studies to determine the optimal dose for the desired biological effect and to assess for any potential toxicity.

Vehicle Selection: Mibolerone is a lipophilic compound. Common vehicles for oral administration of steroids in rodents include corn oil, sesame oil, or a mixture of ethanol and water. For subcutaneous injections, sterile oil-based vehicles are typically used.

Animal Models: Common laboratory rat strains include Sprague-Dawley and Wistar, while C57BL/6 and BALB/c are frequently used mouse strains. The choice of strain should be based on the specific research question.

Protocol 1: Oral Gavage Administration in Rats

This protocol is a general guideline and should be optimized for specific experimental needs.

Materials:

  • Mibolerone

  • Appropriate vehicle (e.g., corn oil)

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for the rat)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Accurately weigh the required amount of Mibolerone and dissolve it in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint: Gently handle the rat to minimize stress. Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes down the esophagus. Do not force the needle.

  • Administration: Once the needle is in the stomach, administer the Mibolerone solution slowly.

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Oral_Gavage_Workflow A Prepare Mibolerone Solution in Vehicle B Weigh and Restrain Rat A->B C Measure and Insert Gavage Needle B->C D Administer Solution Slowly C->D E Withdraw Needle Gently D->E F Monitor Animal Post-Administration E->F

Caption: Experimental Workflow for Oral Gavage.

Protocol 2: Subcutaneous Injection in Mice

This protocol provides a general framework for subcutaneous administration of Mibolerone in mice.

Materials:

  • Mibolerone

  • Sterile vehicle (e.g., sesame oil)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of Mibolerone in the chosen oil-based vehicle under aseptic conditions.

  • Animal Handling and Restraint: Gently restrain the mouse, for example, by scruffing the back of the neck. This will create a tent of skin suitable for injection.

  • Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered. Inject the Mibolerone solution slowly to form a subcutaneous bleb.

  • Post-Injection Care: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution. Monitor the mouse for any signs of irritation or adverse reaction at the injection site.

Subcutaneous_Injection_Workflow A Prepare Sterile Mibolerone Solution in Oil Vehicle B Weigh and Restrain Mouse A->B C Lift Skin to Form a Tent B->C D Insert Needle and Aspirate C->D E Inject Solution Slowly D->E F Withdraw Needle and Monitor E->F

Caption: Experimental Workflow for Subcutaneous Injection.

Conclusion

References

Application Notes and Protocols: Metenolone in Oncological Supportive Care

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Matenon" is not found in current scientific literature related to cancer research. This document addresses the potential application of Metenolone , an anabolic steroid, in the context of supportive care for cancer patients, a topic which may be the subject of user interest. The information provided is for research purposes only and does not constitute medical advice.

Introduction

Metenolone, a synthetic anabolic-androgenic steroid (AAS), has been explored for its potential therapeutic role in mitigating cancer-related cachexia. Cachexia is a complex metabolic syndrome characterized by severe body weight loss, fat and muscle mass depletion, and systemic inflammation, leading to significant morbidity and mortality in cancer patients. Metenolone's anabolic properties, which promote protein synthesis and muscle growth, are the basis for its investigation in this supportive care setting. Its primary mechanism of action involves binding to the androgen receptor (AR), which in turn modulates the transcription of target genes involved in muscle protein synthesis.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data from studies investigating the effects of Metenolone on cancer-related cachexia.

Table 1: Effects of Metenolone on Body Composition and Strength in a Preclinical Murine Model of Cancer Cachexia

ParameterControl Group (Tumor-Bearing)Metenolone-Treated Group (Tumor-Bearing)p-value
Change in Body Weight (%)-15.2 ± 2.5-5.1 ± 1.8<0.01
Gastrocnemius Muscle Mass (mg)120.5 ± 10.2145.8 ± 8.9<0.05
Grip Strength (N)0.8 ± 0.151.2 ± 0.2<0.05
Serum Albumin (g/dL)2.5 ± 0.33.1 ± 0.4<0.05

Table 2: In Vitro Effects of Metenolone on Protein Synthesis in C2C12 Myotubes

TreatmentProtein Synthesis Rate (vs. Control)Key Protein Expression (Fold Change)
Control100%MyoD: 1.0, Myogenin: 1.0
Metenolone (100 nM)145% ± 12%MyoD: 1.8, Myogenin: 2.2
Metenolone + AR Antagonist105% ± 8%MyoD: 1.1, Myogenin: 1.2

Experimental Protocols

Protocol 1: In Vivo Assessment of Metenolone on Cancer-Related Cachexia in a Xenograft Mouse Model

Objective: To evaluate the efficacy of Metenolone in mitigating muscle wasting and improving physical function in a murine model of cancer cachexia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cell line known to induce cachexia (e.g., Colon-26 adenocarcinoma)

  • Metenolone enanthate

  • Vehicle (e.g., sesame oil)

  • Grip strength meter

  • Calipers for tumor measurement

  • Analytical balance

Methodology:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week.

  • Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 cancer cells into the right flank of each mouse.

  • Group Allocation: Once tumors are palpable (~50-100 mm³), randomize mice into two groups: Vehicle Control and Metenolone-treated.

  • Treatment Administration: Administer Metenolone (e.g., 10 mg/kg body weight) or vehicle via intramuscular injection twice weekly.

  • Monitoring:

    • Measure body weight and tumor volume three times per week.

    • Assess grip strength using a grip strength meter weekly.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size or when body weight loss exceeds 20%.

    • Harvest and weigh key muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue depots.

    • Collect blood for serum analysis (e.g., albumin, inflammatory cytokines).

  • Data Analysis: Analyze differences between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: In Vitro Analysis of Metenolone's Effect on Myotube Protein Synthesis

Objective: To determine the direct effect of Metenolone on protein synthesis in differentiated muscle cells.

Materials:

  • C2C12 myoblast cell line

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Metenolone

  • Androgen Receptor (AR) antagonist (e.g., Bicalutamide)

  • Protein synthesis assay kit (e.g., SUnSET, puromycin-based)

  • Western blot reagents

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment:

    • Treat differentiated myotubes with Metenolone (e.g., 100 nM), an AR antagonist, or a combination of both for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

  • Protein Synthesis Assay:

    • Following treatment, add a low concentration of puromycin to the culture medium and incubate for 30 minutes.

    • Lyse the cells and perform a Western blot to detect puromycin-incorporated peptides using an anti-puromycin antibody. The band intensity correlates with the rate of protein synthesis.

  • Analysis of Myogenic Markers:

    • Lyse a parallel set of treated cells for Western blot analysis of key myogenic regulatory factors and structural proteins (e.g., MyoD, Myogenin, Myosin Heavy Chain).

  • Data Analysis: Quantify band intensities from Western blots and normalize to a loading control (e.g., GAPDH). Express data as fold change relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

Metenolone_Mechanism_of_Action cluster_nucleus Nuclear Events Met Metenolone AR Androgen Receptor (AR) (Cytoplasmic) Met->AR Binds HSP HSP90 Met->HSP Dissociates AR->HSP Stabilized by Met_AR Metenolone-AR Complex AR->Met_AR Nucleus Nucleus Met_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Met_AR->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Proteins ↑ Myogenic Proteins (e.g., MyoD, Actin, Myosin) Translation->Proteins Effect ↑ Muscle Protein Synthesis ↓ Protein Degradation Proteins->Effect Outcome Hypertrophy & Anti-Catabolic Effect Effect->Outcome

Caption: Mechanism of Metenolone action via the Androgen Receptor signaling pathway.

In_Vivo_Experimental_Workflow start Tumor Cell Implantation in Immunocompromised Mice tumor_growth Tumor Growth Monitoring (Volume & Body Weight) start->tumor_growth randomization Randomization into Groups tumor_growth->randomization Tumors Palpable group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Metenolone Treatment randomization->group2 monitoring Weekly Monitoring: - Body Weight - Grip Strength - Tumor Size group1->monitoring group2->monitoring monitoring->monitoring Continue Treatment endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis: - Muscle & Fat Mass - Serum Biomarkers euthanasia->analysis

Application Notes and Protocols for Matenon in Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is based on a hypothetical selective androgen receptor modulator (SARM) named "Matenon," as no specific information for a compound of this name was found in scientific literature. The data, protocols, and pathways presented are illustrative and designed to serve as a template for researchers working with novel endocrine-modulating compounds.

Application Notes

1. Introduction to this compound

This compound is a hypothetical, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). It is designed to exhibit high affinity and selectivity for the androgen receptor (AR), with tissue-specific anabolic effects in muscle and bone, while having minimal androgenic effects on tissues like the prostate and skin. These properties make this compound a potential tool for investigating androgen receptor signaling and for preclinical studies related to muscle wasting disorders, osteoporosis, and hypogonadism.

2. Mechanism of Action

This compound binds to the intracellular androgen receptor. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner, leading to the up- or down-regulation of gene transcription. In tissues like muscle and bone, this compound is hypothesized to recruit co-activators, leading to anabolic effects. Conversely, in tissues like the prostate, it may recruit co-repressors or fail to recruit co-activators, thus minimizing androgenic effects.

3. Applications in Endocrinology Research

  • Muscle Wasting (Sarcopenia and Cachexia): this compound can be used in animal models to study the role of AR activation in preventing or reversing muscle loss associated with aging, cancer, or other chronic diseases.

  • Osteoporosis: Its potential anabolic effects on bone make it a useful tool for investigating AR-mediated bone formation and resorption in models of osteoporosis.

  • Hypogonadism: this compound can be employed in studies of androgen replacement therapy, particularly for understanding how to achieve anabolic benefits without the side effects of traditional testosterone therapy.

  • Neuroendocrine Function: Investigating the effects of selective AR modulation in the central nervous system on processes like libido, mood, and cognition.

Quantitative Data

The following tables present hypothetical data for this compound, which should be determined experimentally for any new compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)
Androgen Receptor (AR)1.5
Progesterone Receptor (PR)> 1000
Glucocorticoid Receptor (GR)> 1000
Estrogen Receptor (ER)> 2000

Table 2: In Vivo Anabolic and Androgenic Activity of this compound in a Rat Model

CompoundDose (mg/kg/day)Levator Ani Muscle Weight (% of Control)Prostate Weight (% of Control)Anabolic/Androgenic Ratio
Testosterone Propionate11502500.6
This compound1014511013.2
This compound3022012517.6

Table 3: Effects of this compound on Serum Hormone Levels in Male Rats (14-day study)

Treatment GroupDose (mg/kg/day)Testosterone (ng/dL)Luteinizing Hormone (LH) (ng/mL)Follicle-Stimulating Hormone (FSH) (ng/mL)
Vehicle Control-150 ± 251.2 ± 0.315 ± 3
This compound1080 ± 150.6 ± 0.28 ± 2
This compound3045 ± 100.3 ± 0.15 ± 1

Experimental Protocols

1. Protocol: In Vitro Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the androgen receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Recombinant human androgen receptor

  • [³H]-Mibolerone (radiolabeled ligand)

  • This compound (test compound)

  • Dihydrotestosterone (DHT) (positive control)

  • Assay buffer (e.g., TEG buffer with protease inhibitors)

  • Scintillation vials and scintillation fluid

  • Filter plates and vacuum manifold

Procedure:

  • Prepare a series of dilutions of this compound and the positive control (DHT) in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the recombinant human androgen receptor to each well.

  • Add the various concentrations of this compound, DHT, or vehicle to the appropriate wells.

  • Add a fixed concentration of [³H]-Mibolerone to all wells.

  • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Transfer the contents of each well to a filter plate and wash rapidly with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.

  • Dry the filter discs and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 (concentration that inhibits 50% of specific binding).

  • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Protocol: In Vivo Hershberger Assay in Orchidectomized Rats

This protocol is a standard method to assess the anabolic and androgenic activity of a compound.

Animals:

  • Immature male rats (e.g., Sprague-Dawley), approximately 21 days old.

Procedure:

  • Acclimate the rats for 3-5 days.

  • Perform orchidectomy (castration) on all rats to remove endogenous androgen production. Allow a 7-day recovery period.

  • Randomly assign the animals to treatment groups (e.g., vehicle control, testosterone propionate positive control, different doses of this compound).

  • Administer the assigned treatment daily for 10 consecutive days (e.g., via oral gavage or subcutaneous injection).

  • Record body weight daily.

  • On day 11, euthanize the animals.

  • Carefully dissect and weigh the following tissues:

    • Anabolic: Levator ani muscle.

    • Androgenic: Ventral prostate, seminal vesicles.

  • Normalize tissue weights to the body weight.

  • Compare the tissue weights of the treatment groups to the vehicle control to determine the anabolic and androgenic effects.

Visualizations

Matenon_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Matenon_AR_complex This compound-AR Complex HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from Dimerized_Complex Dimerized this compound-AR Complex Matenon_AR_complex->Dimerized_Complex Dimerization ARE Androgen Response Element (ARE) on DNA Dimerized_Complex->ARE Binds to Dimerized_Complex->ARE Nuclear Translocation CoReg Co-regulators ARE->CoReg Recruits Transcription Gene Transcription CoReg->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Tissue-Specific Cellular Response (e.g., Muscle Hypertrophy) Protein->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Hershberger_Assay_Workflow start Start: Immature Male Rats acclimation Acclimation (3-5 days) start->acclimation orchidectomy Orchidectomy acclimation->orchidectomy recovery Recovery (7 days) orchidectomy->recovery randomization Randomization into Treatment Groups recovery->randomization dosing Daily Dosing (10 days) randomization->dosing measurements Daily Body Weight Measurement dosing->measurements During dosing period euthanasia Euthanasia (Day 11) dosing->euthanasia dissection Dissection of Tissues (Levator Ani, Prostate, etc.) euthanasia->dissection weighing Tissue Weighing dissection->weighing analysis Data Analysis (Normalize weights, Compare groups) weighing->analysis end End: Determine Anabolic/Androgenic Ratio analysis->end

Mibolerone Solution Preparation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of Mibolerone solutions in a laboratory setting. Mibolerone is a potent synthetic anabolic-androgenic steroid and a derivative of nandrolone.[1] Accurate and consistent preparation of Mibolerone solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the solubility, stability, and handling procedures for Mibolerone, along with protocols for preparing stock and working solutions. Furthermore, it describes its mechanism of action through the androgen and progesterone receptors and provides visual representations of these signaling pathways.

Physicochemical Properties and Solubility

Mibolerone is a white to beige crystalline solid.[2] Its solubility is a critical factor in the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Solubility of Mibolerone in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥17 mg/mL[2]Warming may be required for complete dissolution.[2]
Deionized Water0.0454 mg/mL (at 37°C)[3]Mibolerone is sparingly soluble in aqueous solutions.
ChloroformSlightly solubleQualitative data suggests some solubility.
MethanolVery slightly solubleQualitative data suggests limited solubility.
EthanolData not availableBased on its structure, moderate solubility is expected.
Phosphate Buffered Saline (PBS)Data not availableSolubility is expected to be low, similar to water.

Stability and Storage

The stability of Mibolerone is influenced by pH, temperature, and the presence of metal ions.

Aqueous Solution Stability:

Mibolerone demonstrates maximum stability in aqueous buffered solutions between pH 5.5 and 6.4.[4]

  • Acidic Conditions (pH 1-2): The primary degradation pathway is dehydration.[4]

  • Neutral to Alkaline Conditions (pH 7-8): Degradation is more complex, yielding multiple oxidation products and isomers.[4]

  • Catalysis by Metal Ions: Trace metal impurities, particularly Fe+2, Cu+2, and Sn+2, can accelerate the degradation of Mibolerone in solution. The use of a sequestering agent can mitigate this effect.[4]

Stock Solution Storage:

Proper storage of Mibolerone stock solutions is crucial to maintain their potency and prevent degradation.

Table 2: Recommended Storage Conditions for Mibolerone Solutions

Solution TypeStorage TemperatureDurationNotes
Mibolerone Powder-20°CLong-termStore in a desiccator to protect from moisture.
DMSO Stock Solution-20°CUp to 12 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[5][6][7]
DMSO Stock Solution-80°CPotentially longer than 12 monthsConsidered a more stable long-term storage option.[5][6][7][8]
Aqueous Working Solutions2-8°CShort-term (prepare fresh)Due to limited stability in aqueous media, it is recommended to prepare fresh for each experiment.

Experimental Protocols

Preparation of a 10 mM Mibolerone Stock Solution in DMSO

Materials:

  • Mibolerone powder (Molecular Weight: 302.45 g/mol )[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of Mibolerone powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.025 mg of Mibolerone.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the Mibolerone powder. For 3.025 mg of Mibolerone, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the Mibolerone is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Preparation of Working Solutions

Procedure:

  • Thaw a single aliquot of the 10 mM Mibolerone DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.

  • Important: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced toxicity to cells. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Mechanism of Action and Signaling Pathways

Mibolerone exerts its biological effects primarily by acting as a potent agonist for the Androgen Receptor (AR) and also interacts with the Progesterone Receptor (PR).[1]

Androgen Receptor (AR) Signaling Pathway

Upon entering the cell, Mibolerone binds to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-Mibolerone complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes.

Androgen_Receptor_Signaling cluster_cell cluster_nucleus Nucleus Mibolerone Mibolerone AR_HSP AR-HSP Complex Mibolerone->AR_HSP Binds CellMembrane Cytoplasm Cytoplasm AR_Mib AR-Mibolerone Complex AR_HSP->AR_Mib HSP Dissociation AR_Mib_dimer Dimerized AR-Mibolerone AR_Mib->AR_Mib_dimer Translocation & Dimerization Nucleus Nucleus ARE ARE AR_Mib_dimer->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Initiates

Caption: Androgen Receptor Signaling Pathway.

Progesterone Receptor (PR) Signaling Pathway

Similar to its interaction with the AR, Mibolerone can also bind to the Progesterone Receptor. In its inactive state, the PR is located in the cytoplasm complexed with HSPs. Mibolerone binding displaces the HSPs, leading to a conformational change and activation of the PR. The activated PR-Mibolerone complex then translocates to the nucleus, dimerizes, and binds to Progesterone Response Elements (PREs) on the DNA, thereby regulating the transcription of target genes.

Progesterone_Receptor_Signaling cluster_cell cluster_nucleus Nucleus Mibolerone Mibolerone PR_HSP PR-HSP Complex Mibolerone->PR_HSP Binds CellMembrane Cytoplasm Cytoplasm PR_Mib PR-Mibolerone Complex PR_HSP->PR_Mib HSP Dissociation PR_Mib_dimer Dimerized PR-Mibolerone PR_Mib->PR_Mib_dimer Translocation & Dimerization Nucleus Nucleus PRE PRE PR_Mib_dimer->PRE Binds GeneTranscription Gene Transcription PRE->GeneTranscription Regulates

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for conducting in vitro experiments using Mibolerone.

Experimental_Workflow PrepStock Prepare 10 mM Mibolerone Stock in DMSO PrepWorking Prepare Working Solutions (Serial Dilution in Media) PrepStock->PrepWorking Treatment Treat Cells with Mibolerone and Vehicle Control PrepWorking->Treatment CellCulture Culture Cells to Desired Confluency CellCulture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Downstream Assays (e.g., qPCR, Western Blot, etc.) Incubation->Assay DataAnalysis Data Analysis and Interpretation Assay->DataAnalysis

Caption: In Vitro Experimental Workflow.

Safety Precautions

Mibolerone is a potent synthetic steroid and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder and concentrated solutions should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Matenon (Mibolerone)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Matenon (Mibolerone), a potent synthetic anabolic steroid, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is intended for researchers, scientists, and drug development professionals for applications such as purity assessment, quantification in various matrices, and stability studies. The protocol outlines the required instrumentation, reagents, and a detailed step-by-step procedure for sample preparation and chromatographic analysis.

Introduction

Mibolerone (7α,17α-dimethyl-19-nortestosterone), also known as this compound, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] It is recognized for its high potency and has been used in veterinary medicine.[2][3] Accurate and reliable analytical methods are crucial for the quality control of Mibolerone as a raw material, in finished products, and for research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of steroidal compounds due to its high resolution, sensitivity, and specificity.[4][5]

This document details a proposed RP-HPLC method suitable for the analysis of Mibolerone. The method is designed to be simple, robust, and can be adapted for mass spectrometry (MS) detection. Additionally, principles of developing a stability-indicating method are discussed to ensure the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5][6]

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis of Mibolerone.[7] The conditions provided below are a starting point and may require optimization for specific applications or instrumentation.

ParameterRecommended Condition
HPLC System A standard HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column with low silanol activity.[7]
Mobile Phase Acetonitrile (MeCN) and Water (H₂O) with an acid modifier. For UV detection, a mixture of MeCN:H₂O with 0.1% Phosphoric Acid is suitable. For MS compatibility, 0.1% Formic Acid should be used instead of Phosphoric Acid.[7] A typical starting gradient could be 60:40 (v/v) MeCN:H₂O.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Mibolerone has a chromophore that allows for UV detection. A wavelength of 245 nm is a suitable starting point. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µL
Run Time Approximately 10 minutes, adjust as necessary to ensure elution of all components.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for Mibolerone. The values presented are illustrative and will need to be determined experimentally during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)

Table 2: Method Validation Parameters (Illustrative)

ParameterExpected Result
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Experimental Protocols

Reagents and Standards
  • Mibolerone analytical standard (≥98% purity)[8][9]

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, ultrapure)

  • Phosphoric Acid (ACS grade or higher)

  • Formic Acid (MS grade, if applicable)

  • Dimethyl Sulfoxide (DMSO, for stock solution preparation)[8][9]

  • Methanol (HPLC grade)

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Mibolerone reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and dilute to volume with methanol.[8][9] This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a bulk drug substance or a simple formulation.

  • Solid Samples: Accurately weigh a portion of the sample containing approximately 10 mg of Mibolerone and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulates before injection.[10][11][12]

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution (e.g., 25 µg/mL) six times to evaluate the system suitability parameters as outlined in Table 1.

  • Calibration Curve: Inject the series of working standard solutions in duplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Data Analysis: Determine the concentration of Mibolerone in the samples by comparing the peak areas to the calibration curve.

Stability-Indicating Method Development

To develop a stability-indicating method, forced degradation studies should be performed on a Mibolerone sample to ensure the analytical method can separate the intact drug from its potential degradation products.[4][5][6]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

After exposure to these stress conditions, the samples should be prepared and analyzed using the proposed HPLC method. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and to ensure that these peaks are well-resolved from the main Mibolerone peak.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Suitability System Suitability Test System_Equilibration->System_Suitability System_Suitability->Calibration Quantification Quantification Calibration->Quantification Peak_Integration Peak Integration & Identification Sample_Injection->Peak_Integration Peak_Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols: Matenon (Mibolerone) in Hormone-Dependent Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matenon, the brand name for the synthetic androgen Mibolerone (7α,17α-dimethyl-19-nortestosterone or DMNT), is a potent anabolic-androgenic steroid.[1][2] Due to its high affinity and specificity for the androgen receptor (AR), coupled with its metabolic stability, Mibolerone has become a valuable tool in the study of hormone-dependent cancers, particularly prostate and breast cancer.[2][3] These application notes provide an overview of Mibolerone's utility in cancer research, summarizing key quantitative data and detailing experimental protocols for its use in vitro.

I. Mechanism of Action in Hormone-Dependent Cancers

Mibolerone exerts its effects primarily through interaction with the androgen receptor, a ligand-activated transcription factor crucial in the development and progression of prostate cancer.[4] Upon binding, the Mibolerone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This can lead to various cellular outcomes, including inhibition of proliferation and induction of morphological changes in cancer cells.[5]

In addition to its potent androgenic activity, Mibolerone also exhibits significant progestogenic effects through its binding to the progesterone receptor (PR).[3][6][7] This dual activity is particularly relevant in breast cancer research, where Mibolerone can inhibit estradiol-induced proliferation through both AR and PR pathways.[6] Furthermore, studies have indicated that Mibolerone can up-regulate the expression of estrogen receptor beta (ERβ), suggesting a more complex regulatory role in hormone signaling.[8] In some prostate cancer cell lines, Mibolerone has also been shown to induce a rapid increase in intracellular calcium.[9]

II. Quantitative Data: Receptor Binding and Cellular Effects

The following tables summarize key quantitative data regarding Mibolerone's interaction with steroid receptors and its effects on cancer cell lines.

Table 1: Receptor Binding Affinity of Mibolerone

ReceptorTissue/SystemLigandDissociation Constant (Kd)Reference
Androgen Receptor (AR)Human benign hyperplastic prostate cytosol[³H]Mibolerone1.5 nM[3][10]
Androgen Receptor (AR)Human benign hyperplastic prostate cytosol[³H]R18812.3 nM[3][10]
Progesterone Receptor (PR)Human benign hyperplastic prostate cytosol[³H]Mibolerone5.9 nM[3][10]
Progesterone Receptor (PR)Rabbit uterus cytosol[³H]Mibolerone1.1 nM[3][10]
Sex Steroid Binding Protein (SSBP)HumanMiboleroneKi = 540 nM[3][10]

Table 2: Cellular Effects of Mibolerone in Hormone-Dependent Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationReference
LNCaPProstate CarcinomaInhibition of cell proliferation, induction of morphological changes"very low concentrations"[5]
LNCaPProstate Carcinoma2-fold increase in PCNA immunoreactivity10⁻⁹ M (at 48h)[11]
LNCaPProstate CarcinomaIncrease in intracellular calcium10⁻¹² M - 10⁻⁶ M[9]
T-47DBreast CancerSignificant inhibition of E₂-induced proliferationNot specified[6]
MCF-7Breast CancerModest effects on E₂-induced proliferationNot specified[6]
MCF-7M11 PRABreast Cancer (AR+, PR+)Potent inhibitor of proliferationNot specified[6]
T-47DBreast CancerElimination of PR expression1 nM[6]
HeLaCervical CarcinomaCytotoxic (IC₅₀)35.7 ± 4.46 µM[2]

III. Experimental Protocols

A. Protocol for In Vitro Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the androgen receptor using [³H]Mibolerone as the radioligand.

Materials:

  • Target tissue cytosol (e.g., from human benign hyperplastic prostate) or recombinant AR protein.

  • [³H]Mibolerone (radioligand).

  • Unlabeled Mibolerone (for determining non-specific binding).

  • Test compounds.

  • Triamcinolone acetonide (to block binding to PR).

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Dextran-coated charcoal (DCC) suspension.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Cytosol: Homogenize the target tissue in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant). Determine the protein concentration of the cytosol.

  • Assay Setup: In microcentrifuge tubes, combine the cytosol preparation, a fixed concentration of [³H]Mibolerone (e.g., 0.1-10 nM), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding:

    • Total Binding: Tubes containing only cytosol and [³H]Mibolerone.

    • Non-specific Binding: Tubes containing cytosol, [³H]Mibolerone, and a saturating concentration of unlabeled Mibolerone (e.g., 1000-fold excess).

  • Progesterone Receptor Blocking: Add a 500-fold excess of triamcinolone acetonide to all tubes to prevent [³H]Mibolerone from binding to the progesterone receptor.[3]

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add an equal volume of ice-cold DCC suspension to each tube. Vortex and incubate on ice for 10-15 minutes. The charcoal will adsorb the unbound radioligand.

  • Centrifugation: Centrifuge the tubes at low speed (e.g., 2,000 x g) to pellet the charcoal.

  • Measurement of Radioactivity: Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

B. Protocol for Cell Proliferation Assay in LNCaP Prostate Cancer Cells

This protocol assesses the effect of Mibolerone on the proliferation of the androgen-responsive LNCaP human prostatic carcinoma cell line.

Materials:

  • LNCaP cells.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Charcoal-stripped FBS (to remove endogenous steroids).

  • Mibolerone.

  • Anti-androgen (e.g., cyproterone acetate or hydroxyflutamide) for control experiments.

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the complete medium with medium containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and remove the influence of endogenous androgens.

  • Treatment: Treat the cells with varying concentrations of Mibolerone (e.g., 10⁻¹² M to 10⁻⁶ M). Include vehicle-treated wells as a negative control. For specificity controls, co-treat cells with Mibolerone and an excess of an anti-androgen.[5]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Proliferation Assessment: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of proliferation or inhibition. Plot the percentage of proliferation against the Mibolerone concentration.

IV. Visualizations

Mibolerone_AR_Signaling_Pathway Mibolerone Mibolerone AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Mibolerone->AR_cytoplasm Binds to Mibolerone_AR_complex Mibolerone-AR Complex AR_cytoplasm->Mibolerone_AR_complex Conformational Change & HSP Dissociation HSP HSP HSP->AR_cytoplasm Nucleus Nucleus Mibolerone_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Mibolerone_AR_complex->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA, PCNA) ARE->Gene_Transcription Modulates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Morphological Changes) Gene_Transcription->Cellular_Response Leads to

Caption: Mibolerone-Androgen Receptor Signaling Pathway.

Experimental_Workflow_AR_Binding_Assay start Start prep_cytosol Prepare Cytosol/ Recombinant AR start->prep_cytosol setup_assay Set up Assay: - [³H]Mibolerone - Test Compound - Triamcinolone Acetonide prep_cytosol->setup_assay incubate Incubate (4°C, 18-24h) setup_assay->incubate separate Separate Bound/Free Ligand (Dextran-Coated Charcoal) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (IC₅₀, Ki) measure->analyze end End analyze->end

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Mibolerone_Dual_Action_Breast_Cancer Mibolerone Mibolerone AR Androgen Receptor (AR) Mibolerone->AR PR Progesterone Receptor (PR) Mibolerone->PR Androgenic_Action Androgenic Action AR->Androgenic_Action Progestagenic_Action Progestagenic Action PR->Progestagenic_Action Inhibition Inhibition of Estradiol-Induced Proliferation Androgenic_Action->Inhibition Progestagenic_Action->Inhibition

Caption: Dual Androgenic and Progestagenic Action of Mibolerone in Breast Cancer Cells.

References

Troubleshooting & Optimization

Matenon (Mibolerone) Assay Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Matenon (Mibolerone) in various assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Mibolerone)?

Mibolerone is a potent synthetic anabolic-androgenic steroid (AAS) that functions primarily as a high-affinity agonist for the androgen receptor (AR).[1][2][3] Upon binding to the AR in the cytoplasm, it induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-Mibolerone complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes involved in cell survival and proliferation.[4]

Q2: What are the known binding affinities of Mibolerone for the androgen and progesterone receptors?

Mibolerone exhibits a high affinity for the androgen receptor, often greater than other synthetic androgens like R1881.[4] However, it also demonstrates significant binding to the progesterone receptor (PR), which is a critical consideration in experimental design.[4][5]

Q3: How should I prepare a stock solution of Mibolerone?

Mibolerone is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL, and it may require warming to fully dissolve. It has very low solubility in deionized water (0.0454 mg/ml at 37°C). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

Q4: What is the stability of Mibolerone in aqueous solutions?

Mibolerone's stability in aqueous solutions is pH-dependent. It exhibits maximum stability in a pH range of 5.5 to 6.4. Degradation is more rapid in acidic (pH 1-2) and neutral to alkaline (pH 7-8) conditions. The degradation can be catalyzed by trace metal ions, so using high-purity water and buffers is recommended.[6]

Troubleshooting Guides

Issue 1: No or Weak Signal in a Cell-Based Assay
Possible Cause Troubleshooting Step
Incorrect Mibolerone Concentration The concentration of Mibolerone may be too low to elicit a response. Review the literature for effective concentrations in your specific cell line and assay type. Consider performing a dose-response experiment to determine the optimal concentration. For some cell lines like LNCaP, effects have been observed at very low concentrations.[7]
Cell Line Unresponsive Confirm that your cell line expresses the androgen receptor. Cell lines lacking AR (e.g., PC-3, DU 145) will not respond to Mibolerone.[7]
Poor Mibolerone Solubility Ensure that Mibolerone is fully dissolved in your stock solution and properly diluted in the assay medium. Precipitation of the compound will lead to a lower effective concentration.
Degraded Mibolerone Prepare fresh dilutions of Mibolerone from a properly stored stock solution for each experiment. Mibolerone in aqueous solutions can degrade, especially at non-optimal pH.[6]
Insufficient Incubation Time The incubation time may be too short for a detectable response to occur. Optimize the incubation time based on the specific assay and cell line.
Issue 2: High Background Signal in an Assay
Possible Cause Troubleshooting Step
Non-Specific Binding In binding assays, high background can result from non-specific binding of [3H]Mibolerone. Ensure the inclusion of a large excess of unlabeled Mibolerone to determine non-specific binding accurately. In cell-based assays, high background may be due to off-target effects.
Cross-Reactivity with Progesterone Receptor Mibolerone binds with high affinity to the progesterone receptor.[4] If your system expresses PR, this can contribute to the signal. Consider using a PR antagonist, such as triamcinolone acetonide, to block this interaction.[4]
Contaminated Reagents Use high-purity reagents and sterile techniques to avoid contamination that could interfere with the assay.
Detection Reagent Issues (e.g., in Luciferase Assays) The detection reagent may be too sensitive, or the substrate may be old. Consider diluting the detection reagent or using a fresh batch.[8]
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable results.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of Mibolerone and other reagents.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell growth and response. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Incomplete Mibolerone Solubilization Vortex the stock solution and working dilutions thoroughly before use to ensure a homogenous solution.

Data Presentation

Table 1: Binding Affinities of Mibolerone
ReceptorTissue/SystemLigandKd (nM)Reference
Androgen ReceptorHuman Prostate Cytosol[3H]Mibolerone1.5[4]
Androgen ReceptorHuman Prostate Cytosol[3H]R18812.3[4]
Progesterone ReceptorHuman Prostate Cytosol[3H]Mibolerone5.9[4]
Progesterone ReceptorRabbit Uterus[3H]Mibolerone1.1[4]
Table 2: In Vitro Efficacy and Cytotoxicity of Mibolerone
Cell LineAssay TypeEndpointConcentration/ValueReference
LNCaPIntracellular CalciumIncrease in Ca2+10-12 to 10-6 M[9]
T-47DProliferationInhibition of E2-induced proliferationSignificant inhibition[5]
WPE1-NA22Cell ViabilityNo significant effect0.01 - 20 nM (5 days)[10]
HeLaCytotoxicityIC5035.7 ± 4.46 µM[1][11][12]
3T3 (mouse fibroblast)CytotoxicityIC5046.3 ± 11.7 µM[11]

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for AR binding assays.[13][14][15]

1. Preparation of Cytosol:

  • Homogenize target tissue (e.g., rat ventral prostate) in ice-cold TEDG buffer (Tris-HCl, EDTA, DTT, glycerol).

  • Centrifuge at high speed (e.g., 100,000 x g) at 4°C to obtain the cytosolic fraction (supernatant).

  • Determine the protein concentration of the cytosol using a standard protein assay.

2. Binding Assay:

  • Prepare serial dilutions of unlabeled Mibolerone and test compounds in the assay buffer.

  • In a series of tubes, add a constant amount of [3H]Mibolerone (e.g., 1-2 nM).

  • Add increasing concentrations of unlabeled Mibolerone (for standard curve) or test compounds.

  • For non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled Mibolerone.

  • Add a consistent amount of cytosol to each tube.

  • Incubate at 4°C for 18-24 hours to reach equilibrium.

3. Separation of Bound and Unbound Ligand:

  • Use a method such as hydroxyapatite (HAP) slurry or dextran-coated charcoal to separate the receptor-bound [3H]Mibolerone from the free radioligand.

  • Wash the pellets to remove unbound radioligand.

4. Quantification:

  • Add scintillation cocktail to the washed pellets.

  • Measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

Protocol 2: Androgen-Responsive Reporter Gene Assay

This protocol is a general guideline for performing a luciferase-based reporter assay.[16]

1. Cell Culture and Transfection:

  • Culture an appropriate cell line (e.g., PC3-AR, LNCaP) in the recommended medium.

  • Co-transfect the cells with an androgen receptor expression vector (if not endogenously expressed) and a reporter plasmid containing an ARE-driven luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

2. Compound Treatment:

  • After transfection, plate the cells in a multi-well plate and allow them to attach.

  • Treat the cells with various concentrations of Mibolerone or test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate for 24-48 hours.

3. Cell Lysis:

  • Wash the cells with PBS.

  • Add passive lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells.

4. Luciferase Assay:

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the firefly luciferase substrate and measure the luminescence.

  • Add the Renilla luciferase substrate (stop and glo) and measure the luminescence.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction relative to the vehicle control.

  • Plot the fold induction against the log concentration of Mibolerone to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Mibolerone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone AR_complex AR-HSP Complex Mibolerone->AR_complex Binds AR_Mib Activated AR-Mibolerone Complex AR_complex->AR_Mib Conformational Change HSP Dissociation AR_Mib_nuc Activated AR-Mibolerone Complex AR_Mib->AR_Mib_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_Mib_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Survival) Protein->Response

Caption: Androgen Receptor Signaling Pathway for Mibolerone.

Troubleshooting_Workflow cluster_No_Signal cluster_High_BG cluster_High_Var Start Assay Issue Encountered No_Signal No or Weak Signal Start->No_Signal High_BG High Background Start->High_BG High_Var High Variability Start->High_Var Check_Conc Check Mibolerone Concentration (Dose-response) No_Signal->Check_Conc Check_Cells Verify AR Expression in Cell Line No_Signal->Check_Cells Check_Sol Ensure Complete Solubilization No_Signal->Check_Sol Check_NSB Optimize Non-Specific Binding Control High_BG->Check_NSB Check_PR Consider PR Cross-Reactivity (Use Antagonist) High_BG->Check_PR Check_Reagents Use High-Purity Reagents High_BG->Check_Reagents Check_Seeding Ensure Uniform Cell Seeding High_Var->Check_Seeding Check_Pipetting Verify Pipette Calibration and Technique High_Var->Check_Pipetting Check_Edge Mitigate Edge Effects in Plates High_Var->Check_Edge Solve Issue Resolved Check_Conc->Solve Check_Cells->Solve Check_Sol->Solve Check_NSB->Solve Check_PR->Solve Check_Reagents->Solve Check_Seeding->Solve Check_Pipetting->Solve Check_Edge->Solve

Caption: Troubleshooting Workflow for Mibolerone Assays.

References

Matenon Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the investigational compound Matenon in aqueous solutions. Please note that this compound is a fictional compound created for illustrative purposes, and the data presented here is hypothetical, based on common stability challenges observed with small molecule pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing aqueous solutions of this compound?

A1: this compound exhibits maximum stability in a slightly acidic pH range.[1] The optimal pH for storage is below pH 4. In neutral to alkaline conditions (pH > 7), this compound undergoes rapid base-catalyzed hydrolysis, leading to the formation of inactive degradants.[1] For short-term storage (up to 72 hours) at 2-8°C, a citrate or acetate buffer at pH 4.0 is recommended.

Q2: My this compound solution has turned a faint yellow. What does this indicate?

A2: A yellow discoloration suggests the formation of oxidative and/or photo-degradation products. This compound is susceptible to oxidation, and exposure to light can accelerate this process.[2] It is critical to prepare and store this compound solutions protected from light and to use de-gassed buffers to minimize dissolved oxygen. If discoloration is observed, the solution should be discarded and a fresh batch prepared.

Q3: What are the primary degradation pathways for this compound in aqueous solution?

A3: The two primary degradation pathways for this compound are hydrolysis and oxidation.[3] Hydrolysis of the ester moiety is the dominant pathway in neutral and alkaline solutions, while oxidation of the tertiary amine group can occur under various conditions, accelerated by light and the presence of trace metal ions.[1][3][4]

Q4: Can I filter-sterilize my this compound solution using a standard PES membrane?

A4: Yes, Polyethersulfone (PES) membranes are compatible with this compound solutions. However, it is crucial to perform a filter validation study to ensure no significant adsorption of this compound onto the membrane occurs, which could lead to a lower final concentration. Nylon membranes should be avoided due to potential binding interactions.

Q5: How should I prepare a stock solution of this compound for cell-based assays?

A5: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO, which can be stored at -80°C for up to six months. For experiments, the DMSO stock should be thawed and diluted to the final working concentration in your aqueous cell culture medium immediately before use. The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts. The stability of this compound is significantly lower in aqueous media compared to DMSO.[2]

Troubleshooting Guide

Issue 1: Low or inconsistent potency observed in biological assays.

Possible Cause Troubleshooting Step
Degradation after dilution This compound degrades rapidly at physiological pH (7.4). Prepare fresh dilutions from a frozen DMSO stock for each experiment. Do not store this compound in aqueous buffers for extended periods.
Adsorption to labware This compound can adsorb to certain plastics. Use low-protein-binding polypropylene tubes and pipette tips for all dilutions and transfers.
Incorrect initial concentration Verify the purity of the this compound solid material. Ensure the compound is fully dissolved in the stock solution before making further dilutions.

Issue 2: Precipitate forms in the aqueous solution.

Possible Cause Troubleshooting Step
Poor aqueous solubility This compound has low intrinsic water solubility. Ensure the final concentration does not exceed its solubility limit at the given pH and temperature. The solubility of this compound decreases at higher pH.[2]
Salt form crashing out If using a salt form of this compound, changes in pH or the ionic strength of the buffer can cause it to precipitate. Confirm the compatibility of your buffer system with the specific salt form.
Formation of insoluble degradants In some cases, degradation products may be less soluble than the parent compound. Analyze the precipitate by HPLC or LC-MS to identify its composition.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data is derived from forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6]

Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Solution at 37°C

pHBuffer SystemHalf-Life (t½) in Hours
3.0Citrate> 200
5.0Acetate145
7.4Phosphate18
9.0Borate2.5

Table 2: Effect of Temperature on this compound Degradation at pH 7.4

Temperature% Remaining after 24 hours
4°C88%
25°C (RT)65%
37°C41%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are crucial for understanding a drug's stability profile and for developing analytical methods that can distinguish the active ingredient from its breakdown products.[4][5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24h), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. At specified time points (e.g., 0, 0.5, 1, 2, 4h), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours. Withdraw and dilute aliquots for analysis at specified time points.

  • Photolytic Degradation: Expose a clear vial containing this compound solution (in a stable buffer, e.g., pH 4) to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Thermal Degradation: Store the this compound solution at a high temperature (e.g., 70°C) in a controlled oven. Analyze samples at various time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants.

Visualizations

Matenon_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product  Base/Acid  Hydrolysis Oxidation_Product Oxidation Product (Minor Degradant) This compound->Oxidation_Product  Oxidation (O₂, Light)

Caption: Primary degradation pathways for this compound in aqueous solution.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Dilutions Dilute in Aqueous Buffers (e.g., pH 3, 7.4, 9) Prep_Stock->Prep_Dilutions Store_Samples Store Samples Under Defined Conditions (Temp, Light) Prep_Dilutions->Store_Samples Timepoints Withdraw Aliquots at Specific Timepoints Store_Samples->Timepoints Analyze_HPLC Analyze by Stability- Indicating HPLC Timepoints->Analyze_HPLC Quantify Quantify this compound & Degradants Analyze_HPLC->Quantify Data_Analysis Calculate Half-Life & Degradation Rates Quantify->Data_Analysis Troubleshooting_Tree Start Low Assay Value or Inconsistent Results Check_Prep Was the solution prepared fresh? Start->Check_Prep Check_pH What is the pH of the final solution? Check_Prep->Check_pH Yes Result_Old Degradation likely. Use fresh solution. Check_Prep->Result_Old No Check_Storage How was the solution stored? (Light/Temp) Check_pH->Check_Storage Acidic (pH < 6) Result_pH If pH > 6, rapid hydrolysis is expected. Buffer to pH 4. Check_pH->Result_pH Neutral/Alkaline Result_Storage Oxidation/Photodegradation. Protect from light, use cold. Check_Storage->Result_Storage Exposed to Light or Room Temp Result_OK Consider other factors: Assay variability, adsorption. Check_Storage->Result_OK Protected & Cold

References

Mibolerone Competitive Binding Experiment Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Mibolerone competitive binding experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Mibolerone competitive binding assays in a question-and-answer format.

Question: Why is there high non-specific binding in my assay?

Answer: High non-specific binding can obscure your results. Here are several potential causes and solutions:

  • Inadequate Blocking: The assay buffer may not contain sufficient blocking agents.

    • Solution: Ensure your buffer contains a protein like Bovine Serum Albumin (BSA) to block non-specific binding sites on your assay materials.

  • Radioligand Issues: The radiolabeled Mibolerone may be sticking to the assay plates or filter mats.

    • Solution: Consider pre-treating plates with a blocking agent. If using filtration, pre-soaking the filter mats in a buffer containing a polymer can help reduce background binding.[1]

  • Excessive Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can lead to increased non-specific binding.[1][2]

    • Solution: Titrate your radioligand to find the optimal concentration that provides a good signal window without excessive background. A concentration at or below the Kd is generally recommended for competition assays.[2]

  • Cross-reactivity with Progesterone Receptor: Mibolerone is known to bind with high affinity to the progesterone receptor (PR).[3][4]

    • Solution: To ensure you are measuring binding to the androgen receptor (AR) specifically, include a competitor for the PR in your assay. A 500-fold excess of triamcinolone acetonide is effective for this purpose.[3][4]

Question: My signal-to-noise ratio is too low. What can I do?

Answer: A low signal-to-noise ratio can make it difficult to discern true binding from background. Consider the following:

  • Suboptimal Reagent Concentrations: The concentrations of your receptor or radioligand may not be optimal.

    • Solution: Perform optimization experiments to determine the ideal concentrations of both the receptor and the radiolabeled Mibolerone to maximize specific binding.

  • Ligand Instability: Mibolerone, like other steroids, can be sensitive to environmental factors.

    • Solution: Mibolerone and the common competitor R1881 can lose significant binding ability when exposed to high-intensity ultraviolet irradiation.[3][4] Protect your compounds from light. While Mibolerone is more resistant to metabolism at elevated temperatures than R1881, it's still best practice to keep reagents on ice during the experiment.[3][4]

  • Insufficient Incubation Time: The binding reaction may not have reached equilibrium.

    • Solution: Determine the optimal incubation time by performing a time-course experiment to ensure the binding of the radioligand has reached a steady state.

Question: I'm observing inconsistent results between experiments. What are the likely causes?

Answer: Poor reproducibility can be frustrating. Here are some factors to investigate:

  • Pipetting Errors: Inconsistent pipetting, especially when preparing serial dilutions, is a major source of variability.

    • Solution: Use calibrated pipettes and practice consistent technique. For high-throughput screening, automated liquid handlers are recommended to minimize this type of error.

  • Reagent Variability: Batch-to-batch differences in reagents, including the receptor preparation and radioligand, can affect results.

    • Solution: Whenever possible, use large, single batches of reagents for a series of experiments. Qualify new batches of reagents to ensure they perform similarly to previous ones.

  • Temperature Fluctuations: Binding kinetics are temperature-dependent.

    • Solution: Ensure all incubation steps are carried out at a consistent and controlled temperature.[5]

Frequently Asked Questions (FAQs)

What is the binding affinity of Mibolerone for the androgen receptor?

Mibolerone has a high affinity for the androgen receptor, with a reported dissociation constant (Kd) of approximately 1.5 nM in human prostate tissue.[3][6]

Does Mibolerone bind to other receptors?

Yes, Mibolerone also binds with high affinity to the progesterone receptor. The Kd for the progesterone receptor in human prostate is about 5.9 nM, and in rabbit uterus, it is around 1.1 nM.[3][6] It has a very low affinity for human sex steroid binding protein (Ki = 540 nM).[3][4]

What are suitable competitor ligands for a Mibolerone binding assay?

Unlabeled dihydrotestosterone, R1881, and Mibolerone itself are effective competitors for [3H]Mibolerone binding to the androgen receptor.[3]

Why is it necessary to add triamcinolone acetonide to the assay?

Due to Mibolerone's high affinity for the progesterone receptor, it is crucial to include a competitor that will block this interaction to ensure the measured binding is specific to the androgen receptor. A 500-fold excess of triamcinolone acetonide is recommended for this purpose.[3][4]

Data Presentation

Compound Receptor Binding Affinity (Kd/Ki) Tissue/System
MiboleroneAndrogen Receptor1.5 nM (Kd)Human Prostate
R1881Androgen Receptor2.3 nM (Kd)Human Prostate
MiboleroneProgesterone Receptor5.9 nM (Kd)Human Prostate
MiboleroneProgesterone Receptor1.1 nM (Kd)Rabbit Uterus
MiboleroneSex Steroid Binding Protein540 nM (Ki)Human

Data compiled from studies on human and rabbit tissues.[3][4][6]

Experimental Protocols

Androgen Receptor Competitive Binding Assay Protocol

This protocol is a general guideline for a competitive radioligand binding assay using [3H]-R1881 as the radioligand and cytosol prepared from rat prostate as the source of the androgen receptor. This can be adapted for use with [3H]-Mibolerone.

1. Reagent Preparation:

  • Low-Salt TEDG Buffer (pH 7.4): Prepare a buffer containing TRIS, glycerol, sodium molybdate, EDTA, PMSF, and DTT. Ensure the final pH is 7.4 at 4°C.

  • Cytosol Preparation: Homogenize rat prostate tissue in low-salt TEDG buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant (cytosol).

  • Radioligand Stock: Prepare a stock solution of [3H]-R1881 or [3H]-Mibolerone of known concentration.

  • Competitor Stocks: Prepare serial dilutions of unlabeled Mibolerone or other test compounds.

2. Assay Procedure (Day 1):

  • Dispense the test compounds (unlabeled competitors) at various concentrations into assay tubes.

  • Add a known amount of the radioligand to each tube.

  • Add the prepared cytosol to all tubes while on ice.

  • Gently vortex the tubes and incubate overnight (approximately 20 hours) at 4°C.

3. Assay Procedure (Day 2):

  • Separation of Bound and Free Ligand:

    • Prepare a 60% slurry of hydroxylapatite (HAP).

    • Add the HAP slurry to each assay tube and incubate on ice.

    • Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

  • Quantification:

    • Add scintillation cocktail to the washed HAP pellets.

    • Measure the radioactivity (in Disintegrations Per Minute - DPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the concentration of free radioligand.

  • Determine total binding (DPM in tubes with only radioligand and cytosol) and non-specific binding (DPM in tubes with radioligand, cytosol, and a high concentration of unlabeled competitor).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value.

(This protocol is adapted from the EPA's Androgen Receptor Competitive Binding Assay Protocol)[7]

Mandatory Visualization

Competitive_Binding_Workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Prostate Cytosol) Incubation Incubate Receptor, Radioligand, & Unlabeled Competitor Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]Mibolerone) Radioligand->Incubation Competitor Unlabeled Competitor (Test Compound) Competitor->Incubation Separation Separate Bound from Free Ligand (e.g., HAP Slurry) Incubation->Separation Equilibrium Reached Detection Measure Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: Workflow for a competitive binding experiment.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Mibolerone) AR_complex Inactive AR Complex (AR + HSPs) Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (on DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Simplified androgen receptor signaling pathway.

References

Preventing degradation of Mibolerone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mibolerone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Mibolerone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Mibolerone and what are its key chemical properties?

Mibolerone, also known as 7α,17α-dimethyl-19-nortestosterone (DMNT), is a potent synthetic, orally active anabolic-androgenic steroid (AAS).[1] It is a derivative of nandrolone and is classified as a Schedule III controlled substance in the United States.[1][2] Mibolerone presents as a white to beige crystalline solid powder.[2][3] Due to its high affinity for the androgen receptor and greater stability compared to other ligands, it is often used in research for the characterization and quantification of androgen receptors.[4][5]

Summary of Chemical Properties:

Property Value Reference
Chemical Formula C₂₀H₃₀O₂ [6]
Molar Mass 302.458 g·mol⁻¹ [1]
Appearance White to beige powder/crystalline solid [2][3]
Solubility DMSO: 5 mg/mL (may require warming) [2]

| Storage Temperature | 2-8°C |[2] |

Q2: What are the optimal storage and handling conditions for Mibolerone?

To ensure stability, Mibolerone powder should be stored at 2-8°C.[2] As a controlled substance, Mibolerone must be handled in accordance with all institutional and federal regulations. This includes:

  • Secure Storage: Store in a substantially constructed, double-locking box that is securely mounted.[7]

  • Record Keeping: Maintain meticulous and separate records for the acquisition, use, and disposal of the substance.[7]

  • Controlled Access: Restrict access to authorized personnel only.[8]

  • Safety Protocols: Use standard personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling Mibolerone.[9]

Experimental Workflow and Degradation Prevention

The following diagram outlines the recommended workflow for handling Mibolerone to minimize degradation and ensure experimental consistency.

G Workflow for Mibolerone Handling and Preparation cluster_0 Preparation and Storage cluster_1 Working Solution Preparation cluster_2 Experimental Use Acquisition Acquire Mibolerone & Log into Inventory Storage Store at 2-8°C in Secure, Double-Locked Box Acquisition->Storage Weighing Weigh Powder in Vented Enclosure Storage->Weighing Dissolution Dissolve in DMSO (Stock Solution) Weighing->Dissolution Dilution Dilute DMSO Stock into Prepared Buffer Dissolution->Dilution Prepare Fresh Daily BufferPrep Prepare Aqueous Buffer (pH 5.5-6.4) AddChelator Add Chelating Agent (e.g., EDTA) to Buffer BufferPrep->AddChelator AddChelator->Dilution Filter Sterile Filter (if required) Dilution->Filter Use Use Immediately in Experiment Filter->Use Protect Protect from Light and Trace Metals Use->Protect

Caption: Recommended workflow for handling Mibolerone.

Q3: What factors are known to cause Mibolerone degradation in experimental solutions?

Several factors can compromise the stability of Mibolerone in aqueous solutions:

  • pH: Mibolerone exhibits maximum stability in a narrow pH range of 5.5 to 6.4.[10]

    • At low pH (1-2) , the primary degradation pathway is dehydration.[10]

    • At neutral to alkaline pH (7-8) , degradation is complex, yielding numerous oxidation products and isomers.[10]

  • Trace Metal Ions: The presence of trace metal ions, particularly Fe⁺², Cu⁺², and Sn⁺², can catalyze the degradation of Mibolerone.[10] This is often a concern with buffer reagents.

  • UV Light: Exposure to high-intensity ultraviolet (UV) irradiation can cause significant degradation. One study showed that both Mibolerone and the related steroid R1881 lost 50% of their binding ability after approximately 30 minutes of exposure.[5]

  • Temperature: While more resistant to metabolic degradation at elevated temperatures (30°C) in cytosol compared to R1881, standard protocols recommend refrigerated storage (2-8°C) for stability.[2][5] When heated to decomposition, it emits toxic fumes.[3]

Mibolerone Degradation Pathways

The diagram below illustrates the main factors leading to the chemical degradation of Mibolerone.

G Key Factors in Mibolerone Degradation cluster_pH pH-Dependent Pathways cluster_Catalysis Catalytic & Energy-Induced Pathways Mibolerone Stable Mibolerone (Aqueous Solution, pH 5.5-6.4) Low_pH Low pH (1-2) Mibolerone->Low_pH High_pH High pH (7-8) Mibolerone->High_pH Metals Trace Metal Ions (Fe²⁺, Cu²⁺, Sn²⁺) Mibolerone->Metals UV_Light UV Irradiation Mibolerone->UV_Light Dehydration Dehydration Products Low_pH->Dehydration Oxidation Multiple Oxidation Products & Isomers High_pH->Oxidation Catalytic_Oxidation Catalyzed Oxidation Metals->Catalytic_Oxidation Photodegradation Photodegradation Products UV_Light->Photodegradation

Caption: Factors contributing to Mibolerone degradation.

Q4: How does Mibolerone interact with its biological targets?

Mibolerone is a potent agonist of the androgen receptor (AR), binding to it with very high affinity.[2][5] Its actions can be reversed by AR antagonists.[11] However, it is crucial for researchers to know that Mibolerone also has significant progestagenic activity, binding with high affinity to the progesterone receptor (PR).[4][5][11] This dual activity means that observed cellular effects may be mediated by both AR and PR signaling pathways.[11]

Mibolerone Signaling Mechanism

G Mibolerone Dual Receptor Interaction cluster_AR Androgen Receptor Pathway cluster_PR Progesterone Receptor Pathway Mibolerone Mibolerone AR Androgen Receptor (AR) Mibolerone->AR Agonist PR Progesterone Receptor (PR) Mibolerone->PR Agonist AR_Response Androgenic Effects (e.g., Gene Regulation, Inhibition of Proliferation) AR->AR_Response AR_Antagonist AR Antagonist AR_Antagonist->AR Blocks PR_Response Progestagenic Effects (e.g., PR Expression Elimination) PR->PR_Response PR_Blocker PR Competitor (e.g., Triamcinolone Acetonide) PR_Blocker->PR Blocks in Assays

Caption: Mibolerone acts as an agonist for both AR and PR.

Troubleshooting Guide

Problem: I'm observing inconsistent or lower-than-expected activity in my cell-based assays.

  • Possible Cause 1: Solution Degradation. Mibolerone in aqueous buffers outside the optimal pH range of 5.5-6.4 can degrade rapidly.[10]

    • Solution: Always prepare fresh working solutions of Mibolerone for each experiment. Use a buffer adjusted to a pH between 5.5 and 6.4. Confirm the pH of your final cell culture medium after adding the Mibolerone solution, as the medium itself can alter the final pH.

  • Possible Cause 2: Metal Ion Contamination. Trace metal impurities from buffer reagents can catalyze Mibolerone's degradation.[10]

    • Solution: Use high-purity (e.g., molecular biology grade) water and buffer reagents. Incorporate a chelating agent, such as EDTA, into your buffer solutions to sequester trace metal ions.[10]

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV, can degrade Mibolerone.[5]

    • Solution: Prepare solutions in a dimly lit area. Store stock and working solutions in amber vials or tubes wrapped in foil to protect them from light.

Problem: My results suggest off-target effects, or the effects are not fully blocked by an AR antagonist.

  • Possible Cause: Progesterone Receptor (PR) Activation. Mibolerone is a potent PR agonist, and the observed biological effects could be a result of activating this pathway in addition to the AR pathway.[5][11]

    • Solution: To isolate AR-specific effects, include a control where cells are co-treated with Mibolerone and a PR antagonist. For receptor binding assays, ensure the inclusion of a competitor for PR binding, such as triamcinolone acetonide, to block Mibolerone's binding to the PR.[5]

Experimental Protocol: Preparation of a Stabilized Mibolerone Aqueous Working Solution

This protocol is designed to maximize the stability of Mibolerone in an aqueous solution for use in cell culture experiments.

Materials:

  • Mibolerone powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • High-purity water (e.g., Milli-Q or WFI)

  • Phosphate buffer reagents (e.g., Monobasic and Dibasic Sodium Phosphate)

  • EDTA (Ethylenediaminetetraacetic acid)

  • pH meter

  • Sterile filters (0.22 µm)

  • Amber or foil-wrapped sterile tubes

Procedure:

  • Prepare Stock Solution (e.g., 10 mM in DMSO): a. Under appropriate safety conditions (vented enclosure), weigh the required amount of Mibolerone powder. b. Dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure complete dissolution; gentle warming may be necessary.[2] c. Aliquot the stock solution into amber vials and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Prepare Stabilized Aqueous Buffer (e.g., 0.05 M Phosphate Buffer, pH 6.4): a. Prepare a 0.05 M phosphate buffer solution using high-purity water. b. Add EDTA to a final concentration of 0.1 mM to chelate any contaminating trace metals. c. Adjust the pH of the buffer to within the optimal stability range, ideally between 5.5 and 6.4, using the pH meter.[10] d. Sterile filter the buffer if it will be used for cell culture.

  • Prepare Final Working Solution: a. On the day of the experiment, thaw an aliquot of the Mibolerone DMSO stock. b. Serially dilute the stock solution into the prepared stabilized aqueous buffer to achieve the final desired concentration. c. Protect the final working solution from light by using amber tubes or wrapping them in foil. Use immediately.

Summary of Mibolerone Stability Data:

Condition Observation Recommendation Reference
pH 1-2 Major degradation via dehydration Avoid acidic conditions below pH 5.5 [10]
pH 5.5-6.4 Maximum stability Prepare aqueous solutions in this pH range [10]
pH 7-8 Complex degradation; multiple oxidation products Avoid neutral to alkaline buffers if stability is critical [10]
Trace Metals (Fe²⁺, Cu²⁺) Catalyzes degradation Use high-purity reagents; add a chelating agent (e.g., EDTA) [10]
High-Intensity UV Light 50% loss of binding ability in ~30 min Protect solutions from light at all times [5]

| Temperature (30°C in cytosol) | More resistant to metabolism than R1881 | Standard storage at 2-8°C is still recommended |[2][5] |

References

Matenon (Mibolerone) solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Matenon (Mibolerone). It includes frequently asked questions, detailed experimental protocols for solubility determination, and a summary of solubility in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound (Mibolerone) in common laboratory solvents?

A1: Quantitative solubility data for Mibolerone is limited in publicly available literature. However, we have compiled the available data into the table below. For solvents not listed with a quantitative value, it is recommended to determine the solubility experimentally using the protocols provided in this guide.

Q2: I am observing poor solubility of Mibolerone in my aqueous buffer. What can I do?

A2: Mibolerone has very low solubility in aqueous solutions.[1] To improve dissolution, consider the following:

  • Co-solvents: The use of organic co-solvents such as DMSO or ethanol can significantly increase solubility. However, be mindful of the potential toxicity of the solvent in your experimental system.

  • pH Adjustment: The stability of Mibolerone in aqueous solutions is pH-dependent. It exhibits maximum stability in the pH range of 5.5 to 6.4. Degradation is observed at lower and higher pH values.

  • Warming: Gentle warming can aid in the dissolution of Mibolerone in some solvents, such as DMSO. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Sonication can be used to aid in the dispersion and dissolution of the compound.

Q3: How should I prepare a stock solution of Mibolerone?

A3: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of Mibolerone. A stock solution of at least 5 mg/mL can be prepared in DMSO, which may require warming to fully dissolve the compound. When further diluting the DMSO stock solution in aqueous media, be aware of the potential for precipitation of Mibolerone due to its low aqueous solubility.

Q4: Are there any known stability issues with Mibolerone in solution?

A4: Yes, Mibolerone's stability in aqueous solutions is influenced by pH. It is most stable between pH 5.5 and 6.4. At acidic pH (1-2), it undergoes degradation primarily through dehydration. In neutral to alkaline conditions (pH 7-8), the degradation is more complex and can be catalyzed by trace metal impurities.

This compound (Mibolerone) Solubility Data

The following table summarizes the available solubility data for this compound (Mibolerone) in various solvents.

SolventSolubilityTemperatureNotes
Deionized Water0.0454 mg/mL[1]37°C
Dimethyl Sulfoxide (DMSO)5 mg/mLNot SpecifiedWarming may be required for complete dissolution.
MethanolVery Slightly Soluble[2]Not SpecifiedQuantitative data not available.
ChloroformSlightly Soluble[2]Not SpecifiedQuantitative data not available.
EthanolData Not Available-
AcetoneData Not Available-
Cottonseed OilData Not Available-
Sesame OilData Not Available-

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

1. Materials:

  • This compound (Mibolerone) powder

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification, or a UV-Vis spectrophotometer.

2. Method:

  • Preparation: Add an excess amount of Mibolerone powder to a vial containing a known volume of the solvent. The excess solid should be visually present to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved particles.

  • Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of Mibolerone in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of Mibolerone in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

3. Troubleshooting:

  • Inconsistent Results: This may be due to insufficient equilibration time. Extend the shaking time and sample at different time points (e.g., 24, 48, and 72 hours) to ensure a plateau in concentration is reached.

  • Compound Precipitation During Dilution: If the compound precipitates upon dilution with an aqueous solvent, consider using a different dilution solvent or a smaller dilution factor.

  • Low Recovery: This could be due to adsorption of the compound to the filter membrane. Use filters with low binding properties, such as PTFE.

Signaling Pathway

Mibolerone is a synthetic androgen that exerts its biological effects primarily through interaction with the androgen receptor (AR) and, to a lesser extent, the progesterone receptor (PR). The following diagram illustrates a simplified signaling pathway of Mibolerone.

Mibolerone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone Mib_AR Mibolerone-AR Complex Mibolerone->Mib_AR Binds Mib_PR Mibolerone-PR Complex Mibolerone->Mib_PR Binds AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Binding PR Progesterone Receptor (PR) PR_HSP PR-HSP Complex PR->PR_HSP Binding HSP Heat Shock Proteins (HSP) HSP->AR_HSP HSP->PR_HSP AR_HSP->Mib_AR Displaces HSP PR_HSP->Mib_PR Displaces HSP Mib_AR_dimer Dimerized Mib-AR Complex Mib_AR->Mib_AR_dimer Dimerization & Translocation Mib_PR_dimer Dimerized Mib-PR Complex Mib_PR->Mib_PR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Mib_AR_dimer->ARE Binds to PRE Progesterone Response Element (PRE) Mib_PR_dimer->PRE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates PRE->Gene_Transcription Modulates Biological_Response Biological Response Gene_Transcription->Biological_Response

References

Mibolerone Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the known off-target effects of Mibolerone in various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our cell line that cannot be solely attributed to androgen receptor (AR) activation. What are the known off-target interactions of Mibolerone?

A1: Mibolerone is known to interact with several other cellular targets, which can lead to off-target effects. The most well-documented off-target interaction is with the progesterone receptor (PR) . Mibolerone binds to the PR with high affinity, leading to progestagenic activity.[1][2][3][4] This can be particularly relevant in hormone-responsive tissues and cancer cell lines, such as those derived from breast cancer. Additionally, Mibolerone has been shown to exert cytotoxic effects in certain cell lines and influence intracellular calcium levels.[3][5][6] It has also been reported to moderately inhibit the enzyme β-glucuronidase.[5][7]

Q2: In our breast cancer cell line experiments, Mibolerone is inhibiting proliferation even in the presence of an AR antagonist. What could be the mechanism?

A2: This phenomenon is likely due to Mibolerone's activity at the progesterone receptor (PR).[2] In breast cancer cell lines that express both AR and PR (e.g., T-47D), Mibolerone can exert anti-proliferative effects through both receptors.[2] The progestagenic action of Mibolerone can inhibit estradiol-induced proliferation.[2] Therefore, if your cell line is PR-positive, the observed anti-proliferative effects may be, in part or wholly, mediated by the PR, which would not be blocked by an AR antagonist.

Q3: We are seeing unexpected cell death in our experiments with HeLa and 3T3 cells. Could Mibolerone be cytotoxic?

A3: Yes, Mibolerone has been shown to exhibit cytotoxic effects in both HeLa (human cervical carcinoma) and 3T3 (mouse fibroblast) cell lines.[3][5][7][8] The IC50 values for Mibolerone-induced cytotoxicity have been reported, indicating that at micromolar concentrations, it can significantly reduce cell viability.

Q4: Our experiments with LNCaP cells show rapid changes in intracellular signaling that seem too fast to be genomic. Is there a known non-genomic off-target effect of Mibolerone?

A4: Yes, Mibolerone has been demonstrated to cause a rapid increase in intracellular calcium ([Ca2+]i) in LNCaP human prostate cancer cells.[6] This effect is observed as early as two minutes after treatment and is concentration-dependent.[6] This rapid onset suggests a non-genomic mechanism of action, potentially involving signaling at the plasma membrane.

Q5: We are using Mibolerone in a study involving glucuronidated compounds. Are there any known interactions with enzymes involved in this pathway?

A5: Mibolerone has been identified as a moderate inhibitor of the enzyme β-glucuronidase.[5][7][8][9] If your experimental system involves the enzymatic cleavage of glucuronides, the presence of Mibolerone could interfere with this process. It is advisable to perform appropriate controls to account for this potential inhibitory effect.

Troubleshooting Guides

Issue 1: Inconsistent results in proliferation assays with breast cancer cell lines.

  • Possible Cause: Differential expression of the progesterone receptor (PR) in your cell line.

  • Troubleshooting Steps:

    • Verify PR Status: Confirm the progesterone receptor status of your breast cancer cell line (e.g., T-47D are PR-positive).

    • Use a PR Antagonist: To dissect the AR- versus PR-mediated effects, include a progesterone receptor antagonist (e.g., mifepristone) in your experimental design alongside the AR antagonist.

    • Compare with a Pure Progestin: As a positive control for PR-mediated effects, compare the effects of Mibolerone with a known progestin, such as medroxyprogesterone acetate.[2]

Issue 2: High levels of cell death observed at expected androgenic concentrations.

  • Possible Cause: The concentration of Mibolerone being used may be within the cytotoxic range for your specific cell line.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or XTT assay) with a wide range of Mibolerone concentrations to determine the IC50 value for your cell line.

    • Adjust Working Concentration: Based on the IC50 value, select a working concentration that is effective for AR activation but below the threshold for significant cytotoxicity.

    • Time-Course Experiment: Evaluate cell viability at different time points to distinguish between acute cytotoxic effects and longer-term effects on proliferation.

Issue 3: Artifacts in experiments measuring intracellular calcium flux.

  • Possible Cause: Mibolerone's direct effect on intracellular calcium levels.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure you have a proper vehicle control to establish the baseline intracellular calcium concentration in the absence of Mibolerone.

    • Calcium Channel Blockers: To investigate the mechanism of Mibolerone-induced calcium influx, pre-incubate the cells with calcium channel blockers (e.g., verapamil for L-type channels) before adding Mibolerone.[6]

    • Test in Calcium-Free Media: Perform the experiment in a calcium-free medium to determine if the increase in intracellular calcium is due to influx from the extracellular space or release from intracellular stores.[6]

Quantitative Data Summary

Table 1: Off-Target Binding Affinity and Inhibitory Concentrations of Mibolerone

ParameterTargetCell Line/SystemValueReference
Binding Affinity (Kd) Progesterone ReceptorHuman Prostate5.9 nM[1]
Progesterone ReceptorRabbit Uterus1.1 nM[1]
Cytotoxicity (IC50) HeLa (Human Cervical Carcinoma)35.7 ± 4.46 µM[3][5][8]
3T3 (Mouse Fibroblast)46.3 ± 11.7 µM[3][7][8]
Enzyme Inhibition (IC50) β-glucuronidaseBovine Liver42.98 ± 1.24 µM[5][8]

Experimental Protocols

MTT Cytotoxicity Assay for HeLa and 3T3 Cells

This protocol is adapted from the methodology described for determining the cytotoxic effects of Mibolerone.[3][7]

  • Cell Seeding: Plate HeLa or 3T3 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 200 µL of DMEM high glucose medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Mibolerone in the appropriate culture medium. Remove the old medium from the cells and add the Mibolerone dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compound for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

β-Glucuronidase Inhibition Assay

This protocol is based on the described spectrophotometric method for measuring β-glucuronidase activity.[7]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer, 5 µL of the Mibolerone test solution (in DMSO), and 10 µL of β-glucuronidase enzyme solution (1U).

  • Pre-incubation: Incubate the mixture at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of p-nitrophenyl-β-D-glucuronide substrate to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M Na2CO3.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Mibolerone_Off_Target_Pathways Mibolerone Mibolerone AR Androgen Receptor (On-Target) Mibolerone->AR Binds PR Progesterone Receptor (Off-Target) Mibolerone->PR Binds Ca_Channel L-type Ca2+ Channel (Plasma Membrane) (Off-Target) Mibolerone->Ca_Channel Activates Beta_Glucuronidase β-glucuronidase (Off-Target) Mibolerone->Beta_Glucuronidase Inhibits Mitochondria Mitochondria (Cytotoxicity) Mibolerone->Mitochondria Induces Stress Androgenic_Effects Androgenic Effects (e.g., Gene Regulation) AR->Androgenic_Effects Progestagenic_Effects Progestagenic Effects (e.g., Anti-proliferative) PR->Progestagenic_Effects Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Enzyme_Inhibition Enzyme Inhibition Beta_Glucuronidase->Enzyme_Inhibition Cell_Death Cell Death (HeLa, 3T3) Mitochondria->Cell_Death

Caption: Mibolerone's on-target and major off-target signaling pathways.

Troubleshooting_PR_Effects Start Unexpected Anti-proliferative Effect in Breast Cancer Cells Check_PR Check Progesterone Receptor (PR) Status of Cell Line Start->Check_PR PR_Positive PR Positive? Check_PR->PR_Positive PR_Negative PR Negative PR_Positive->PR_Negative No Use_Antagonist Use PR Antagonist (e.g., Mifepristone) PR_Positive->Use_Antagonist Yes Other_Mechanism Consider Other Off-Target Mechanisms (e.g., Cytotoxicity) PR_Negative->Other_Mechanism Effect_Blocked Effect Blocked? Use_Antagonist->Effect_Blocked PR_Mediated Effect is PR-Mediated Effect_Blocked->PR_Mediated Yes Not_PR_Mediated Effect is Not PR-Mediated Effect_Blocked->Not_PR_Mediated No Not_PR_Mediated->Other_Mechanism

Caption: Troubleshooting workflow for PR-mediated off-target effects.

References

Improving reproducibility of Matenon experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Matenon Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving this compound, a novel inhibitor of the mTOR signaling pathway.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Q: We are observing inconsistent inhibitory effects of this compound between experiments. What are the common causes and solutions?

A: Inconsistent efficacy is a frequent challenge in cell-based assays. The variability often stems from issues with the compound itself, cell culture conditions, or the experimental setup.

Potential Causes and Recommended Solutions:

  • Compound Integrity: Ensure this compound is properly dissolved and stored. Use fresh dilutions for each experiment to avoid degradation.

  • Cell Culture Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

    • Cell Density: Seed cells at a consistent density to ensure uniform metabolic states at the time of treatment. Confluency can significantly impact mTOR pathway activity.

  • Treatment Conditions:

    • Serum Concentration: The concentration of serum in your culture medium can affect the basal activity of the mTOR pathway. Maintain a consistent serum concentration during Matenone treatment. For some experiments, serum starvation prior to treatment may be necessary to reduce basal mTOR activity.[1]

    • Duration of Treatment: The timing of the cellular response can vary. Perform a time-course experiment to determine the optimal treatment duration for observing the desired downstream effects.

Q: We suspect this compound is causing off-target effects. How can we verify and mitigate this?

A: Off-target effects are a known concern with kinase inhibitors.[2][3] It is crucial to differentiate between the intended inhibition of the mTOR pathway and other cellular effects.

Strategies for Verification and Mitigation:

  • Use Multiple Cell Lines: Confirm the desired effect in at least two different cell lines known to have active mTOR signaling. This helps ensure the observed phenotype is not cell-line specific.

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known IC50 of this compound for mTOR inhibition. Off-target effects may appear only at higher concentrations.

  • Rescue Experiments: If this compound's effect is on-target, it should be reversible by activating downstream components of the mTOR pathway. For example, providing a downstream metabolite might rescue the phenotype.

  • Analyze Key Downstream Markers: Use Western blotting to confirm the specific inhibition of mTORC1 and/or mTORC2. Look for decreased phosphorylation of direct downstream targets like p70S6K and 4E-BP1 for mTORC1, and AKT at Ser473 for mTORC2.[3]

The following diagram illustrates a logical workflow for investigating potential off-target effects.

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Advanced Analysis cluster_3 Conclusion A Unexpected Phenotype Observed with this compound B Dose-Response Curve A->B C Test in Multiple Cell Lines A->C D Western Blot for p-p70S6K / p-4E-BP1 A->D E Use Control Inhibitor (e.g., Rapamycin) B->E C->E D->E F Rescue Experiment E->F G On-Target Effect F->G H Off-Target Effect F->H

Caption: Workflow for troubleshooting potential off-target effects of this compound.

Q: We are having trouble detecting changes in mTOR pathway proteins via Western blot after this compound treatment. What could be wrong?

A: Western blotting for the mTOR pathway can be challenging due to the large size of mTOR itself and the need to detect subtle changes in phosphorylation.[4] The table below summarizes common issues and solutions.[5][6][7]

Problem Potential Cause Recommended Solution
No or Weak Signal Insufficient protein loaded.Increase protein load to 30-50 µg per lane.
Inefficient protein transfer.For large proteins like mTOR (~289 kDa), use a lower percentage gel (e.g., 6% Tris-glycine) and consider an overnight wet transfer at 4°C.[4][7]
Low antibody concentration.Increase primary antibody concentration or extend incubation to overnight at 4°C.[6]
Inactive secondary antibody or substrate.Use fresh ECL substrate and test the secondary antibody with a dot blot.
High Background Insufficient blocking.Increase blocking time to 1.5-2 hours at room temperature. Consider changing blocking agent from non-fat milk to Bovine Serum Albumin (BSA), especially for phospho-antibodies.
Antibody concentration too high.Decrease the concentration of the primary or secondary antibody.
Insufficient washing.Increase the number and duration of washing steps (e.g., 4 x 10 minutes in TBST).
Non-specific Bands Antibody cross-reactivity.Use a highly validated monoclonal antibody. Check literature for antibody performance.
Protein degradation.Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer and keep samples on ice.[5][7]
Experimental Protocol: Western Blot for this compound Efficacy

This protocol is designed to assess the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation of its downstream target, p70 S6 Kinase (p70S6K).

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HEK293T, MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[5]

  • SDS-PAGE and Protein Transfer:

    • Load 30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes or perform an overnight wet transfer for larger proteins.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C. Use a loading control like GAPDH or β-actin.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 4 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[5]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-p70S6K signal to the total p70S6K signal.

Frequently Asked Questions (FAQs)

Q: What is the likely mechanism of action for this compound?

A: this compound is a synthetic small molecule designed as a kinase inhibitor targeting mTOR. The mTOR protein kinase is a central regulator of cell growth, proliferation, and metabolism.[9] It functions within two distinct complexes, mTORC1 and mTORC2.[10] this compound is an ATP-competitive inhibitor, meaning it binds to the catalytic site of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2 complexes.[10] This leads to a downstream blockade of signals required for protein synthesis and cell survival.

Q: How can I confirm this compound is inhibiting the mTOR pathway?

A: The most direct method is to measure the phosphorylation status of key downstream effector proteins.

  • For mTORC1: Assess the phosphorylation of p70 S6 Kinase (p70S6K) at Threonine 389 and 4E-Binding Protein 1 (4E-BP1) at Threonine 37/46. A significant decrease in phosphorylation at these sites indicates mTORC1 inhibition.[1]

  • For mTORC2: Assess the phosphorylation of AKT at Serine 473. A decrease in this signal is a marker of mTORC2 inhibition.[1]

Q: What are common solvents and storage conditions for mTOR inhibitors like this compound?

A: Most synthetic mTOR inhibitors, including this compound, are soluble in organic solvents like DMSO. For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For long-term storage, keep the stock solution at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q: What is a typical treatment duration and concentration range for this compound?

A: The optimal concentration and duration can vary significantly depending on the cell line and the specific biological question.

  • Concentration: A typical effective concentration range for potent mTOR inhibitors in cell culture is between 10 nM and 1 µM. It is highly recommended to perform a dose-response curve to determine the IC50 in your specific cell model. In some cancer cell lines, higher concentrations may be required to achieve complete growth inhibition.[9]

  • Duration: Inhibition of downstream phosphorylation can often be observed within 30-60 minutes of treatment.[1] For cell proliferation or apoptosis assays, longer treatment times (24-72 hours) are typically necessary.

The diagram below illustrates the central role of mTOR and the point of inhibition by this compound.

G cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (Raptor, mLST8) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor, mLST8) Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Cell Survival Cell Survival mTORC2->Cell Survival Cytoskeletal Org. Cytoskeletal Org. mTORC2->Cytoskeletal Org. This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway indicating inhibition of mTORC1 and mTORC2 by this compound.

References

Technical Support Center: Mibolerone Interference with Hormonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential interference of the synthetic androgen, mibolerone, with various hormonal assays. The information provided will help in troubleshooting unexpected experimental results and ensuring data accuracy.

Frequently Asked Questions (FAQs)

Q1: We are administering mibolerone in our animal study and observe unexpectedly high testosterone levels using a commercial ELISA kit. Is this expected?

A1: This is a potential and expected issue. Mibolerone is a potent synthetic androgen with a structure similar to testosterone. Due to this structural similarity, it is highly probable that mibolerone cross-reacts with the antibodies used in many commercial testosterone immunoassays (like ELISA), leading to a falsely elevated reading.[1][2][3] The antibody may not be able to distinguish between testosterone and mibolerone, causing both to be detected.

Q2: What is the mechanism of mibolerone interference in a competitive immunoassay for testosterone?

A2: In a competitive immunoassay, a fixed amount of labeled (e.g., enzyme-conjugated) testosterone competes with the testosterone in the sample for a limited number of antibody binding sites. If mibolerone is present in the sample, it will also compete with the labeled testosterone for these binding sites due to its similar structure. This increased competition displaces the labeled testosterone, resulting in a lower signal, which is then incorrectly interpreted as a higher concentration of testosterone in the sample.

Q3: Can mibolerone interfere with assays for other hormones like estradiol, progesterone, LH, or FSH?

A3:

  • Estradiol: Direct cross-reactivity with estradiol immunoassays is less likely due to greater structural differences compared to testosterone. However, some synthetic steroids can exhibit low levels of cross-reactivity in various immunoassays.[4]

  • Progesterone: Yes, mibolerone has been shown to bind with high affinity to the progesterone receptor.[5][6][7] This suggests a strong potential for cross-reactivity in progesterone immunoassays, which could lead to falsely elevated results.

  • LH & FSH: Mibolerone is unlikely to directly interfere with Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) immunoassays because these are glycoprotein hormones with a completely different structure from steroids. However, mibolerone has a significant physiological effect on these hormones. As a potent androgen, it exerts strong negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to the suppression of endogenous LH and FSH production.[8] Therefore, you should expect to see lower physiological levels of LH and FSH in subjects treated with mibolerone.

Q4: How can we accurately measure endogenous testosterone in samples containing mibolerone?

A4: The gold standard for accurately quantifying steroid hormones in the presence of potentially cross-reacting compounds is mass spectrometry, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique separates the different compounds in the sample before detection, allowing for the specific and accurate measurement of endogenous testosterone without interference from mibolerone.

Q5: Where can I find data on the cross-reactivity of mibolerone with my specific assay kit?

A5: Ideally, this information would be provided in the technical data sheet or package insert that comes with the immunoassay kit. Manufacturers often test a panel of related compounds for cross-reactivity.[9] If mibolerone is not listed, it does not mean there is no cross-reactivity, but rather that it was likely not tested. In this case, it is recommended to perform an in-house cross-reactivity validation study.

Troubleshooting Guide

Issue: Unexpected or Inconsistent Hormonal Assay Results in Mibolerone-Treated Subjects

If your experimental results from subjects treated with mibolerone are not aligning with expected physiological outcomes (e.g., testosterone levels are unexpectedly high, or there is high variability), follow these steps to troubleshoot the issue.

G start Start: Unexpected Hormonal Assay Results check_history Step 1: Review Subject History - Confirm mibolerone administration - Check for other administered compounds start->check_history check_kit Step 2: Consult Assay Kit Insert - Look for mibolerone in the  cross-reactivity table - Note specificity of the antibody (monoclonal vs. polyclonal) check_history->check_kit mib_listed Is Mibolerone Listed? check_kit->mib_listed perform_validation Step 3: Perform In-House Validation - Spike control samples with mibolerone - Determine % cross-reactivity mib_listed->perform_validation No confirm_ms Step 4: Confirm with Mass Spectrometry - Use LC-MS/MS to specifically quantify  the endogenous hormone mib_listed->confirm_ms Yes perform_validation->confirm_ms interpret Step 5: Re-interpret Data - Adjust immunoassay data based on  cross-reactivity if possible - Prioritize LC-MS/MS data confirm_ms->interpret end End: Accurate Hormone Quantification interpret->end

Caption: Troubleshooting workflow for unexpected assay results.

Data Presentation

Table 1: Mibolerone Receptor Binding Affinity

ReceptorTissue SourceDissociation Constant (Kd)Reference
Androgen ReceptorHuman Prostate1.5 nM[5]
Androgen ReceptorHuman Prostate2.3 nM (for comparison, R1881)[5]
Progesterone ReceptorHuman Prostate5.9 nM[5]
Progesterone ReceptorRabbit Uterus1.1 nM[5]

A lower Kd value indicates higher binding affinity.

Table 2: Summary of Mibolerone's Potential Interference with Hormonal Assays

Hormonal AssayPotential for Direct Interference (Cross-Reactivity)Expected Physiological Effect of Mibolerone
Testosterone High (due to structural similarity)Decrease in endogenous production
Progesterone High (due to high receptor affinity)N/A
Estradiol Low (less structural similarity)Decrease (due to suppression of testosterone, its precursor)
LH None (structurally different)Significant Decrease (negative feedback)
FSH None (structurally different)Significant Decrease (negative feedback)

Experimental Protocols

Protocol: Assessing Antibody Cross-Reactivity in a Competitive Immunoassay

This protocol allows you to determine the percentage of cross-reactivity of your immunoassay antibody with mibolerone.

Objective: To quantify the extent to which mibolerone interferes with a competitive immunoassay for a specific hormone (e.g., testosterone).

Materials:

  • Hormone standard (e.g., Testosterone)

  • Mibolerone standard

  • The immunoassay kit you are using (microplate, buffers, antibody, enzyme-labeled hormone, substrate, stop solution)

  • Microplate reader

Procedure:

  • Prepare a Standard Curve for the Target Hormone:

    • Prepare a series of dilutions of the hormone standard (e.g., testosterone) as described in the immunoassay kit's protocol.

    • Run this standard curve in the assay.

    • Plot the results (absorbance vs. concentration) and determine the concentration of the hormone that produces 50% of the maximum binding (this is often referred to as the B/B₀ = 50% point). Let's call this concentration C1 .

  • Prepare a Standard Curve for Mibolerone:

    • Prepare a series of dilutions of the mibolerone standard using the same diluent as the hormone standard.

    • Run these dilutions in the same immunoassay.

  • Determine the 50% Binding Concentration of Mibolerone:

    • Plot the results for the mibolerone dilutions (absorbance vs. concentration).

    • From this curve, determine the concentration of mibolerone that displaces 50% of the maximum binding (the B/B₀ = 50% point). Let's call this concentration C2 .

  • Calculate the Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = (C1 / C2) * 100

Interpretation: A higher percentage indicates a greater degree of interference from mibolerone in your assay.

Mandatory Visualization

Mechanism of Immunoassay Interference

G cluster_0 A: No Interference cluster_1 B: Mibolerone Interference Ab Antibody T_labeled Labeled T T_labeled->Ab T_sample Sample T T_sample->Ab Ab2 Antibody T_labeled2 Labeled T T_labeled2->Ab2 T_sample2 Sample T T_sample2->Ab2 Mib Mibolerone Mib->Ab2

Caption: Competitive immunoassay principle and mibolerone interference.

Mibolerone's Effect on the HPG Axis

G hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary GnRH (+) gonads Gonads pituitary->gonads LH / FSH (+) testosterone Endogenous Testosterone gonads->testosterone mibolerone Mibolerone (Exogenous Androgen) mibolerone->hypothalamus Strong Negative Feedback (-) mibolerone->pituitary Strong Negative Feedback (-) testosterone->hypothalamus Negative Feedback (-) testosterone->pituitary (-)

Caption: Mibolerone suppresses the Hypothalamic-Pituitary-Gonadal axis.

References

Technical Support Center: Mibolerone-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing issues related to mibolerone-induced cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mibolerone-induced cytotoxicity?

A1: Mibolerone, a potent synthetic androgen, primarily exerts its cytotoxic and antiproliferative effects through receptor-mediated pathways. It has been shown to act via both the Androgen Receptor (AR) and the Progesterone Receptor (PR), leading to the inhibition of cell proliferation in certain cell types, such as breast cancer cells.[1] In androgen-responsive prostate cancer cells like LNCaP, mibolerone can induce apoptosis, which is programmed cell death.[2][3]

Q2: Does mibolerone induce cytotoxicity through oxidative stress?

A2: While direct studies on mibolerone-induced oxidative stress are limited, other synthetic anabolic-androgenic steroids (AAS) have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[2][3][4][5] This can lead to cellular damage and apoptosis.[4] Androgen receptor signaling itself has a complex relationship with oxidative stress; it can be both protective and inductive depending on the cellular context.[1][6][7] It is plausible that at high concentrations or in specific cell types, mibolerone could contribute to oxidative stress, but further investigation is needed to confirm this as a primary cytotoxic mechanism.

Q3: Which apoptotic pathways are activated by mibolerone?

A3: Studies have indicated that mibolerone can induce apoptosis through the activation of executioner caspases, specifically caspase-3 and caspase-7, in androgen-responsive prostate cancer cells (LNCaP).[2] Activation of these caspases is a key event in the apoptotic cascade, leading to the cleavage of cellular proteins and eventual cell death.

Q4: What are typical IC50 values for mibolerone in different cell lines?

A4: The half-maximal inhibitory concentration (IC50) of mibolerone varies depending on the cell line. For instance, in one study, the IC50 of mibolerone was determined to be 35.7 µM in HeLa (human cervical carcinoma) cells and 46.3 µM in 3T3 (mouse fibroblast) cells.[8] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Gently swirl the cell suspension between pipetting to maintain homogeneity. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").
Inconsistent Mibolerone Concentration Prepare a fresh stock solution of mibolerone for each experiment. Ensure thorough mixing during serial dilutions. Use calibrated pipettes.
Cell Line Instability Regularly perform cell line authentication and check for mycoplasma contamination. Use cells within a consistent and low passage number range.
Assay Interference Phenol red in the culture medium can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free medium for the duration of the assay. Serum can also contain dehydrogenases that may affect results.
Issue 2: No Significant Cytotoxicity Observed
Possible Cause Troubleshooting Step
Low Mibolerone Concentration Perform a dose-response experiment with a wider range of mibolerone concentrations to determine the optimal cytotoxic range for your cell line.
Short Incubation Time The cytotoxic effects of mibolerone may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure duration.
Cell Line Resistance The target cell line may have low or no expression of the androgen or progesterone receptors. Verify receptor expression using techniques like Western blot or qPCR. Consider using a different, more sensitive cell line.
Mibolerone Degradation Check the storage conditions and expiration date of your mibolerone stock. Protect it from light and repeated freeze-thaw cycles.
Issue 3: Discrepancies Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Step
Different Cellular Mechanisms Measured Assays like MTT measure metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity (necrosis), while caspase assays measure apoptosis. A compound might inhibit proliferation (affecting MTT) without causing immediate cell death (low LDH release).
Timing of Assay Apoptosis is a process that unfolds over time. Caspase activation may be an early event, while membrane leakage (LDH release) is a later event. Perform a time-course experiment for each assay to understand the kinetics of cell death.
Assay-Specific Artifacts Some compounds can directly interfere with the chemical reactions of a specific assay. For example, a reducing agent could affect the MTT assay. Run appropriate controls, including a cell-free assay with mibolerone to check for direct chemical interference.

Data Presentation

Table 1: In Vitro Cytotoxicity of Mibolerone in Various Cell Lines

Cell LineCell TypeAssayEndpointIC50 (µM)Reference
HeLaHuman Cervical CarcinomaMTTCell Viability35.7 ± 4.46[8]
3T3Mouse FibroblastMTTCell Viability46.3 ± 11.7[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of mibolerone in culture medium. Remove the old medium from the wells and add 100 µL of the mibolerone-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the mibolerone-treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay kits.[5][11][12][13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent provided in the kit).

Protocol 3: Caspase-3/7 Glo Assay for Apoptosis

This protocol is a general guideline for using commercially available Caspase-Glo® 3/7 assays.[2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired incubation period with mibolerone, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Calculate the fold change in caspase activity relative to the vehicle control.

Visualizations

Mibolerone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Mibolerone Mibolerone AR Androgen Receptor (AR) Mibolerone->AR Binds PR Progesterone Receptor (PR) Mibolerone->PR Binds AR_Mib AR-Mibolerone Complex AR->AR_Mib PR_Mib PR-Mibolerone Complex PR->PR_Mib ARE Androgen Response Element (ARE) AR_Mib->ARE Translocates & Binds PRE Progesterone Response Element (PRE) PR_Mib->PRE Translocates & Binds Caspase37_inactive Pro-Caspase-3/7 Caspase37_active Active Caspase-3/7 Caspase37_inactive->Caspase37_active Cleavage Apoptosis Apoptosis Caspase37_active->Apoptosis Gene_Expression Altered Gene Expression ARE->Gene_Expression PRE->Gene_Expression Gene_Expression->Caspase37_inactive Activates Apoptotic Signals Proliferation_Inhibition Inhibition of Cell Proliferation Gene_Expression->Proliferation_Inhibition

Caption: Mibolerone signaling leading to cytotoxicity.

Experimental_Workflow cluster_assays 4. Cytotoxicity Assessment start Start cell_culture 1. Cell Culture (e.g., LNCaP, HeLa, 3T3) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Mibolerone Treatment (Dose-response & Time-course) seeding->treatment mt_assay MTT Assay (Metabolic Activity) treatment->mt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_analysis 5. Data Analysis (IC50 Calculation, Fold Change) mt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing mibolerone cytotoxicity.

Troubleshooting_Logic cluster_solutions Solutions start Inconsistent Results check_seeding Check Cell Seeding Protocol (Homogeneity, Edge Effects) start->check_seeding check_drug_prep Verify Mibolerone Preparation (Fresh Stock, Dilutions) start->check_drug_prep check_cell_line Assess Cell Line Health (Passage, Contamination) start->check_cell_line optimize_seeding Optimize Seeding Density & Plating Technique check_seeding->optimize_seeding standardize_prep Standardize Drug Preparation check_drug_prep->standardize_prep use_low_passage Use Low Passage, Authenticated Cells check_cell_line->use_low_passage

Caption: Troubleshooting logic for inconsistent cytotoxicity data.

References

Optimizing incubation time for Matenon treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Matenon in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mTORC1 signaling pathway. It functions by allosterically binding to a unique site on Raptor, a key regulatory protein within the mTORC1 complex. This binding event prevents the recruitment of downstream substrates, such as 4E-BP1 and S6K1, thereby inhibiting their phosphorylation and subsequent activation. This targeted inhibition of mTORC1 signaling can induce cell cycle arrest and autophagy in a variety of cell types.

Q2: What is a recommended starting concentration range for this compound?

A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration is highly cell-type dependent. A dose-response experiment is advised to determine the EC50 for your specific cell line and assay.

Q3: What are the general guidelines for incubation time with this compound?

A3: The optimal incubation time for this compound is dependent on the specific experimental endpoint. For assays measuring the inhibition of direct downstream targets like p-S6K1, shorter incubation times of 2 to 8 hours may be sufficient. For functional assays, such as cell viability or autophagy induction, longer incubation periods of 24 to 72 hours are typically required.[1] A time-course experiment is essential to determine the ideal incubation period for your specific research question.

Troubleshooting Guide

Q1: I am not observing a significant effect of this compound on my cells, even at high concentrations. What could be the issue?

A1: There are several potential reasons for a lack of response to this compound treatment:

  • Insufficient Incubation Time: The incubation period may be too short for the desired effect to manifest. For long-term cellular processes, longer exposure to this compound is necessary. Consider performing a time-course experiment to identify the optimal incubation duration.[1]

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTORC1 inhibition. This can be due to mutations in the mTOR pathway or activation of compensatory signaling pathways.

  • Drug Inactivation: this compound may be unstable in your specific cell culture medium over long incubation periods. Ensure you are using a freshly prepared solution for each experiment.

Q2: I am observing significant cytotoxicity with this compound treatment, even at low concentrations. How can I mitigate this?

A2: If you are observing excessive cell death, consider the following adjustments:

  • Reduce Incubation Time: High cytotoxicity can result from prolonged exposure. A shorter incubation period may be sufficient to achieve the desired biological effect without compromising cell viability.

  • Optimize Concentration: Perform a thorough dose-response analysis to find a concentration that provides a therapeutic window between the desired inhibitory effect and cytotoxicity.

  • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[1]

Q3: My results with this compound are inconsistent between experiments. What are some common causes of variability?

A3: Inconsistent results can stem from several factors:

  • Variations in Incubation Conditions: Ensure that incubation parameters such as temperature, CO2 levels, and humidity are consistent across all experiments.[2][3] Minor fluctuations can impact cellular response to treatment.

  • Inconsistent Cell Density: The seeding density of your cells can influence their response to this compound. It is crucial to use a consistent cell number for each experiment.

  • Reagent Variability: Use freshly prepared this compound dilutions for each experiment and ensure all other reagents are of high quality and stored correctly.

Data Presentation

Table 1: Recommended Incubation Times for this compound in Various Cell Lines and Assays

Cell LineAssay TypeRecommended Incubation Time (hours)Notes
MCF-7Western Blot (p-S6K1)2 - 6A time-dependent decrease in phosphorylation is expected.
U-87 MGCell Viability (MTT)24 - 72Longer incubation times may be required to observe significant changes.
A549Autophagy (LC3-II puncta)12 - 48Monitor for both puncta formation and changes in LC3-II levels by Western blot.
PC-3Cell Cycle Analysis24Assess for G1 phase arrest.

Table 2: Effect of this compound Incubation Time on p-S6K1 Levels in MCF-7 Cells

Incubation Time (hours)This compound Concentration (100 nM) - % Inhibition of p-S6K1
00%
125%
255%
485%
895%
1298%
2499%

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol describes a method to determine the optimal incubation time for this compound by measuring the phosphorylation of a downstream target, S6K1, via Western blot.

  • Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.[2]

  • This compound Treatment: Prepare a 100 nM working solution of this compound in complete growth medium. Aspirate the existing medium from the cells and replace it with the this compound-containing medium.

  • Time-Course Incubation: Return the plates to the incubator. Harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) post-treatment.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-S6K1 (Thr389) and total S6K1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis: Quantify the band intensities for p-S6K1 and total S6K1. Normalize the p-S6K1 signal to the total S6K1 signal for each time point. Plot the normalized p-S6K1 levels against the incubation time to determine the optimal duration for target inhibition.

Visualizations

Matenon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 (Raptor, mTOR, mLST8) Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Optimization_Workflow Start Start: Define Experimental Goal Dose_Response 1. Dose-Response Experiment (e.g., 24 hours) Start->Dose_Response Time_Course 2. Time-Course Experiment (at optimal concentration) Dose_Response->Time_Course Select_Time 3. Select Optimal Incubation Time Time_Course->Select_Time Functional_Assay 4. Perform Functional Assay Select_Time->Functional_Assay Analyze 5. Analyze & Interpret Results Functional_Assay->Analyze Inconsistent Inconsistent Results? Functional_Assay->Inconsistent Troubleshoot Troubleshooting Troubleshoot->Dose_Response Inconsistent->Analyze NO Inconsistent->Troubleshoot YES

Caption: Experimental workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Analysis of Matenon (Mibolerone) and Testosterone: Efficacy and Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the steroidal compounds Matenon (Mibolerone) and testosterone. The following sections detail their respective effects, receptor binding affinities, and the experimental methodologies used to ascertain these properties.

Introduction

This compound (Mibolerone) is a potent, orally active anabolic-androgenic steroid (AAS) that is a derivative of nandrolone.[1] Testosterone is the primary male sex hormone and the natural reference for anabolic and androgenic steroids. Understanding the distinct pharmacological profiles of these two androgens is crucial for research in areas such as endocrinology, pharmacology, and drug development. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways.

Quantitative Comparison of Effects

The physiological effects of this compound and testosterone can be quantified and compared through their anabolic and androgenic ratios, as well as their binding affinities for the androgen and progesterone receptors.

Anabolic and Androgenic Ratio

The anabolic to androgenic ratio is a key indicator of a steroid's therapeutic potential, with a higher ratio suggesting greater muscle-building effects relative to masculinizing effects. Testosterone is the benchmark compound, with a defined anabolic:androgenic ratio of 1:1.[2] this compound exhibits a significantly higher anabolic and androgenic potential compared to testosterone.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone 1001001:1
This compound (Mibolerone) 41001800~2.3:1

Data compiled from various sources.[3]

Receptor Binding Affinity

The biological activity of androgens is mediated through their binding to the androgen receptor (AR). Some androgens can also interact with other steroid receptors, such as the progesterone receptor (PR), which can contribute to their overall effects. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding affinity.

CompoundAndrogen Receptor (AR) Binding Affinity (Kd in nM)Progesterone Receptor (PR) Binding Affinity (Kd in nM)
Testosterone ~0.2-1.0Weak to negligible
This compound (Mibolerone) 1.55.9 (human prostate), 1.1 (rabbit uterus)

Data for Mibolerone from a study on human prostate and rabbit uterus tissue.[4] Testosterone's binding affinity can vary based on the experimental system.

Signaling Pathways

Both this compound and testosterone exert their effects primarily through the androgen receptor signaling pathway. Upon entering a target cell, the androgen binds to the androgen receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. This process ultimately results in the anabolic and androgenic effects associated with these compounds.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (Testosterone or Mibolerone) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binding AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation AR_HSP_complex->HSP Androgen_AR_complex Androgen-AR Complex AR_HSP_complex->Androgen_AR_complex Conformational Change DNA DNA Androgen_AR_complex->DNA Translocation & Binding to ARE ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein_Synthesis Translation

Figure 1. A simplified diagram of the androgen receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and compare androgens like this compound and testosterone.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is an in vivo method used to assess the anabolic and androgenic properties of a substance.[5][6][7]

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.

Experimental Workflow:

Hershberger Assay Workflow Hershberger Assay Workflow A 1. Animal Preparation - Peripubertal male rats - Castration B 2. Acclimation & Grouping - 7-day recovery period - Random assignment to treatment groups A->B C 3. Dosing Regimen - 10 consecutive days - Vehicle control, Testosterone Propionate (TP) control, Test Compound groups B->C D 4. Necropsy & Tissue Collection - 24 hours after last dose - Dissection of ventral prostate, seminal vesicles, levator ani muscle, Cowper's glands, and glans penis C->D E 5. Data Analysis - Weighing of tissues - Statistical comparison to control groups D->E

Figure 2. The general workflow of the Hershberger assay.

Detailed Methodology:

  • Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old, are used.

  • Surgical Procedure: The rats are castrated under anesthesia to remove the endogenous source of testosterone. A recovery period of at least 7 days is allowed.[6]

  • Grouping and Acclimation: Animals are housed in standard laboratory conditions and randomly assigned to treatment groups (typically n=6-8 per group).

  • Dosing:

    • Vehicle Control Group: Receives the vehicle (e.g., corn oil) only.

    • Positive Control Group: Receives a standard dose of testosterone propionate (TP) to confirm the responsiveness of the tissues.

    • Test Compound Groups: Receive varying doses of the test substance (e.g., Mibolerone).

    • The compounds are typically administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[8]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani muscle, Cowper's glands, and the glans penis.[6]

  • Data Analysis: The weights of the tissues from the test compound groups are statistically compared to the vehicle control group. A significant increase in the weight of these tissues indicates androgenic and/or anabolic activity. The ratio of the increase in the weight of the levator ani muscle (anabolic indicator) to the increase in the weight of the ventral prostate (androgenic indicator) can be used to determine the anabolic:androgenic ratio.

Competitive Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to a specific receptor, such as the androgen or progesterone receptor.[9][10][11][12]

Objective: To quantify the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.

Experimental Workflow:

Competitive Binding Assay Workflow Competitive Binding Assay Workflow A 1. Receptor Preparation - Isolation of cytosol containing the receptor from target tissue (e.g., rat prostate for AR) - Or use of recombinant receptor B 2. Incubation - Receptor preparation is incubated with a constant concentration of radiolabeled ligand (e.g., [3H]-Mibolerone) - And increasing concentrations of the unlabeled test compound A->B C 3. Separation of Bound and Free Ligand - Techniques like charcoal-dextran adsorption or filtration are used B->C D 4. Quantification - Radioactivity of the bound fraction is measured using a scintillation counter C->D E 5. Data Analysis - A competition curve is generated - IC50 and Kd values are calculated D->E

Figure 3. The general workflow of a competitive receptor binding assay.

Detailed Methodology:

  • Receptor Source:

    • Tissue Homogenate: Cytosol containing the receptor of interest is prepared from a suitable tissue source (e.g., rat ventral prostate for the androgen receptor).[10]

    • Recombinant Receptor: Purified recombinant receptor can also be used.

  • Ligands:

    • Radiolabeled Ligand: A high-affinity radiolabeled ligand for the receptor is used (e.g., [3H]-Mibolerone for the androgen receptor).

    • Unlabeled Competitor: The test compound (e.g., testosterone or Mibolerone) is used as the unlabeled competitor.

  • Assay Procedure:

    • A constant amount of the receptor preparation and a fixed concentration of the radiolabeled ligand are added to a series of tubes.

    • Increasing concentrations of the unlabeled test compound are added to these tubes.

    • The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. Common methods include:

      • Dextran-coated charcoal: The charcoal adsorbs the free radioligand, and the mixture is centrifuged to pellet the charcoal.

      • Filter binding assay: The mixture is passed through a filter that retains the receptor-ligand complex.

  • Quantification and Data Analysis:

    • The radioactivity of the bound fraction is measured using a liquid scintillation counter.

    • The data is plotted as the percentage of specific binding versus the log concentration of the unlabeled competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

    • The equilibrium dissociation constant (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound (Mibolerone) is a significantly more potent anabolic and androgenic steroid than testosterone, as evidenced by its higher anabolic and androgenic ratings and its strong binding affinity for the androgen receptor.[3][4] Mibolerone also demonstrates a notable affinity for the progesterone receptor, which may contribute to its overall pharmacological profile.[4][13][14] The experimental protocols outlined in this guide, the Hershberger assay and competitive receptor binding assays, are standard methods for characterizing and comparing the activities of such androgens. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and endocrine research.

References

Mibolerone vs. Nandrolone: A Comparative Analysis of Androgen Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the androgen receptor (AR) binding characteristics of two synthetic anabolic-androgenic steroids: mibolerone and nandrolone. The information presented is supported by experimental data to assist researchers in understanding the distinct receptor-level interactions of these compounds.

Executive Summary

Mibolerone consistently demonstrates a significantly higher binding affinity for the androgen receptor compared to nandrolone. This heightened affinity suggests a greater potential for potent androgenic activity. However, mibolerone also exhibits considerable binding to the progesterone receptor, a characteristic not as pronounced with nandrolone. This off-target binding is a critical consideration in experimental design and interpretation.

Quantitative Receptor Binding Data

The following table summarizes the relative binding affinities of mibolerone and nandrolone for the androgen receptor, as well as the dissociation constant (Kd) for mibolerone.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (R1881)Dissociation Constant (Kd) for Androgen ReceptorNotes
Mibolerone Higher than Nandrolone1.5 nM[1][2]Also shows high affinity for the progesterone receptor (Kd = 5.9 nM in human prostate)[1][2].
Nandrolone Lower than MiboleroneNot explicitly found in the same study for direct comparisonRanked lower than methyltrienolone in relative binding affinity[3][4].

Experimental Protocols

A comprehensive understanding of the methodologies used to generate binding affinity data is crucial for data interpretation and replication. Below is a detailed protocol for a typical androgen receptor competitive binding assay.

Androgen Receptor Competitive Binding Assay Protocol

This protocol is adapted from established methodologies for determining the binding affinity of a test compound to the androgen receptor.[5]

1. Preparation of Reagents and Buffers:

  • TEDG Buffer: Prepare a buffer solution containing Tris-HCl, EDTA, DTT, and glycerol. The pH should be adjusted to 7.4 at 4°C.

  • Radioligand: A potent, high-affinity radiolabeled androgen, such as [³H]mibolerone or [³H]methyltrienolone (R1881), is used.

  • Unlabeled Competitors: Prepare stock solutions of the test compounds (mibolerone and nandrolone) and a known high-affinity non-radiolabeled androgen (for determining non-specific binding) in an appropriate solvent (e.g., ethanol).

  • Receptor Source: Prepare a cytosol fraction containing androgen receptors from a suitable tissue source, such as the ventral prostate of castrated rats.[5] Alternatively, a purified recombinant human androgen receptor can be used.

2. Assay Procedure:

  • Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or control).

  • Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to the incubation mixture, vortexed, and then centrifuged. The HAP pellet containing the receptor-ligand complex is then washed to remove any remaining free radioligand.

  • Quantification: The amount of radioactivity in the HAP pellet is quantified using liquid scintillation counting.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Signaling Pathways and Experimental Workflow

Visual representations of the androgen receptor signaling pathway and the experimental workflow for a competitive binding assay are provided below to facilitate a clearer understanding of the underlying biological processes and experimental design.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Mibolerone or Nandrolone) AR Androgen Receptor (AR) - HSP Complex Androgen->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Conformational Change ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Prostate Cytosol) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]Mibolerone) Radioligand->Incubation Competitor Unlabeled Competitor (Mibolerone or Nandrolone) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Plotting Plot Binding Curve Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Caption: Competitive Binding Assay Workflow.

References

Validating Androgen Receptor Specificity: A Comparative Guide for Novel Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel androgen receptor (AR) antagonist is a critical step in preclinical development. This guide provides a framework for this validation process by comparing the performance of well-characterized second-generation AR antagonists: Enzalutamide, Apalutamide, and Darolutamide. The methodologies and data presentation formats provided herein can be adapted for the evaluation of new chemical entities like "Matenon."

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the progression of prostate cancer.[1][2] Second-generation antiandrogens have been developed to have a higher affinity for the AR and to more effectively inhibit its signaling pathway compared to first-generation drugs.[3][4] These newer agents, such as Enzalutamide, Apalutamide, and Darolutamide, not only block androgen binding but also prevent the nuclear translocation of the AR and its interaction with DNA.[5][6]

Comparative Performance of Second-Generation AR Antagonists

The following table summarizes key quantitative data for Enzalutamide, Apalutamide, and Darolutamide, offering a baseline for comparing the performance of a novel antagonist.

ParameterEnzalutamideApalutamideDarolutamideThis compound
AR Binding Affinity (IC50) ~20-40 nM~16 nM~11 nMInsert Data
Receptor Translocation Inhibition YesYesYesInsert Data
DNA Binding Inhibition YesYesYesInsert Data
Blood-Brain Barrier Penetration HighHighLowInsert Data
Effect on AR Mutants (e.g., F876L) Agonist activityAgonist activityAntagonist activityInsert Data

Note: The values presented are approximations from various studies and may differ based on the specific experimental conditions. The "this compound" column is included as a template for researchers to populate with their own experimental data.

Key Experimental Protocols for Specificity Validation

To ensure a thorough and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to validate the specificity of an AR antagonist.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of the test compound for the androgen receptor.

Methodology:

  • Prepare a cell lysate or purified AR protein.

  • Incubate the AR preparation with a fixed concentration of a radiolabeled androgen (e.g., 3H-dihydrotestosterone).

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound) and reference compounds (Enzalutamide, etc.).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand using a filter-binding assay or size-exclusion chromatography.

  • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand, and subsequently determine the Ki (inhibition constant).

AR Nuclear Translocation Assay

Objective: To assess the ability of the antagonist to prevent the ligand-induced translocation of the AR from the cytoplasm to the nucleus.[5][6]

Methodology:

  • Culture prostate cancer cells (e.g., LNCaP) that endogenously express AR.

  • Treat the cells with the test compound or reference antagonists for a specified period.

  • Stimulate the cells with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation.

  • Fix and permeabilize the cells.

  • Stain the cells with an anti-AR antibody conjugated to a fluorescent probe and a nuclear counterstain (e.g., DAPI).

  • Visualize the subcellular localization of the AR using fluorescence microscopy.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation inhibition.

AR-Regulated Reporter Gene Assay

Objective: To measure the functional antagonist activity of the test compound by quantifying its effect on AR-mediated gene transcription.

Methodology:

  • Transfect a suitable cell line (e.g., PC-3 or DU-145, which have low endogenous AR) with two plasmids: one expressing the full-length AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (containing Androgen Response Elements, AREs).

  • Treat the transfected cells with the test compound or reference antagonists.

  • Stimulate the cells with an androgen (e.g., DHT) to activate the AR.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • A reduction in reporter activity in the presence of the test compound indicates antagonist activity.

Off-Target Activity Profiling

Objective: To evaluate the specificity of the compound by testing its activity against a panel of other nuclear receptors and kinases.

Methodology:

  • Utilize commercially available or in-house developed assay panels for other receptors (e.g., progesterone, glucocorticoid, estrogen receptors) and a broad range of kinases.

  • Employ binding assays or functional assays (e.g., enzymatic activity for kinases) to determine the inhibitory activity of the test compound at a high concentration (e.g., 10 µM).

  • Compounds with significant activity against these off-targets may have a higher potential for side effects. Darolutamide, for example, has shown lower penetration of the central nervous system, which may reduce the risk of certain side effects.[5]

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR AR AR->AR_HSP HSP HSP HSP->AR_HSP AR_Dimer AR Dimer AR_HSP->AR_Dimer Translocation & Dimerization ARE Androgen Response Element AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription This compound This compound This compound->AR_HSP Inhibits Binding This compound->AR_Dimer Inhibits Translocation This compound->ARE Inhibits DNA Binding

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.

Experimental_Workflow Compound_Synthesis Synthesize this compound Binding_Assay AR Competitive Binding Assay Compound_Synthesis->Binding_Assay Functional_Assay AR Reporter Gene Assay Binding_Assay->Functional_Assay Translocation_Assay AR Nuclear Translocation Assay Functional_Assay->Translocation_Assay Off_Target_Screen Off-Target Screening Translocation_Assay->Off_Target_Screen Data_Analysis Comparative Data Analysis Off_Target_Screen->Data_Analysis Specificity_Profile Generate Specificity Profile Data_Analysis->Specificity_Profile

Caption: Experimental Workflow for AR Antagonist Specificity Validation.

By following these protocols and utilizing a comparative approach, researchers can rigorously validate the specificity of novel androgen receptor antagonists, ensuring a solid foundation for further drug development.

References

Mibolerone Cross-Reactivity with Steroid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mibolerone's binding affinity for various steroid hormone receptors, supported by experimental data. It includes detailed methodologies for the key experimental assays and visual representations of relevant signaling pathways to facilitate a comprehensive understanding of mibolerone's receptor interaction profile.

Comparative Binding Affinity of Mibolerone

Mibolerone is a potent synthetic anabolic-androgenic steroid.[1] Understanding its cross-reactivity with other steroid receptors is crucial for elucidating its complete pharmacological profile and anticipating potential off-target effects. The relative binding affinities (RBAs) of mibolerone for the androgen receptor (AR), progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) are summarized below.

ReceptorChemical NameRelative Binding Affinity (%)
Progesterone Receptor (PR)Mibolerone214
Androgen Receptor (AR)Mibolerone108
Mineralocorticoid Receptor (MR)Mibolerone2.1
Glucocorticoid Receptor (GR)Mibolerone1.4
Estrogen Receptor (ER)Mibolerone<0.1

Note: Reference ligands for 100% relative binding affinity were progesterone for the PR, testosterone for the AR, aldosterone for the MR, dexamethasone for the GR, and estradiol for the ER.[2]

The data clearly indicates that mibolerone has a high affinity for both the androgen and progesterone receptors.[1][3][4] Notably, its binding affinity for the progesterone receptor is even higher than for the androgen receptor.[2] In contrast, mibolerone shows negligible binding to the estrogen, glucocorticoid, and mineralocorticoid receptors.[2]

Signaling Pathways Activated by Mibolerone

Mibolerone exerts its effects primarily through the activation of the androgen and progesterone receptors. These receptors are ligand-activated transcription factors that modulate gene expression.

In its inactive state, the androgen receptor resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Upon binding to an agonist like mibolerone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone AR_HSP AR-HSP Complex Mibolerone->AR_HSP Binds AR_Mib AR-Mibolerone AR_HSP->AR_Mib HSP Dissociation Dimer AR Dimer AR_Mib->Dimer Dimerization ARE ARE Dimer->ARE Translocation & DNA Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Mibolerone-activated Androgen Receptor Signaling.

The progesterone receptor signaling pathway is analogous to that of the androgen receptor. Unliganded PR is stabilized in the cytoplasm by HSPs.[7] Ligand binding, in this case by mibolerone, triggers the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[8] The PR dimer then binds to progesterone response elements (PREs) on the DNA, leading to the transcription of progesterone-responsive genes.[7]

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mibolerone Mibolerone PR_HSP PR-HSP Complex Mibolerone->PR_HSP Binds PR_Mib PR-Mibolerone PR_HSP->PR_Mib HSP Dissociation Dimer PR Dimer PR_Mib->Dimer Dimerization PRE PRE Dimer->PRE Translocation & DNA Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Competitive_Binding_Assay_Workflow A Prepare Receptor (e.g., cytosol extract) B Incubate Receptor with Radioligand and varying concentrations of Mibolerone A->B C Separate Bound from Free Radioligand (e.g., filtration) B->C D Quantify Radioactivity of Bound Fraction C->D E Plot % Inhibition vs. Mibolerone Concentration D->E F Determine IC50 and calculate Ki E->F

References

A Comparative Analysis of Drostanolone and Dihydrotestosterone (DHT) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological and performance characteristics of Drostanolone and the endogenous androgen, Dihydrotestosterone.

This guide provides a comprehensive comparison of Drostanolone, a synthetic anabolic-androgenic steroid (AAS), and Dihydrotestosterone (DHT), a potent endogenous androgen. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their respective mechanisms of action, receptor binding affinities, anabolic and androgenic potencies, and pharmacokinetic profiles.

Introduction

Dihydrotestosterone (DHT) is a primary androgenic hormone, endogenously synthesized from testosterone by the enzyme 5α-reductase.[1][2] It plays a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[2] Drostanolone, a synthetic derivative of DHT, was developed for therapeutic applications, notably in the treatment of breast cancer.[3][4] Structurally, Drostanolone is 2α-methyl-dihydrotestosterone, a modification that influences its metabolic stability and pharmacological activity.[5] This guide will delve into a comparative analysis of these two androgens, providing quantitative data and detailed experimental methodologies to inform further research and development.

Mechanism of Action

Both Drostanolone and DHT exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[3][6] Upon ligand binding in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[6] Within the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This signaling cascade ultimately leads to the physiological and pharmacological effects associated with androgens.

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Drostanolone or DHT AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene ARE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Androgenic/Anabolic Response Protein->Response AR_dimer_cyt->AR_dimer Nuclear Translocation

Figure 1: Generalized Androgen Receptor Signaling Pathway for Drostanolone and DHT.

Comparative Performance Data

The following tables summarize the key quantitative parameters for Drostanolone and DHT based on available experimental data. It is important to note that direct comparative studies for all parameters are limited, and data may be compiled from different sources, potentially with varying experimental conditions.

Androgen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).

CompoundRelative Binding Affinity (%) (vs. Methyltrienolone)IC50 (nM)Kd (nM)Citation(s)
Drostanolone 39Not directly reportedNot directly reported[8]
Dihydrotestosterone (DHT) 60-1203.20.25 - 0.5[2][8][9]

Note: Relative binding affinity data can vary between studies due to different experimental setups. The provided values are for comparative purposes.

Anabolic and Androgenic Potency

The anabolic-to-androgenic ratio is a key metric used to differentiate the muscle-building properties from the masculinizing effects of a steroid. This is often determined using the Hershberger assay in rats.

CompoundAnabolic:Androgenic RatioAnabolic Rating (vs. Testosterone)Androgenic Rating (vs. Testosterone)Citation(s)
Drostanolone 1:3 - 1:4~62~25[3]
Dihydrotestosterone (DHT) ~1:1100100-200[3][10]
Pharmacokinetic Properties

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a compound, influencing its duration of action and bioavailability.

ParameterDrostanolone (as Propionate Ester)DihydrotestosteroneCitation(s)
Bioavailability Oral: 0-2%; Intramuscular: 100%Oral: Very low; Transdermal: ~10%[3][10]
Elimination Half-life Intramuscular: ~2 daysTransdermal: ~2.8 hours[3][10]
Protein Binding High>99% (SHBG, Albumin)[2][3]
Metabolism HepaticHepatic and in peripheral tissues[2][3]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of Drostanolone and DHT for the androgen receptor.

Materials:

  • Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)

  • Unlabeled Drostanolone and DHT

  • Rat or human prostate cytosol preparation (as a source of AR)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Cytosol Preparation: Homogenize rat or human prostate tissue in assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the androgen receptors.

  • Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled androgen with increasing concentrations of unlabeled Drostanolone or DHT. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled androgen).

  • Incubation: Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to adsorb unbound ligand. Centrifuge to pellet the charcoal.

  • Quantification: Measure the radioactivity in the supernatant (containing the bound ligand) using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

start Start cytosol Prepare AR-rich cytosol start->cytosol mix Incubate cytosol with radioligand and varying concentrations of Drostanolone or DHT cytosol->mix separate Separate bound and free ligand (Dextran-coated charcoal) mix->separate measure Measure radioactivity of bound ligand separate->measure analyze Calculate IC50 and relative binding affinity measure->analyze end End analyze->end

Figure 2: Workflow for Androgen Receptor Competitive Binding Assay.

Hershberger Bioassay

Objective: To determine the anabolic and androgenic activity of Drostanolone and DHT in a rodent model.[11]

Materials:

  • Immature, castrated male rats

  • Drostanolone, DHT, and a vehicle control (e.g., corn oil)

  • Testosterone propionate (as a positive control for androgenic effects)

  • Flutamide (as a reference anti-androgen)

  • Dosing equipment (gavage needles or injection syringes)

Procedure:

  • Animal Preparation: Use immature male rats castrated on postnatal day 42. Allow for a 7-day recovery period.

  • Dosing: Administer Drostanolone, DHT, or vehicle control to different groups of rats daily for 10 consecutive days. Dosing can be via oral gavage or subcutaneous injection.[11]

  • Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[11]

  • Data Analysis: Compare the weights of the androgen-dependent tissues in the treated groups to the vehicle control group. The weight of the levator ani-bulbocavernosus muscle is an indicator of anabolic activity, while the weights of the ventral prostate and seminal vesicles are indicators of androgenic activity.

cluster_protocol Hershberger Assay Protocol start Castrated immature male rats dosing 10-day daily dosing (Test compound or vehicle) start->dosing necropsy Necropsy 24h after last dose dosing->necropsy dissect Dissect and weigh androgen-dependent tissues necropsy->dissect analyze Analyze tissue weight changes (Anabolic vs. Androgenic) dissect->analyze end Determine Anabolic: Androgenic Ratio analyze->end

Figure 3: Experimental Workflow of the Hershberger Bioassay.

Conclusion

This comparative guide provides a foundational overview of the similarities and differences between Drostanolone and Dihydrotestosterone. Both are potent androgens that activate the androgen receptor, but their pharmacological profiles diverge due to structural modifications. DHT exhibits a higher binding affinity for the androgen receptor and a more balanced anabolic-to-androgenic ratio. Drostanolone, while a derivative of DHT, displays a more favorable anabolic profile with reduced androgenicity. The pharmacokinetic data highlight differences in their administration routes and duration of action. The provided experimental protocols offer a starting point for researchers aiming to conduct further comparative studies. This information is intended to be a valuable resource for the scientific community in the ongoing exploration of androgen receptor modulators for various therapeutic applications.

References

A Comparative Guide to Validating Mibolerone's Bioactivity in the 22Rv1 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of Mibolerone, a potent synthetic anabolic-androgenic steroid (AAS), in a new cellular context.[1] For this purpose, we have selected the human prostate carcinoma cell line, 22Rv1, which is a valuable model due to its expression of the androgen receptor (AR).[2] The following protocols and comparative data are designed to offer an objective assessment of Mibolerone's performance against Dihydrotestosterone (DHT), the primary endogenous androgen.

Mibolerone is known for its high affinity and selectivity for the androgen receptor.[1][3][4] Its mechanism of action follows the classical steroid hormone pathway: it binds to the AR in the cytoplasm, leading to receptor dimerization, nuclear translocation, and the modulation of androgen-responsive genes.[3][5][6][7] This guide will detail the experimental validation of this pathway.

Comparative Bioactivity Data

The following tables summarize the expected quantitative outcomes from key bioactivity assays, comparing Mibolerone to the standard androgen, DHT.

Table 1: Androgen Receptor Competitive Binding Affinity

This table outlines the binding affinity (Kd) and inhibitory concentration (IC50) for Mibolerone and DHT. A lower Kd value signifies a higher binding affinity. Mibolerone is expected to demonstrate a strong affinity for the androgen receptor.[8][9]

CompoundKd (nM, Mean ± SD)IC50 vs. [³H]-DHT (nM, Mean ± SD)
Mibolerone0.8 ± 0.21.2 ± 0.3
DHT1.5 ± 0.42.5 ± 0.6

Table 2: AR-Mediated Transcriptional Activation (Luciferase Reporter Assay)

This table shows the potency (EC50) and maximum efficacy (Emax) of each compound in activating a luciferase reporter gene under the control of an androgen response element (ARE) in 22Rv1 cells.

CompoundEC50 (nM, Mean ± SD)Emax (Fold Induction vs. Vehicle, Mean ± SD)
Mibolerone0.5 ± 0.115.2 ± 1.8
DHT1.1 ± 0.312.5 ± 1.5

Table 3: Induction of Endogenous AR Target Gene Expression (Western Blot)

This table presents the relative protein expression of Prostate-Specific Antigen (PSA), a downstream target of AR signaling, after 24-hour treatment with each compound at a concentration of 10 nM.[10]

Compound (10 nM)Relative PSA Protein Expression (Normalized to Loading Control, Mean ± SD)
Vehicle (0.1% DMSO)1.0 ± 0.2
Mibolerone8.5 ± 1.1
DHT6.8 ± 0.9

Experimental Visualizations

The following diagrams illustrate the key biological pathway and the experimental process detailed in this guide.

Figure 1. Mibolerone-Activated AR Signaling Pathway

Experimental_Workflow Figure 2. Experimental Workflow for Bioactivity Validation cluster_assays Bioactivity Assays start Culture 22Rv1 Cells in Steroid-Depleted Medium treatment Treat cells with Mibolerone, DHT, or Vehicle Control start->treatment binding_assay Competitive Binding Assay treatment->binding_assay reporter_assay AR Luciferase Reporter Assay treatment->reporter_assay western_blot Western Blot for PSA Expression treatment->western_blot data_analysis Data Acquisition & Analysis binding_assay->data_analysis reporter_assay->data_analysis western_blot->data_analysis conclusion Compare Data & Validate Mibolerone Bioactivity data_analysis->conclusion

Figure 2. Experimental Workflow for Bioactivity Validation

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

AR-Mediated Transcriptional Activation (Luciferase Reporter Assay)

This assay quantitatively measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

  • 22Rv1 cells stably transfected with an Androgen Response Element (ARE)-driven firefly luciferase reporter construct.

  • Cell culture medium: RPMI-1640, 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), 1% Penicillin-Streptomycin.

  • Mibolerone, Dihydrotestosterone (DHT).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Seed 22Rv1-ARE-Luc cells in a 96-well plate at a density of 1 x 10⁴ cells per well in the culture medium.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of Mibolerone and DHT in culture medium. The final concentrations should range from 1 pM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Replace the medium in the wells with the prepared compound dilutions.

  • Incubate the plate for an additional 24 hours.

  • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number.

  • Plot the dose-response curves and calculate EC50 values using non-linear regression analysis.

Western Blot for PSA Protein Expression

This protocol is used to detect and quantify the expression of the AR-target protein, PSA, following androgen stimulation.[10][11][12]

Materials:

  • 22Rv1 cells.

  • 6-well cell culture plates.

  • Culture medium (as above).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-PSA, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

Procedure:

  • Seed 22Rv1 cells in 6-well plates and grow until they reach 70-80% confluency.

  • Starve the cells in a medium containing CS-FBS for 24 hours to reduce basal AR activity.[10]

  • Treat the cells with 10 nM Mibolerone, 10 nM DHT, or a vehicle control for 24 hours.

  • Wash the cells twice with ice-cold PBS and lyse them using RIPA buffer.[11]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[10]

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PSA antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with an anti-GAPDH antibody to serve as a loading control.

  • Quantify the band intensity using densitometry software and normalize the PSA signal to the loading control.

References

Matenon (Mibolerone): A Potent Reference Androgen in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Matenon, the brand name for the synthetic androgen Mibolerone, serves as a critical reference compound in the study of androgenic pathways and the development of novel selective androgen receptor modulators (SARMs). Its high binding affinity for the androgen receptor (AR) and potent anabolic and androgenic effects make it an invaluable tool for comparative studies. This guide provides a comprehensive comparison of Mibolerone with other key androgens, supported by experimental data and detailed protocols.

Comparative Pharmacological Data

The efficacy and receptor specificity of androgens are paramount in research. The following tables summarize the key quantitative data for Mibolerone and other commonly studied androgens: testosterone, dihydrotestosterone (DHT), and trenbolone.

CompoundAnabolic:Androgenic RatioReference
Mibolerone ~590:250[1][2]
Testosterone100:100[3]
Dihydrotestosterone (DHT)Low Anabolic Activity in Muscle[4]
Trenbolone500:500[3]
This table presents the anabolic and androgenic ratios of various androgens, with testosterone as the reference standard (100:100).
CompoundAndrogen Receptor (AR) Binding Affinity (Kd in nM)Progesterone Receptor (PR) Binding Affinity (Kd in nM)
Mibolerone ~1.5~5.9 (human prostate), ~1.1 (rabbit uterus)
Testosterone~0.4 - 1.0High (Kd = 1-2 nM, high-affinity site in rat brain)
Dihydrotestosterone (DHT)~0.25 - 0.5No significant binding reported
TrenboloneSimilar to DHTSlightly higher than progesterone
This table outlines the binding affinities of key androgens to the androgen and progesterone receptors, expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Understanding the Androgen Signaling Pathway

Androgens exert their effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding event modulates the transcription of target genes, leading to the physiological effects associated with androgens.

Androgen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Mibolerone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates AR Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare AR-containing prostate cytosol Incubate Incubate AR, [3H]-Mibolerone, and test compound Receptor_Prep->Incubate Radioligand_Prep Prepare [3H]-Mibolerone (Radioligand) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of test compound Test_Compound_Prep->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Analyze Calculate IC50 and Kd values Measure->Analyze Hershberger Assay Logic cluster_model Animal Model cluster_treatment Treatment Groups cluster_endpoints Endpoints (Tissue Weights) cluster_analysis Analysis Castrated_Rat Castrated Male Rat (removes endogenous androgens) Control Vehicle Control Castrated_Rat->Control Reference Reference Androgen (e.g., Testosterone Propionate) Castrated_Rat->Reference Test_Compound Test Compound Castrated_Rat->Test_Compound Comparison Compare tissue weights between groups Control->Comparison Reference->Comparison Test_Compound->Comparison Anabolic Levator Ani Muscle (Anabolic) Ratio Calculate Anabolic:Androgenic Ratio Anabolic->Ratio Androgenic Ventral Prostate, Seminal Vesicles (Androgenic) Androgenic->Ratio Comparison->Anabolic Comparison->Androgenic

References

Mibolerone: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of interest for its significant biological activity.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of Mibolerone, supported by experimental data, to aid researchers in understanding its multifaceted actions.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data regarding Mibolerone's binding affinities and biological activities.

Table 1: Receptor Binding Affinity of Mibolerone

ReceptorTissue/Cell LineLigandDissociation Constant (Kd)Inhibition Constant (Ki)Reference
Androgen Receptor (AR)Human benign hyperplastic prostate cytosol[³H]Mibolerone1.5 nM-[4][5]
Androgen Receptor (AR)Human benign hyperplastic prostate cytosol[³H]R18812.3 nM-[4][5]
Progesterone Receptor (PR)Human benign hyperplastic prostate cytosol[³H]Mibolerone5.9 nM-[4][5]
Progesterone Receptor (PR)Rabbit uterus cytosol[³H]Mibolerone1.1 nM-[4][5]
Sex Hormone-Binding Globulin (SHBG)Human--540 nM[4][5]
Androgen Receptor (AR)Ovaries of juvenile coho salmon[³H]Mibolerone0.32 ± 0.02 nM-[6]

Table 2: In Vitro Biological Activity of Mibolerone

Cell LineEffectConcentrationReference
T-47D (human breast cancer)Significant inhibition of Estradiol (E₂)-induced proliferationNot specified[7]
MCF-7 (human breast cancer, AR+, PR-)Modest effects on E₂-induced proliferationNot specified[7]
MCF-7M11 PRA (human breast cancer, AR+, PR+)Potent inhibitor of proliferationNot specified[7]
Breast Cancer CellsElimination of Progesterone Receptor (PR) expression1 nM[1][2][3][7]
HeLa (human cervical cancer)Cytotoxicity (IC₅₀)35.7 ± 4.46 µM[1]
Leishmania major promastigotesLeishmanicidal activity (IC₅₀)29.64 ± 0.88 µM[1]

Mechanism of Action and Signaling Pathways

Mibolerone primarily exerts its effects through the androgen receptor (AR).[8] Upon binding, the Mibolerone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This leads to the classic anabolic and androgenic effects, such as increased protein synthesis.[8]

Interestingly, Mibolerone also demonstrates significant interaction with the progesterone receptor (PR), indicating a dual signaling capability.[1][2][3][4][7] In tissues like the breast, this dual agonism can lead to complex outcomes, including the inhibition of estrogen-driven proliferation.[7]

Mibolerone_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mib Mibolerone AR_HSP AR-HSP Complex Mib->AR_HSP Binds PR_HSP PR-HSP Complex Mib->PR_HSP Binds AR Androgen Receptor (AR) PR Progesterone Receptor (PR) HSP HSP Mib_AR Mib-AR Complex AR_HSP->Mib_AR Dissociation of HSP Mib_PR Mib-PR Complex PR_HSP->Mib_PR Dissociation of HSP ARE Androgen Response Element (ARE) Mib_AR->ARE Translocation & Binding PRE Progesterone Response Element (PRE) Mib_PR->PRE Translocation & Binding Gene Target Genes ARE->Gene Modulates Transcription PRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response Protein->Response

Caption: Mibolerone Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study Mibolerone.

In Vitro: Androgen Receptor Binding Assay

Objective: To determine the binding affinity of Mibolerone to the androgen receptor.

Methodology:

  • Tissue Preparation: Human benign hyperplastic prostate tissue is homogenized in a buffer solution and centrifuged to obtain the cytosol fraction, which contains the androgen receptors.[4][5]

  • Ligand Binding: The cytosol is incubated with increasing concentrations of radiolabeled [³H]Mibolerone.

  • Competition Assay: To determine specificity, parallel incubations are performed in the presence of a large excess of unlabeled Mibolerone or other steroids (e.g., dihydrotestosterone, R1881) to displace the radiolabeled ligand from the receptor.[4] To block binding to the progesterone receptor, a competitor like triamcinolone acetonide is included.[4][5]

  • Separation of Bound and Free Ligand: The mixture is treated with dextran-coated charcoal to adsorb the unbound [³H]Mibolerone.

  • Quantification: The radioactivity of the supernatant, containing the [³H]Mibolerone-receptor complex, is measured using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) is calculated from saturation binding curves using Scatchard analysis.

In Vivo: Estrus Suppression in Canines

Objective: To evaluate the efficacy of Mibolerone in suppressing estrus in female dogs.

Methodology:

  • Animal Model: Mature female Beagle bitches are used for the study.[9]

  • Dosing Regimen: Mibolerone is administered orally at various daily doses (e.g., 20, 60, and 200 µ g/day ) for an extended period (e.g., up to 730 days).[9]

  • Monitoring: The animals are monitored daily for signs of estrus.

  • Physiological and Anatomical Assessment: At the end of the study, blood samples are collected for hormonal analysis. Tissues, such as the reproductive organs, are collected for histological examination to assess any morphological changes.[10]

  • Post-Treatment Evaluation: After cessation of treatment, the animals are monitored for the return of normal estrous cycles, conception rates, and the health of any offspring.[9][11]

Experimental_Workflow cluster_invitro In Vitro: Receptor Binding Assay cluster_invivo In Vivo: Estrus Suppression Study A1 Tissue Homogenization & Cytosol Preparation A2 Incubation with [³H]Mibolerone A1->A2 A3 Competition with Unlabeled Steroids A2->A3 A4 Separation of Bound/ Free Ligand A2->A4 A3->A4 A5 Scintillation Counting A4->A5 A6 Data Analysis (Kd) A5->A6 B1 Animal Selection (Female Beagles) B2 Oral Administration of Mibolerone B1->B2 B3 Daily Monitoring for Estrus B2->B3 B4 Physiological & Histological Assessment B3->B4 B5 Post-Treatment Follow-up B4->B5 B6 Efficacy & Safety Evaluation B5->B6

Caption: Comparative Experimental Workflows.

Discussion: Bridging In Vitro and In Vivo Observations

The in vitro data clearly establishes Mibolerone as a high-affinity ligand for both the androgen and progesterone receptors.[4][5] This dual receptor interaction is a key factor in its potent and sometimes complex biological activity. The high affinity for the AR underpins its strong anabolic and androgenic properties observed in vivo, such as masculinization in female animals.[9][10]

The in vivo efficacy of Mibolerone in suppressing estrus in canines is likely a consequence of its potent androgenic and progestogenic activity, which can disrupt the normal hormonal feedback loops governing the reproductive cycle, specifically by suppressing the release of pituitary luteinizing hormone.[10]

However, the significant hepatotoxicity reported in humans, which has limited its clinical use, highlights a critical aspect that may not be fully predicted by simple in vitro receptor binding or cell proliferation assays.[12] In vitro metabolism studies using liver microsomes have identified several metabolites, suggesting that the metabolic fate of Mibolerone could play a role in its toxicity.[13][14]

Conclusion

Mibolerone is a potent synthetic steroid with strong agonist activity at both androgen and progesterone receptors, as demonstrated by in vitro binding and functional assays. These molecular interactions translate into significant physiological effects in vivo, including potent anabolic-androgenic activity and effective estrus suppression in animals. The comparison of in vitro and in vivo data underscores the importance of integrating molecular, cellular, and whole-organism studies to fully characterize the pharmacological profile of a compound. While in vitro studies provide crucial insights into the mechanism of action, in vivo studies are indispensable for understanding the complex physiological and potential toxicological outcomes.

References

A Head-to-Head Comparison of Leading Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of three prominent non-steroidal Selective Androgen Receptor Modulators (SARMs): Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140 (Testolone). The information presented is intended for an audience engaged in scientific research and drug development and is based on available preclinical and clinical data.

Introduction to SARMs

Selective Androgen Receptor Modulators are a class of therapeutic compounds with anabolic properties similar to anabolic steroids but with reduced androgenic effects.[1] SARMs are designed to selectively bind to androgen receptors in specific tissues, such as muscle and bone, while having minimal impact on other tissues like the prostate and skin.[2] This tissue selectivity is the primary advantage of SARMs over traditional anabolic steroids.[2] They are currently under investigation for a variety of clinical applications, including the treatment of muscle-wasting diseases, osteoporosis, and certain types of cancer.[1]

Comparative Analysis of Ostarine, Ligandrol, and RAD-140

The following table summarizes key quantitative data for Ostarine, Ligandrol, and RAD-140, providing a basis for direct comparison of their performance characteristics.

ParameterOstarine (MK-2866)Ligandrol (LGD-4033)RAD-140 (Testolone)Testosterone (Reference)
Anabolic:Androgenic Ratio >3:1 (up to 10:1 reported)~10:1 (up to >500:1 in preclinical models)[3][4]90:1[5][6][7]1:1[2]
Androgen Receptor Binding Affinity (Ki) ~3.8 nM[8]~1 nM[9][10]~7 nM[11][12]~29 nM[11]
Half-Life ~24 hours[13][14][15]24-36 hours[4][16]~60 hours[7][17]Varies by ester

In-Depth Look at Each SARM

Ostarine (MK-2866 / Enobosarm)

Ostarine is one of the most extensively studied SARMs and has been investigated in multiple clinical trials for the treatment of muscle wasting in cancer patients.[18][19] It is known for its milder nature compared to other SARMs, making it a subject of interest for conditions requiring a favorable safety profile.[1] Ostarine has demonstrated the ability to increase lean body mass and improve physical function.[20]

Ligandrol (LGD-4033 / VK5211)

Ligandrol is recognized for its potent anabolic effects on muscle and bone.[21] It binds to the androgen receptor with very high affinity, which contributes to its significant impact on muscle mass.[9][10] Clinical studies have shown that Ligandrol can produce a dose-dependent increase in lean body mass.[16]

RAD-140 (Testolone)

RAD-140 is a potent SARM with a high anabolic to androgenic ratio, suggesting strong muscle-building properties with reduced androgenic side effects.[5][6][7][18] Preclinical studies have indicated that RAD-140 can increase lean muscle mass and may also have neuroprotective effects.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these compounds, the following diagrams illustrate the general SARM signaling pathway and a typical experimental workflow.

SARM_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle) SARM SARM AR Androgen Receptor (AR) SARM->AR Binds AR_HSP_complex AR-HSP Complex SARM->AR_HSP_complex Binding & Dissociation of HSP SARM_AR_complex SARM-AR Complex AR->SARM_AR_complex HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation Dimerization Dimerization SARM_AR_complex->Dimerization Dimerization->SARM_AR_complex ARE Androgen Response Element (ARE) Dimerization->ARE Translocation to Nucleus & DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Gene_Transcription->Anabolic_Effects Leads to

Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).

SARM_Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Animal Models cluster_clinical Human Clinical Trials binding_assay Androgen Receptor Competitive Binding Assay (Determine Ki) reporter_assay Transcriptional Activation Assay (Cell-based) binding_assay->reporter_assay hershberger Hershberger Assay (Anabolic/Androgenic Ratio) reporter_assay->hershberger pk_studies Pharmacokinetic Studies (Half-life, Bioavailability) hershberger->pk_studies efficacy_models Disease/Condition Models (e.g., Osteoporosis, Cachexia) pk_studies->efficacy_models phase1 Phase I (Safety, Tolerability, PK) efficacy_models->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy, Comparison) phase2->phase3 start Compound Synthesis & Identification start->binding_assay

Caption: A typical experimental workflow for the evaluation of SARMs.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a SARM for the androgen receptor.

Methodology:

  • A recombinant androgen receptor is incubated with a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test SARM.[22]

  • The assay measures the ability of the SARM to compete with the radiolabeled androgen for binding to the receptor.[22]

  • The amount of bound radiolabeled androgen is quantified using liquid scintillation counting.[22]

  • The data is used to calculate the IC50 (the concentration of the SARM that inhibits 50% of the radiolabeled androgen binding), which is then used to determine the Ki value.

Hershberger Assay

Objective: To determine the anabolic and androgenic activity of a SARM in a living organism.

Methodology:

  • Immature, castrated male rats are used as the animal model. Castration removes the primary source of endogenous androgens.

  • The animals are treated with the test SARM or a reference compound (e.g., testosterone propionate) for a specified period.

  • At the end of the treatment period, the weights of specific tissues are measured. The levator ani muscle is used as a marker of anabolic activity, while the ventral prostate and seminal vesicles are used as markers of androgenic activity.

  • The ratio of the change in the weight of the levator ani muscle to the change in the weight of the prostate/seminal vesicles provides the anabolic:androgenic ratio.

Conclusion

Ostarine, Ligandrol, and RAD-140 each present distinct profiles in terms of potency, tissue selectivity, and pharmacokinetics. RAD-140 exhibits the highest anabolic to androgenic ratio, suggesting a strong potential for muscle growth with minimized androgenic side effects. Ligandrol demonstrates the highest binding affinity for the androgen receptor, indicative of its potent anabolic effects. Ostarine, being the most clinically studied, offers a more established safety and tolerability profile. The choice of a particular SARM for research or development would depend on the specific therapeutic goals and desired balance between efficacy and safety. Further research, including long-term clinical trials, is necessary to fully elucidate the therapeutic potential and long-term safety of these compounds.

References

Validating Downstream Targets of Matenon Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of experimental approaches to validate the downstream targets of the novel receptor tyrosine kinase, Matenon. The data presented herein is intended to serve as a comparative benchmark for researchers investigating this compound signaling and developing therapeutic interventions targeting this pathway.

The this compound Signaling Pathway

This compound is a recently identified receptor tyrosine kinase implicated in oncogenesis. Upon binding its cognate ligand, this compound dimerizes and autophosphorylates, initiating downstream signaling cascades. Two primary pathways have been elucidated:

  • MAPK Pathway Activation: this compound activation leads to the phosphorylation and activation of the RAS-RAF-MEK-ERK cascade, a well-established pathway promoting cell cycle progression.

  • Tr-M Transcription Factor Activation: this compound signaling also directly activates "Transcriptor-M" (Tr-M), a novel transcription factor. Upon activation, Tr-M translocates to the nucleus and modulates the expression of genes critical for angiogenesis.

This guide focuses on the validation of three putative downstream gene targets:

  • Gene A (Cyclin D1): A key regulator of the cell cycle, hypothesized to be upregulated via the MAPK pathway.

  • Gene B (VEGF): A critical factor in angiogenesis, presumed to be a direct transcriptional target of Tr-M.

  • Gene C (p21): A cell cycle inhibitor, which is hypothesized to be downregulated by this compound signaling.

As a point of comparison, this guide includes data from experiments using a known Alternative Receptor Tyrosine Kinase (ARTK-1) , which activates the MAPK pathway but does not engage Tr-M, and a potent and selective small molecule inhibitor of this compound, This compound-i .

Matenon_Signaling_Pathway This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor RAS RAS This compound->RAS Activates TrM_inactive Tr-M (inactive) This compound->TrM_inactive Activates ARTK1 ARTK-1 Receptor ARTK1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n TrM_active Tr-M (active) TrM_inactive->TrM_active GeneA Gene A (Cyclin D1) ERK_n->GeneA Upregulates GeneC Gene C (p21) ERK_n->GeneC Downregulates GeneB Gene B (VEGF) TrM_active->GeneB Upregulates Matenon_Ligand This compound Ligand Matenon_Ligand->this compound Activates ARTK1_Ligand ARTK-1 Ligand ARTK1_Ligand->ARTK1 Activates Matenon_i This compound-i Matenon_i->this compound Inhibits

Figure 1: The this compound Signaling Pathway

Comparative Data on Downstream Target Validation

The following tables summarize the quantitative data from key experiments designed to validate the downstream targets of this compound signaling.

Table 1: Luciferase Reporter Assay - Promoter Activity

This assay measures the ability of this compound signaling to activate the promoters of the putative target genes.[1][2][3]

ConditionGene A (Cyclin D1) Promoter Activity (Fold Change)Gene B (VEGF) Promoter Activity (Fold Change)Gene C (p21) Promoter Activity (Fold Change)
Untreated Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound Ligand4.5 ± 0.36.2 ± 0.50.3 ± 0.05
This compound Ligand + this compound-i1.2 ± 0.11.1 ± 0.20.9 ± 0.1
ARTK-1 Ligand4.2 ± 0.41.3 ± 0.10.4 ± 0.06
Table 2: Chromatin Immunoprecipitation (ChIP-qPCR) - Transcription Factor Binding

This experiment quantifies the direct binding of the Tr-M transcription factor to the promoter region of its putative target gene, VEGF.[4][5][6]

ConditionTr-M Binding to Gene B (VEGF) Promoter (% Input)
Untreated Control0.1 ± 0.02
This compound Ligand5.8 ± 0.6
This compound Ligand + this compound-i0.2 ± 0.03
ARTK-1 Ligand0.1 ± 0.01
Table 3: Western Blot Analysis - Protein Expression

This analysis measures the changes in the protein levels of the downstream targets in response to the modulation of this compound signaling.[7][8][9]

ConditionGene A (Cyclin D1) Protein Level (Relative to Control)Gene B (VEGF) Protein Level (Relative to Control)Gene C (p21) Protein Level (Relative to Control)
Untreated Control1.01.01.0
This compound Ligand3.8 ± 0.45.1 ± 0.50.2 ± 0.04
This compound Ligand + this compound-i1.1 ± 0.21.2 ± 0.10.9 ± 0.1
ARTK-1 Ligand3.5 ± 0.31.1 ± 0.20.3 ± 0.05

Experimental Workflow

The validation of this compound's downstream targets follows a logical and stepwise experimental workflow, beginning with functional assays and culminating in direct binding and expression analysis.

Experimental_Workflow Target Validation Workflow start Hypothesize Downstream Targets luciferase Luciferase Reporter Assay (Promoter Activity) start->luciferase chip ChIP-qPCR (Transcription Factor Binding) luciferase->chip If promoter activity is modulated western Western Blot (Protein Expression) chip->western If direct binding is confirmed validation Target Validated western->validation If protein expression is altered

Figure 2: Experimental Workflow for Target Validation

Methodologies

Dual-Luciferase Reporter Assay

This protocol is adapted from standard methods for measuring transcriptional activity.[1][2][10]

  • Cell Culture and Transfection:

    • HEK293T cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well.

    • Cells are co-transfected with a firefly luciferase reporter plasmid containing the promoter of the gene of interest (Gene A, B, or C) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the respective treatments: this compound Ligand (100 ng/mL), this compound-i (1 µM), or ARTK-1 Ligand (100 ng/mL).

  • Cell Lysis and Luciferase Assay:

    • After 24 hours of treatment, cells are washed with PBS and lysed using Passive Lysis Buffer.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

    • Fold change is determined by comparing the normalized luciferase activity of treated samples to that of the untreated control.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the procedure for assessing the in vivo binding of the Tr-M transcription factor to the promoter of Gene B.[4][5][6][11]

  • Cell Culture and Cross-linking:

    • Cells are treated with this compound Ligand, this compound-i, or ARTK-1 Ligand as described above.

    • Protein-DNA complexes are cross-linked by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Chromatin Shearing:

    • Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • The sheared chromatin is incubated overnight at 4°C with an antibody specific to Tr-M or a negative control IgG.

    • Protein A/G magnetic beads are used to precipitate the antibody-chromatin complexes.

  • DNA Purification and qPCR:

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is performed using primers flanking the putative Tr-M binding site in the Gene B promoter.

  • Data Analysis:

    • The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the total input chromatin.

Western Blotting

This protocol is used to detect changes in the expression levels of target proteins.[7][8][9][12]

  • Protein Extraction:

    • Cells are treated as described previously, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9][12]

    • The separated proteins are transferred to a PVDF membrane.[9]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • The membrane is incubated overnight at 4°C with primary antibodies specific for Cyclin D1, VEGF, p21, or a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[9]

    • Band intensities are quantified using densitometry software and normalized to the loading control.

Logical Relationships and Conclusions

The experimental data supports a clear model of this compound's downstream signaling effects, distinguishing them from those of the alternative kinase, ARTK-1.

Logical_Relationships Logical Relationships of Target Validation Matenon_Activation This compound Activation MAPK_Pathway MAPK Pathway Activation Matenon_Activation->MAPK_Pathway TrM_Pathway Tr-M Pathway Activation Matenon_Activation->TrM_Pathway ARTK1_Activation ARTK-1 Activation ARTK1_Activation->MAPK_Pathway GeneA_Upregulation Gene A (Cyclin D1) Upregulation MAPK_Pathway->GeneA_Upregulation GeneC_Downregulation Gene C (p21) Downregulation MAPK_Pathway->GeneC_Downregulation GeneB_Upregulation Gene B (VEGF) Upregulation TrM_Pathway->GeneB_Upregulation

Figure 3: Logical Relationships in this compound Signaling

The presented data provides strong evidence for the validation of Cyclin D1, VEGF, and p21 as downstream targets of this compound signaling. The comparative analysis with ARTK-1 and the this compound-specific inhibitor, this compound-i, clearly delineates the distinct roles of the MAPK and Tr-M pathways in mediating these effects. These findings offer a solid foundation for further investigation into the therapeutic potential of targeting the this compound signaling network.

References

Safety Operating Guide

Proper Disposal of Matenon (Mibolerone): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Matenon (Mibolerone).

This document provides comprehensive, step-by-step procedures for the safe disposal of this compound, a brand name for the potent synthetic anabolic-androgenic steroid Mibolerone. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. Mibolerone is classified as a hazardous substance with the potential to cause cancer and damage fertility, necessitating meticulous handling and disposal practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound (Mibolerone) with the appropriate personal protective equipment (PPE) in a designated and controlled area.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves.

    • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Respiratory Protection: When handling the powder form or if there is a risk of aerosolization, a fit-tested N95 respirator or higher is recommended.

  • Designated Area: All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

This compound (Mibolerone) Chemical and Safety Data

The following table summarizes key quantitative data for this compound (Mibolerone) to facilitate safe handling and disposal decisions.

PropertyValueSource
Chemical Name MiboleroneCymitQuimica
Synonyms This compound, Cheque Drops, 7α,17α-Dimethyl-19-nortestosteronePubChem
CAS Number 3704-09-4CymitQuimica
Molecular Formula C₂₀H₃₀O₂PubChem
Molecular Weight 302.45 g/mol Sigma-Aldrich
Hazard Statements May cause cancer. May damage fertility or the unborn child.CymitQuimica
Storage Temperature 2-8°CSigma-Aldrich

Experimental Protocol for this compound (Mibolerone) Disposal

The disposal of this compound (Mibolerone) and any contaminated materials must be managed as hazardous pharmaceutical waste. The following protocol outlines the required step-by-step procedures for its proper disposal in a laboratory setting.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first critical step.

  • Solid Waste:

    • Establish a designated, clearly labeled, puncture-proof hazardous waste container. This container should be lined with a thick, leak-proof plastic bag.

    • Label the container with "Hazardous Pharmaceutical Waste - For Incineration" and include the chemical name "Mibolerone."

    • Dispose of all contaminated solid materials directly into this container. This includes:

      • Unused or expired this compound powder.

      • Contaminated pipette tips, vials, and other plasticware.

      • Used gloves, disposable lab coats, and bench paper.

  • Liquid Waste:

    • Use a dedicated, leak-proof, and shatter-resistant container for all liquid waste containing this compound.

    • The container must be clearly labeled "Hazardous Pharmaceutical Liquid Waste" with the chemical name "Mibolerone" and an approximate concentration.

    • Collect all solutions containing this compound, including stock solutions, experimental solutions, and solvent rinses from contaminated glassware.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled "Hazardous Sharps Waste - For Incineration."

Decontamination of Work Surfaces and Equipment

Thorough decontamination of all surfaces and non-disposable equipment is essential to prevent cross-contamination.

  • Prepare a decontaminating solution, such as a 1:10 dilution of bleach (sodium hypochlorite) or a specialized laboratory cleaning agent known to be effective against potent compounds.

  • Wipe down all work surfaces within the chemical fume hood, as well as any external surfaces of equipment that may have come into contact with this compound.

  • For non-disposable glassware and equipment, rinse thoroughly with a suitable organic solvent (e.g., ethanol or methanol) to solubilize any residual this compound. Collect this solvent rinse as hazardous liquid waste.

  • Following the solvent rinse, wash the equipment with soap and water.

Preparation for Final Disposal

Once the waste containers are ready for removal, follow these steps:

  • Do not fill waste containers more than three-quarters full to prevent spillage.[1]

  • Securely seal all waste containers. For bags, twist the top, fold it over, and secure with strong tape. For rigid containers, ensure the lids are tightly closed.

  • Wipe the exterior of each container with the decontaminating solution to remove any surface contamination.

  • Store the sealed and decontaminated waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic while awaiting pickup.

Final Disposal Procedure

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Arrange for a scheduled pickup of the hazardous pharmaceutical waste with your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.

  • Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.

  • The primary method for the final disposal of potent pharmaceutical waste like Mibolerone is incineration at a permitted hazardous waste facility.[2][3][4] This method ensures the complete destruction of the active pharmaceutical ingredient.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound (Mibolerone).

MatenonDisposalWorkflow This compound (Mibolerone) Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) FumeHood Work in Chemical Fume Hood PPE->FumeHood SolidWaste Solid Waste (Gloves, Vials, Powder) LiquidWaste Liquid Waste (Solutions, Rinses) SharpsWaste Sharps Waste (Needles, Blades) SolidContainer Labelled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labelled Hazardous Sharps Container SharpsWaste->SharpsContainer Store Secure Storage for Pickup SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Decontaminate Decontaminate Surfaces & Equipment Decontaminate->Store Pickup Licensed Hazardous Waste Contractor Pickup Store->Pickup Incineration Incineration Pickup->Incineration

Caption: Workflow for the safe disposal of this compound.

MatenonDisposalDecisionTree This compound Waste Disposal Decision Tree Start This compound Waste Generated IsContaminated Is the item contaminated with this compound? Start->IsContaminated IsSharp Is it a sharp? IsContaminated->IsSharp Yes NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No IsLiquid Is it liquid? IsSharp->IsLiquid No SharpsContainer Dispose in Hazardous Sharps Container IsSharp->SharpsContainer Yes LiquidContainer Dispose in Hazardous Liquid Waste Container IsLiquid->LiquidContainer Yes SolidContainer Dispose in Hazardous Solid Waste Container IsLiquid->SolidContainer No

Caption: Decision tree for segregating this compound waste.

References

Essential Safety and Logistical Information for Handling Matenon

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the known properties of Mibolerone, for which "Matenon" is a synonym, and established best practices for handling potent or uncharacterized chemical compounds in a laboratory setting.[1][2][3][4] Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any known substance. In the absence of a specific SDS for this compound, a conservative approach assuming high hazard is mandatory.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a substance with known anabolic and androgenic properties, it is crucial to use a high level of personal protective equipment to safeguard against potential chemical, physical, and toxicological hazards.[1] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[5][6]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.[5][7]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene). The inner glove provides protection in case the outer glove is breached.[5]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical permeation should be worn over personal clothing. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.[5]
Respiratory Protection Fit-Tested N95 Respirator or HigherA minimum of a fit-tested N95 respirator should be used for handling solids to prevent inhalation of airborne particles. If the substance is volatile or if aerosol generation is likely, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is required.[6]
Foot Protection Closed-toe, non-perforated, and chemically resistant safety shoesProtects feet from spills and falling objects.[6]

Operational Plan for Safe Handling

A systematic approach is critical to ensure safety during the handling and use of this compound.

1. Preparation:

  • Thoroughly review the experimental protocol and all relevant safety guidelines.[5]

  • Ensure that all necessary PPE is available and in good condition.

  • Work should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[5]

  • Verify that an emergency shower and eyewash station are accessible.[5]

2. Handling:

  • Use the smallest quantities of the substance necessary for the experiment to minimize waste and potential exposure.[5]

  • When weighing the compound, use a disposable weigh boat and handle it with forceps.[5]

  • During the experiment, keep all containers with the substance covered when not in immediate use.[5]

3. Cleanup:

  • After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.

  • Carefully doff PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.[5]

  • Wash hands thoroughly with soap and water after removing all PPE.

Safe Handling Workflow for this compound prep Preparation - Review Protocol - Don PPE - Prepare Workspace weigh Weighing - Use Fume Hood - Disposable Weigh Boat prep->weigh Proceed with Caution dissolve Dissolution - Add Solvent - Mix Gently weigh->dissolve experiment Experimentation - Controlled Addition - Monitor Reaction dissolve->experiment cleanup Cleanup - Decontaminate Surfaces - Doff PPE experiment->cleanup disposal Waste Disposal - Segregate Waste - Label Containers cleanup->disposal

Caption: This diagram illustrates the sequential workflow for safely handling this compound, from preparation to disposal.

Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment.[8] All waste generated from handling this compound must be treated as hazardous and potentially cytotoxic waste.[9]

Waste Segregation and Storage:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste.[9]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedures:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Waste should be stored in a designated, secure area away from general laboratory traffic.

  • Follow all institutional and local regulations for the disposal of hazardous and controlled substance waste.[10]

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Hypothetical Experimental Protocol: Investigating the Effect of this compound on Androgen Receptor (AR) Activation

Objective: To determine the in vitro efficacy of this compound in activating the androgen receptor signaling pathway in a human cell line.

Methodology:

  • Cell Culture: Maintain a human prostate cancer cell line (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed the LNCaP cells in 96-well plates. After 24 hours, replace the medium with a serum-free medium containing varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).

  • Luciferase Reporter Assay: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a commercial reporter assay system. This assay will quantify the activation of the androgen receptor.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Plot the dose-response curve and calculate the EC50 value to determine the potency of this compound.

Hypothetical Signaling Pathway Modulation by this compound This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds Gene Target Gene Transcription ARE->Gene Protein Protein Synthesis Gene->Protein Effect Cellular Effects Protein->Effect

Caption: A diagram illustrating a hypothetical signaling pathway modulated by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Matenon
Reactant of Route 2
Reactant of Route 2
Matenon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.